Erythromycin A 6,9-Imino Ether
Description
Properties
IUPAC Name |
(3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6-ethyl-4,5-dihydroxy-10-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13,15-hexamethyl-7,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)38-32-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENQAXMHXRNMD-XBWOTNPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N=C2C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N=C2[C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99290-97-8, 342371-84-0 | |
| Record name | (1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-10-[(2,6-dideoxy-3-C-methyl-3-O-methyl--L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)--D-xylo-hexopyranosyl]oxy]- 7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Erythromycine A iminoeter | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHROMYCIN A 6,9-IMINO ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY9UX4EW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Discovery and synthesis of Erythromycin A 6,9-Imino Ether
An In-depth Technical Guide to the Discovery and Synthesis of Erythromycin A 6,9-Imino Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin A, a cornerstone of macrolide antibiotics, has a rich history from its serendipitous discovery to its complex total synthesis, which challenged and inspired a generation of chemists. Its inherent instability in acidic environments spurred the development of numerous derivatives, leading to more stable and potent therapeutics. This technical guide delves into the pivotal journey of Erythromycin A, with a focused exploration of a key synthetic intermediate: this compound. This bicyclic derivative, formed via a strategic Beckmann rearrangement, is not an endpoint but a critical gateway to the azalide class of antibiotics, most notably Azithromycin. We will examine the historical context of Erythromycin's discovery, the monumental challenge of its synthesis, and provide a detailed, field-proven guide to the synthesis, purification, and characterization of the 6,9-imino ether intermediate, offering insights into the causality behind the chosen experimental pathways.
Part 1: The Genesis of a Macrolide—Discovery and Structural Challenge
A Fortuitous Discovery from Philippine Soil
The story of erythromycin begins not in a pristine laboratory, but with a soil sample from the Iloilo province of the Philippines. In 1949, Filipino scientist Dr. Abelardo B. Aguilar, then a researcher for Eli Lilly and Company, isolated a strain of the actinomycete bacterium, Saccharopolyspora erythraea (formerly classified as Streptomyces erythreus), from this soil.[1][2][3][4][5] He observed its potent antibacterial activity and sent the sample to his employers.[5] Eli Lilly's research team, led by J. M. McGuire, subsequently isolated the active compound, and in 1952, the company announced the discovery of a new, powerful antibiotic.[6][7] Marketed under the trade name Ilosone, in a nod to its geographical origins, erythromycin quickly became a vital alternative for patients with penicillin allergies, offering a similar spectrum of activity against Gram-positive bacteria.[1][2][8]
Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA, obstructing the polypeptide exit tunnel and interfering with aminoacyl translocation.[8][9][10] This action effectively halts bacterial growth and replication.[9]
The Mount Everest of Total Synthesis
The structural complexity of Erythromycin A presented a formidable challenge to the synthetic chemists of the 20th century. With its 14-membered lactone ring, ten stereogenic centers, and multiple functional groups, the molecule was described by Nobel laureate Robert B. Woodward in 1956 as "quite hopelessly complicated."[11] Yet, it was Woodward and his extensive research group who ultimately conquered this challenge. In 1981, they posthumously reported the first stereocontrolled, asymmetric total synthesis of Erythromycin A.[2][8][11][12] This landmark achievement, spanning dozens of steps, was a testament to the power of strategic, logical synthesis and remains a classic case study in the field.[11][13]
Part 2: The Imperative for Derivatization: Synthesis of this compound
A major clinical drawback of Erythromycin A is its instability in the acidic environment of the stomach, which leads to inactivation and reduced bioavailability.[6] This vulnerability prompted extensive research into chemical modifications that could enhance its stability and antibacterial profile. The formation of the this compound is a cornerstone of this effort, serving as the pivotal intermediate in the synthesis of azithromycin and other azalides.[14][15]
The synthesis is a two-step process involving the conversion of the C9 ketone to an oxime, followed by a Beckmann rearrangement to induce ring expansion and form the stable bicyclic imino ether.
Step 1: Oximation of the C9 Carbonyl
The initial step involves the reaction of Erythromycin A with a hydroxylamine reagent to form Erythromycin A 9-oxime. This reaction is critical as it sets the stage for the subsequent rearrangement. The choice of reagents and conditions is crucial to maximize yield and minimize the formation of degradation impurities.[4]
-
Reagent: Hydroxylamine hydrochloride is commonly used, requiring a base to liberate the free hydroxylamine. Alternatively, free hydroxylamine can be used directly.[2][4] Organic bases like triethylamine or mild acid catalysts such as acetic acid are employed to facilitate the reaction while avoiding the harsh conditions that could degrade the macrolide structure.[2][16]
-
Solvent System: Mildly polar solvents like isopropanol or ethanol are preferred over methanol.[4][16] This choice is based on minimizing the formation of degradation byproducts, a common issue in erythromycin chemistry.[4]
-
Control of Stereochemistry: The oxime can exist as (E) and (Z) isomers. The (E)-oxime is the desired precursor for the formation of the 6,9-imino ether. Reaction conditions can be optimized to favor the formation of the (E) isomer.[17]
Workflow: Oximation of Erythromycin A
Caption: General workflow for the synthesis of Erythromycin A 9-Oxime.
Step 2: Beckmann Rearrangement to the 6,9-Imino Ether
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[3] In the context of Erythromycin A 9-oxime, this reaction proceeds via an intramolecular cyclization, where the group anti-periplanar to the leaving group on the oxime nitrogen migrates. The C6 hydroxyl group attacks the electrophilic intermediate, resulting in the formation of the stable 6,9-imino ether bridge and expanding the macrolide ring to a 15-membered azalactone core.[6]
-
Activating Agent: The hydroxyl group of the oxime must be converted into a good leaving group. Sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or mesyl chloride (MsCl), are highly effective for this purpose.[1][9] They react with the oxime hydroxyl to form a sulfonate ester, which is an excellent leaving group.
-
Solvent System: A biphasic solvent system, typically comprising a non-polar organic solvent like methylene chloride and water, is often employed.[2][14] This is a key process optimization. The desired 6,9-imino ether product is water-soluble at acidic to neutral pH, while the p-toluenesulfonic acid byproduct and other organic impurities are sequestered in the organic layer. This simplifies purification immensely, as the product can be isolated by separating the aqueous layer and then precipitating the imino ether by raising the pH.[2][9]
-
Base and pH Control: A base, such as sodium bicarbonate or triethylamine, is required to neutralize the HCl or sulfonic acid generated during the reaction.[2][9] Careful control of pH during the workup is critical for separation and purification. The imino ether is extracted and isolated by manipulating its solubility through pH adjustments.[1]
Mechanism: Beckmann Rearrangement of Erythromycin A 9-Oxime
Caption: Key steps in the formation of the 6,9-Imino Ether via Beckmann Rearrangement.
Part 3: Experimental Protocols and Data
The following protocols are synthesized from established procedures in the patent literature and represent robust methods for the preparation of this compound.[1][2][4][9]
Protocol 1: Synthesis of Erythromycin A 9-Oxime
-
Reaction Setup: In a suitable reaction vessel, dissolve Erythromycin A (1 part by weight) in isopropanol (approx. 5-7 parts by volume).
-
Reagent Addition: Add an aqueous solution of hydroxylamine (approx. 1.5-2.0 molar equivalents). Begin stirring the mixture.
-
Catalysis: Add glacial acetic acid (approx. 1.5-2.0 molar equivalents) to the reaction mixture to catalyze the oximation.
-
Reaction Execution: Heat the mixture to 50-55°C and maintain for 24-30 hours, monitoring the reaction progress by HPLC or TLC until the consumption of Erythromycin A is complete.
-
Workup and Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5°C. Add water (approx. 5-10 parts by volume) to precipitate the product.
-
Purification: Stir the resulting slurry for 1-2 hours at 0-5°C. Filter the solid product, wash thoroughly with cold water to remove salts and impurities, and dry under vacuum at 40-50°C.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Suspend Erythromycin A 9-oxime (1 part by weight) in a biphasic mixture of methylene chloride (approx. 4-5 parts by volume) and water (approx. 10 parts by volume). Add sodium bicarbonate (approx. 2-3 molar equivalents) and stir vigorously.
-
Reagent Addition: Cool the mixture to 0-5°C. Slowly add a solution of p-toluenesulfonyl chloride (approx. 1.5 molar equivalents) dissolved in a small amount of methylene chloride over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction Execution: Stir the reaction mixture at 0-10°C for 1.5-2.5 hours. Monitor the reaction by HPLC until the oxime is consumed.[9]
-
Phase Separation: Once the reaction is complete, stop stirring and allow the layers to separate. The upper aqueous layer contains the product as a salt, while the lower organic layer contains byproducts.
-
Workup and Isolation: Separate the layers. Wash the aqueous layer with fresh methylene chloride to remove residual impurities.
-
Precipitation: Cool the aqueous layer to 10-15°C and adjust the pH to 11.0-12.0 with a sodium hydroxide solution. The this compound will precipitate as a white solid.
-
Purification: Stir the slurry for 1-2 hours, then filter the product. Wash the filter cake extensively with water until the filtrate is neutral. Dry the product under vacuum at 50-60°C.
Data Presentation: Comparative Synthesis Yields
The yield and purity of this compound are highly dependent on the specific reagents and conditions used. The following table summarizes representative data from various published methods.
| Starting Material | Rearrangement Reagent | Solvent System | Yield (%) | Purity (%) (HPLC) | Reference |
| Erythromycin A 9-Oxime | p-Toluenesulfonyl chloride | Acetone/Water | ~75-85 | >90 | [14] |
| Erythromycin Thiocyanate | p-Toluenesulfonyl chloride | Methylene Chloride/Water | ~72 | >92 | [1] |
| Erythromycin A 9(E)-Oxime | p-Toluenesulfonyl chloride | Not specified | 93 | 98 | [17] |
| Erythromycin Thiocyanate | Mesyl chloride | Ethylene Dichloride/Water | >72 | 92.2 | [9] |
Part 4: Characterization and Biological Significance
Structural Characterization
The structure of this compound has been unequivocally confirmed through various analytical techniques. A comprehensive study by Deng et al. utilized NMR, IR, and mass spectrometry for its characterization, with the final structure being confirmed by single-crystal X-ray diffraction.[16] This work provided definitive proof of the bicyclic structure resulting from the intramolecular Beckmann rearrangement.[16]
Biological Activity and Role as a Synthetic Intermediate
This compound is primarily considered a synthetic intermediate, not a therapeutic agent in its own right.[2][14] Often referred to as an impurity in Erythromycin synthesis, its own antibacterial activity is not a subject of significant research.[5] The modification of the C9 ketone to an imino ether linkage alters the conformation of the macrolide ring and its interaction with the bacterial ribosome, which is expected to reduce its antibacterial potency compared to the parent molecule.
The true value of the 6,9-imino ether lies in its role as a stable, advanced precursor for the synthesis of azalides.[9][15] The imino ether can be readily reduced via catalytic hydrogenation to yield 9-deoxo-9a-aza-9a-homoerythromycin A. This secondary amine is then subjected to reductive N-methylation (e.g., using formaldehyde and formic acid) to produce Azithromycin, a globally important antibiotic with improved acid stability and an expanded spectrum of activity.[2][14]
Conclusion
The journey from a soil microbe in the Philippines to the highly engineered synthesis of second-generation macrolides like azithromycin is a compelling narrative of scientific discovery, ingenuity, and relentless optimization. This compound stands as a testament to this process—a molecule born from the need to overcome the inherent liabilities of a natural product. While not a drug itself, its efficient and high-yield synthesis is a critical chokepoint in the manufacturing of life-saving antibiotics. The detailed understanding of its formation, through the strategic application of the Beckmann rearrangement, provides researchers and drug development professionals with a robust chemical platform, underscoring the principle that in complex synthesis, the journey through key intermediates is as important as the final destination.
References
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Alembic Ltd. (2010). A Cost Effective Process For Preparing 6,9 Imino Ether. IN/2010/00030. Available at: [14]
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Ningxia Qiyuan Pharmaceutical Co Ltd. (2013). Preparation method of erythromycin 6,9 imino ether. CN103319551A. Available at: [1]
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Deng, Z., Yao, G., & Ou, Y. (2003). Synthesis and crystal structure of this compound. ResearchGate. Available at: [Link][16]
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Lianyungang Duxiang Chem. (2016). Preparation method of erythromycin 6,9-imino ether compound. CN106083954A. Available at: [15]
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Kopran Research Laboratories Ltd. (2007). A process for preparing 6,9-imino ether. WO2007015265A2. Available at: [2][9]
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Deng, Z., Yao, G., & Ou, Y. (2003). Beckmann Rearrangement of Erythromycin A 9(E)-Oxime. Journal of Beijing Institute of Technology, 12(2), 186-189. Available at: [Link][3]
-
Abbott Laboratories. (1998). Process for preparing erythromycin A oxime. US5808017A. Available at: [4][16]
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Deng, Z., Yao, G., & Ou, Y. (2002). Beckmann rearrangement of erythromycin A(E) oxime. ResearchGate. Available at: [Link][17]
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Wikipedia. (n.d.). Erythromycin. Retrieved from [Link]
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Oreate AI. (2026). Erythromycin: A Versatile Antibiotic With a Rich History. Retrieved from [Link]
- McGuire, J. M., et al. (1952). Ilotycin, a new antibiotic. Antibiotics & Chemotherapy, 2(6), 281-283.
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Simionescu, C. I., et al. (2023). Erythromycin Formulations—A Journey to Advanced Drug Delivery. Pharmaceutics, 15(3), 875. Available at: [Link]
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Everett, J. R., & Tyler, J. W. (1995). Structural studies on erythromycin A enol ether: Full assignments of the 1H and 13C NMR spectra. Journal of the Chemical Society, Perkin Transactions 2, (7), 1439-1443. Available at: [Link]
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Djokic, S., et al. (1986). Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement. Journal of the Chemical Society, Perkin Transactions 1, 1881-1890. Available at: [Link]
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An In-depth Technical Guide to Erythromycin A 6,9-Imino Ether: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin A, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, has long been a cornerstone in the treatment of various bacterial infections. Its mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[1][2] However, the clinical utility of erythromycin A is hampered by its instability in acidic environments, such as the stomach, which leads to the formation of inactive degradation products.[3][4] This inherent instability has driven extensive research into the development of semi-synthetic derivatives with improved pharmacokinetic and microbiological profiles.[1]
One of the most clinically significant modifications of erythromycin A is its transformation into azithromycin, a widely prescribed azalide antibiotic. A key intermediate in this synthetic pathway is Erythromycin A 6,9-Imino Ether.[5] This guide provides a comprehensive technical overview of the chemical structure, properties, and synthesis of this pivotal molecule.
Chemical Structure and Stereochemistry
This compound is a complex macrocyclic compound derived from Erythromycin A. The formation of the imino ether linkage involves a Beckmann rearrangement of Erythromycin A 9(E)-oxime, resulting in a bicyclic structure.[6] The chemical formula of this compound is C37H66N2O12, and its molecular weight is 730.93 g/mol .[7][8]
The core structure consists of a 14-membered lactone ring, characteristic of erythromycin, which is fused with a new ring system created by the intramolecular 6,9-imino ether bridge. This structural modification significantly alters the conformation of the macrolide ring compared to the parent compound. The stereochemistry of the numerous chiral centers in the erythromycin backbone is retained during the synthesis.
The definitive three-dimensional structure of this compound has been elucidated by X-ray single-crystal diffraction, confirming the bicyclic nature of the molecule.[6]
Caption: Chemical structure of this compound.
Physicochemical Properties
The introduction of the 6,9-imino ether bridge significantly alters the physicochemical properties of the erythromycin scaffold. While detailed quantitative data for some properties are not extensively reported in publicly available literature, the following provides a summary of known characteristics.
| Property | Value/Description | Source(s) |
| Molecular Formula | C37H66N2O12 | [7][8] |
| Molecular Weight | 730.93 g/mol | [7][8] |
| CAS Number | 99290-97-8 | [7][9] |
| Appearance | White to off-white solid | [10] |
| Solubility | Slightly soluble in chloroform and methanol. | [10][11] |
| Stability | More stable in acidic conditions compared to Erythromycin A due to the blockage of the intramolecular cyclization pathway. | [12] |
Spectroscopic Characterization
The structure of this compound has been unequivocally confirmed through a combination of spectroscopic techniques.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy have been used to elucidate the detailed structure, including the stereochemistry of the molecule. The chemical shifts and coupling constants provide a complete picture of the proton and carbon environments within the complex bicyclic system.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. The spectrum would be expected to show characteristic absorptions for hydroxyl groups, the lactone carbonyl, C-O and C-N bonds, and the imino ether functionality.[6]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which in turn confirms the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure.[6]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the parent antibiotic, Erythromycin A. The key transformation is the Beckmann rearrangement of an oxime intermediate. Various methodologies have been patented for this synthesis, aiming for high yield and purity.[13]
Caption: General synthesis workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example synthesized from published patent literature and should be adapted and optimized based on laboratory conditions and safety protocols.
Step 1: Oximation of Erythromycin A
-
Reaction Setup: In a suitable reaction vessel, dissolve Erythromycin A in a lower alcohol solvent such as methanol or ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or an organic base) to the solution.
-
Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) until the consumption of Erythromycin A is complete.
-
Work-up: Upon completion, the reaction mixture containing the Erythromycin A oxime is typically used directly in the next step without isolation.
Step 2: Beckmann Rearrangement to this compound
-
Solvent System: To the reaction mixture from Step 1, add water and a water-immiscible organic solvent (e.g., dichloromethane) to create a biphasic system.
-
pH Adjustment: Adjust the pH of the aqueous layer to a basic range (typically pH 9-12) using a suitable base (e.g., sodium hydroxide solution) to facilitate the separation of the organic layer containing the oxime.
-
Reagent Addition: To the separated organic layer, add a sulfonyl chloride, such as p-toluenesulfonyl chloride or mesyl chloride, at a reduced temperature (e.g., 0-10 °C).[13]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature for a few hours, monitoring the formation of the imino ether by HPLC.
-
Isolation and Purification: After the reaction is complete, the pH is adjusted to precipitate the crude product. The solid is then filtered, washed, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system to yield high-purity this compound.[13]
Biological Activity and Applications
This compound is primarily recognized as a crucial synthetic intermediate in the manufacturing of azithromycin.[5] Its own biological activity is not extensively documented, as it is generally not intended for direct therapeutic use. The structural modification that forms the imino ether bridge alters the part of the molecule that interacts with the bacterial ribosome, and as such, its antimicrobial activity is expected to be significantly different from that of erythromycin A. Some reports classify it as an impurity in the synthesis of Erythromycin.[7]
The primary application of this compound lies in its role as a building block for more complex semi-synthetic macrolides. The imino ether functionality is a versatile handle for further chemical modifications, leading to the development of next-generation antibiotics with improved properties.
Conclusion
This compound is a structurally fascinating and synthetically important derivative of a classic antibiotic. Its unique bicyclic structure, arising from the Beckmann rearrangement of Erythromycin A oxime, imparts increased acid stability, a critical improvement over the parent compound. While not a therapeutic agent in itself, its role as a key intermediate in the synthesis of azithromycin underscores its significance in medicinal chemistry and drug development. Further research into the specific physicochemical properties and potential, albeit likely limited, biological activities of this imino ether could provide deeper insights into the structure-activity relationships of macrolide antibiotics.
References
-
Kirst, H. A. (1993). Semi-synthetic derivatives of erythromycin. Progress in Medicinal Chemistry, 30, 57-88. [Link]
-
Deng, Z.-H., & Yao, G.-W. (2003). Synthesis and crystal structure of this compound. Chinese Journal of Organic Chemistry, 23(8), 840-843. [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Erythromycin. Retrieved from [Link]
-
Fiese, E. F., & Steffen, S. H. (1990). Comparison of the acid stability of azithromycin and erythromycin A. Journal of Antimicrobial Chemotherapy, 25 Suppl A, 39-47. [Link]
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Magritek. (n.d.). Erythromycin A. Retrieved from [Link]
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The Japanese Pharmacopoeia, 14th Edition. (2001). Official Monographs for Part I / Erythromycin Ethylsuccinate. [Link]
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Abdel-Hamid, M. (2012). The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant. Tropical Journal of Pharmaceutical Research, 11(5), 803-812. [Link]
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Kibwage, I. O., Hoogmartens, J., Roets, E., Vanderhaeghe, H., Verbist, L., Dubost, M., Pascal, C., Petitjean, P., & Levol, G. (1985). Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives. Antimicrobial Agents and Chemotherapy, 28(5), 630–633. [Link]
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SynZeal. (n.d.). Erythromycin A Imino ether. Retrieved from [Link]
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Cyphert, E. L., Wallat, J. D., Pokorski, J. K., & von Recum, H. A. (2017). Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. Antibiotics (Basel, Switzerland), 6(2), 11. [Link]
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Everett, M. J., Jin, F., & Piddock, L. J. (1998). Structural studies on erythromycin A enol ether: Full assignments of the 1H and 13C NMR spectra. Journal of Pharmaceutical Sciences, 87(10), 1242-1246. [Link]
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ResearchGate. (n.d.). How can I prepare the erythromycin stock? Retrieved from [Link]
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Gates, P. J., Kearney, G. C., Jones, R., Leadlay, P. F., & Staunton, J. (1999). Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 13(4), 242–246. [Link]
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ResearchGate. (n.d.). FTIR spectra of erythromycin standards in mid infrared region (4000–400cm−1). Retrieved from [Link]
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Cyphert, E. L., Wallat, J. D., Pokorski, J. K., & von Recum, H. A. (2017). Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. Antibiotics (Basel, Switzerland), 6(2), 11. [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of 9-deoxo-9a-aza-9a-homoerythromycin A and related substances by high-performance liquid chromatography. Retrieved from [Link]
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Nikam, Y. (2022). Pharmacokinetics and Antibiotic Activity of Erythromycin. Journal of Pharmaceutical Chemistry & Chemical Science, 6(3), 1-2. [Link]
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ResearchGate. (n.d.). (+)‐ESI‐MS/MS spectra of erythromycin A [M+H]⁺ m/z 734.4685 at... Retrieved from [Link]
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Arabian Journal of Chemistry. (2015). Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy. Arabian Journal of Chemistry, 8(4), 529-534. [Link]
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Spectroscopic data of Erythromycin A 6,9-Imino Ether (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Erythromycin A 6,9-Imino Ether
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights to ensure robust structural elucidation and quality control.
Introduction: The Significance of a Key Intermediate
Erythromycin A is a cornerstone macrolide antibiotic. Its chemical modification has led to the development of next-generation antibiotics with improved stability and pharmacokinetic profiles. A critical derivative in this lineage is this compound. This compound is not an active pharmaceutical ingredient itself but serves as a pivotal synthetic intermediate.[1] Its formation, typically via a Beckmann rearrangement of Erythromycin A 9(E)-oxime, represents a key step in the semi-synthesis of azalides, a potent class of 15-membered macrolide antibiotics that includes the widely prescribed drug Azithromycin.[2][3]
Accurate and comprehensive spectroscopic characterization of this imino ether is paramount. It confirms the successful ring expansion and intramolecular cyclization, verifies the absence of the parent ketone, and ensures the purity of the intermediate before it proceeds to subsequent reductive steps. This guide details the characteristic spectral signatures that define this unique molecular architecture.
Molecular Structure and Transformation
The conversion from Erythromycin A to its 6,9-imino ether involves a significant structural rearrangement. The C9 ketone is converted to an oxime, which then undergoes a Beckmann rearrangement to form a 15-membered azalide ring, incorporating the oxime nitrogen into the macrolactone backbone. An intramolecular cyclization between the C6 hydroxyl group and the newly formed imine carbon results in the stable 6,9-imino ether bridge.
Caption: Figure 1. Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the 6,9-imino ether, providing detailed information about the carbon-hydrogen framework. The transformation from Erythromycin A results in several key changes in both the ¹H and ¹³C NMR spectra.
Expertise & Experience: Interpreting the NMR Data
The primary confirmation of the imino ether formation comes from the disappearance of the C9 ketone signal in the ¹³C NMR spectrum and the appearance of a new quaternary carbon signal corresponding to the C9 imine carbon. In Erythromycin A, the C9 ketone resonates at a characteristic downfield shift of approximately 222.0 ppm.[4] In the 6,9-imino ether, this signal is absent and is replaced by a signal for the C9 imine carbon, expected to appear in the 160-170 ppm range. Concurrently, the C6 carbon, now part of an ether linkage, will experience a significant downfield shift.
Expected ¹³C NMR Chemical Shifts
While a complete, published dataset is scarce, the key expected shifts, based on the known spectrum of Erythromycin A and related derivatives, are summarized below.[4][5][6]
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale for Change from Erythromycin A |
| C1 (Lactone C=O) | ~175-176 | Minor change from parent compound. |
| C9 (Imino C=N) | ~160-170 | Key Indicator: Replaces C9 ketone signal (~222 ppm). |
| C6 (Ether C-O) | ~85-90 | Significant downfield shift due to ether formation. |
| C1' (Anomeric) | ~102-104 | Largely unaffected. |
| C1'' (Anomeric) | ~95-97 | Largely unaffected. |
| N(CH₃)₂ | ~40-41 | Largely unaffected. |
Expected ¹H NMR Chemical Shifts
The proton spectrum will show complex multiplets, but specific shifts for protons near the reaction center (C6, C9, C10, C8) will be altered. Protons on carbons adjacent to the new C-O-C and C=N bonds will exhibit changes in their chemical environment.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Rationale for Change from Erythromycin A |
| H-8 | Shifted | Altered electronic environment due to C9 modification. |
| H-10 | Shifted | Altered electronic environment due to C9 modification. |
| N(CH₃)₂ | ~2.3-2.4 | Largely unaffected, serves as a good internal reference point. |
| Anomeric Protons | ~4.4-4.9 | Largely unaffected. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural validation.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 240-250 ppm, relaxation delay of 2 seconds.
-
-
2D NMR (for full assignment):
-
Perform COSY (Correlation Spectroscopy) to establish H-H couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) H-C correlations, which is critical for confirming the connectivity of the new imino ether bridge.
-
Caption: Figure 2. Standard workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and reliable method for confirming the presence and absence of key functional groups, serving as an excellent quality control check for the synthesis.
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum offers a clear "before and after" picture of the chemical transformation. The most telling sign of a successful reaction is the disappearance of the sharp, strong carbonyl (C=O) absorption band of the C9 ketone from the parent Erythromycin A, which is typically observed around 1700-1730 cm⁻¹.[7] This should be replaced by a new, weaker absorption band corresponding to the imine (C=N) stretch. The presence of broad O-H stretching and strong C-O-C ether stretching bands confirms the integrity of the rest of the macrolide structure.
Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (hydroxyls) | 3300 - 3500 (broad) | Presence of multiple hydroxyl groups on the macrolide and sugars. |
| C-H Stretch (alkanes) | 2850 - 3000 | Aliphatic C-H bonds throughout the molecule. |
| C=O Stretch (lactone) | ~1730 - 1740 | Carbonyl of the 15-membered lactone ring. |
| C=N Stretch (imine) | ~1640 - 1690 | Key Indicator: Confirms formation of the imino ether. |
| C-O-C Stretch (ethers) | 1000 - 1200 (strong) | Multiple ether linkages, including the new C6-O-C9 bridge. |
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Scanning: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify the key absorption bands and compare them to the expected values.
Caption: Figure 4. Predicted ESI-MS/MS fragmentation pathway.
Conclusion: A Triad of Spectroscopic Validation
The structural confirmation of this compound relies on the synergistic interpretation of NMR, IR, and MS data. NMR provides the definitive carbon-hydrogen framework, IR confirms the critical functional group transformation, and MS verifies the correct molecular weight and substructures. Together, these techniques form a self-validating system, providing the high degree of certainty required in pharmaceutical synthesis and development. By understanding these key spectral signatures, researchers can confidently verify the structure and purity of this crucial azalide intermediate.
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The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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[Infrared spectra and the molecular conformations of macrolide-group antibiotics in solution]. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Gates, P. J., Kearney, G. C., Jones, R., Leadlay, P. F., & Staunton, J. (1999). Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(4), 242-246. Retrieved from [Link]
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The Beckmann Rearrangement of Erythromycin A Oxime: A Deep Dive into Mechanism and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The structural modification of natural products remains a cornerstone of drug discovery, enabling the enhancement of therapeutic properties and the generation of novel pharmacological agents. Erythromycin A, a well-known macrolide antibiotic, has served as a versatile scaffold for the development of new antibacterial drugs. A key transformation in the derivatization of Erythromycin A is the Beckmann rearrangement of its corresponding oxime, a reaction that facilitates ring expansion and the introduction of a nitrogen atom into the macrocyclic core. This guide provides a comprehensive exploration of the mechanism of the Beckmann rearrangement for Erythromycin A oxime, offering insights into the underlying principles, experimental considerations, and the significance of this reaction in the synthesis of important antibiotic analogues such as azithromycin.
The Strategic Importance of the Beckmann Rearrangement in Macrolide Synthesis
Erythromycin A possesses a 14-membered lactone ring. The Beckmann rearrangement of Erythromycin A 9-oxime provides a strategic pathway to a 15-membered azalide, a class of macrolide antibiotics with an expanded ring system containing a nitrogen atom. This structural modification has profound implications for the pharmacological profile of the resulting compounds, often leading to improved acid stability, altered pharmacokinetic properties, and a broader spectrum of antibacterial activity. The most notable application of this rearrangement is in the industrial synthesis of azithromycin, a widely prescribed azalide antibiotic. The ring-expanded lactam, 11-aza-10-deoxo-10-dihydroerythromycin A, serves as a crucial intermediate in the synthesis of this important drug.[1][2]
The Preparatory Step: Synthesis of Erythromycin A Oxime
The journey to the ring-expanded macrolide begins with the conversion of the C-9 ketone of Erythromycin A to its corresponding oxime. This reaction is typically achieved by treating Erythromycin A with hydroxylamine in the presence of an acid or base catalyst.[3][4][5] The stereochemistry of the resulting oxime is of paramount importance, as the Beckmann rearrangement is a stereospecific reaction. The (E)-isomer of Erythromycin A 9-oxime is the desired precursor for the synthesis of the key 15-membered lactam intermediate.[1]
Experimental Protocol: Synthesis of Erythromycin A 9(E)-Oxime
This protocol is a synthesis of information from established procedures.[3][6]
Materials:
-
Erythromycin A
-
Hydroxylamine hydrochloride
-
Triethylamine or a mild acid catalyst (e.g., acetic acid)
-
Methanol or Isopropanol
-
Water
-
Appropriate workup and purification solvents (e.g., ethyl acetate, brine)
Procedure:
-
Dissolve Erythromycin A in a suitable solvent such as methanol or isopropanol.
-
In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with a base like triethylamine in the chosen solvent. Alternatively, a mild acid catalyst can be used directly with hydroxylamine.
-
Add the hydroxylamine solution to the Erythromycin A solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50°C) for a period sufficient to ensure complete oximation, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude Erythromycin A oxime.
-
Purification is typically achieved by recrystallization to obtain the desired (E)-oxime isomer in high purity.
Causality Behind Experimental Choices:
-
Solvent: The choice of a polar protic solvent like methanol or isopropanol facilitates the dissolution of the reactants and the reaction progress.
-
Catalyst: The use of a base like triethylamine deprotonates hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile. An acid catalyst can protonate the carbonyl oxygen of Erythromycin A, making it more electrophilic and susceptible to nucleophilic attack by hydroxylamine.
-
Temperature: The reaction temperature is a critical parameter that influences the reaction rate and the potential for side reactions. Milder temperatures are generally preferred to minimize degradation of the complex macrolide structure.
Unraveling the Mechanism of the Beckmann Rearrangement
The Beckmann rearrangement of Erythromycin A 9(E)-oxime is a classic example of an acid-catalyzed molecular rearrangement. The reaction proceeds through a series of well-defined steps, culminating in the formation of the ring-expanded lactam.
The Role of the Catalyst and Activation of the Oxime
The rearrangement is initiated by an acid catalyst, which protonates the hydroxyl group of the oxime, converting it into a good leaving group (water).[7][8] Common catalysts for this transformation include strong acids like sulfuric acid or hydrochloric acid, as well as reagents like p-toluenesulfonyl chloride (TsCl) or phosphorus pentachloride.[9] When using reagents like TsCl, an intermediate tosylate ester is formed, which is an excellent leaving group.
The Decisive Migration Step and Stereochemistry
The key step of the Beckmann rearrangement is the migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. In the case of Erythromycin A 9(E)-oxime, the C-10 carbon is positioned anti to the hydroxyl group. As the leaving group departs, the C-10 carbon migrates to the electron-deficient nitrogen atom, leading to the expansion of the 14-membered ring to a 15-membered ring. This concerted migration and departure of the leaving group results in the formation of a nitrilium ion intermediate. The stereospecific nature of this migration is a critical aspect of the Beckmann rearrangement.[9]
Formation of the Lactam
The nitrilium ion intermediate is highly electrophilic and is subsequently attacked by a water molecule present in the reaction medium. This is followed by deprotonation and tautomerization to yield the stable 15-membered lactam, 11-aza-10-deoxo-10-dihydroerythromycin A.
Diagram of the Beckmann Rearrangement Mechanism for Erythromycin A 9(E)-Oxime:
Caption: Mechanism of the Beckmann Rearrangement of Erythromycin A 9(E)-Oxime.
Experimental Protocol for the Beckmann Rearrangement
The following protocol is a generalized procedure based on literature precedents for the Beckmann rearrangement of Erythromycin A oxime.[10][11]
Materials:
-
Erythromycin A 9(E)-oxime
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or another suitable base
-
Acetone or other appropriate solvent
-
Water
-
Sodium bicarbonate solution
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve Erythromycin A 9(E)-oxime in a suitable solvent like acetone in a reaction vessel.
-
Cool the solution to a low temperature (e.g., 0-5°C) using an ice bath.
-
Add a base, such as pyridine, to the cooled solution.
-
Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture while maintaining the low temperature.
-
The reaction is stirred at this temperature for a specified period (e.g., 1-4 hours), with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted into an organic solvent.
-
The combined organic extracts are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield the pure 11-aza-10-deoxo-10-dihydroerythromycin A.
Self-Validating System in the Protocol:
-
TLC Monitoring: Continuous monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.
-
Controlled Temperature: Maintaining a low temperature is crucial to control the exothermic nature of the reaction with TsCl and to minimize potential side reactions.
-
Aqueous Workup: The use of a sodium bicarbonate wash neutralizes any remaining acidic species and helps in the removal of byproducts.
Potential Side Reactions: The Beckmann Fragmentation
A potential competing reaction to the Beckmann rearrangement is the Beckmann fragmentation. This side reaction is more likely to occur if the migrating group can form a stable carbocation.[9] In the context of Erythromycin A oxime, while the primary C-10 is not predisposed to forming a highly stable carbocation, the complex polyol structure and the reaction conditions can sometimes favor fragmentation pathways, leading to the formation of nitriles and other degradation products. The choice of a milder catalyst and carefully controlled reaction conditions, such as low temperatures, can help to minimize the occurrence of Beckmann fragmentation.[9][12]
Characterization of the Rearrangement Product
The successful synthesis of 11-aza-10-deoxo-10-dihydroerythromycin A is confirmed through various spectroscopic techniques.
| Spectroscopic Data | 11-aza-10-deoxo-10-dihydroerythromycin A |
| ¹H NMR (CDCl₃, ppm) | Characteristic signals for the macrolide ring protons, the two sugar moieties, and the newly formed N-H proton of the lactam. The chemical shifts of protons adjacent to the newly formed amide bond will be significantly different from the precursor oxime.[10] |
| ¹³C NMR (CDCl₃, ppm) | A distinct signal for the C-10 carbon, now part of the lactam, will be observed at a chemical shift different from the C-10 in the starting material. The carbonyl carbon of the lactam will also have a characteristic chemical shift.[10] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the ring-expanded product (C₃₇H₆₈N₂O₁₂) confirms its formation. |
| Infrared (IR) Spectroscopy | The appearance of a characteristic amide C=O stretching frequency and an N-H stretching vibration, along with the disappearance of the oxime O-H and C=N stretches, provides evidence for the rearrangement.[10] |
Conclusion
The Beckmann rearrangement of Erythromycin A oxime is a powerful and elegant transformation that has played a pivotal role in the development of modern macrolide antibiotics. A thorough understanding of its mechanism, the importance of stereocontrol in the oxime precursor, and the careful optimization of reaction conditions are essential for successfully harnessing this reaction in a drug discovery and development setting. This guide has provided a detailed overview of these critical aspects, offering a valuable resource for researchers and scientists working in the field of medicinal chemistry and antibiotic development.
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- U.S. Patent 5,808,017. (1998). Process for preparing erythromycin A oxime.
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Papagiannopoulou, D., et al. (2022). Industrial Catalytic Production Process of Erythromycin. Catalysts, 12(9), 1037. [Link]
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European Patent Office. (2003). PROCESS FOR PREPARING ERYTHROMYCIN A OXIME - EP 0970099 B1. [Link]
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General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). [Link]
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Deng, Z., Yao, G., & Ou, Y. (2003). Beckmann Rearrangement of Erythromycin A 9(E)-Oxime. Journal of Beijing Institute of Technology, 12(2), 186-189. [Link]
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Li, L., et al. (2012). Beckmann rearrangement of erythromycin A(E) oxime. Request PDF. [Link]
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Djokic, S., et al. (1988). Erythromycin series. Part 13. Synthesis and structure elucidation of 10-dihydro-10-deoxo-11-methyl-11-azaerythromycin A. Semantic Scholar. [Link]
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Djokic, S., et al. (1986). Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement. Journal of the Chemical Society, Perkin Transactions 1, 1881-1890. [Link]
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Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
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De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]
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Movassaghi, M., & Hunt, D. K. (2008). Nucleophile-intercepted Beckmann fragmentation reactions. PMC. [Link]
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Magritek. (n.d.). Erythromycin A. [Link]
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A Technical Guide to the Synthesis of Azithromycin: The Pivotal Role of the Erythromycin A 6,9-Imino Ether Intermediate
Executive Summary
Azithromycin, a leading azalide antibiotic, represents a significant advancement over its precursor, erythromycin A, offering enhanced acid stability and a broader antimicrobial spectrum.[1][2] This improvement is achieved through a semi-synthetic pathway that hinges on a critical ring expansion of the 14-membered erythromycin macrolide into a 15-membered azalactone ring.[3] This guide provides an in-depth technical analysis of this synthesis, with a specific focus on the formation and subsequent transformation of the Erythromycin A 6,9-Imino Ether. This intermediate is the lynchpin of the entire synthetic strategy, formed via an elegant and unexpected Beckmann rearrangement of Erythromycin A 9(E)-oxime.[4] We will dissect the underlying chemical principles, detail the step-by-step protocols for key transformations, and present quantitative data to offer a comprehensive resource for researchers and professionals in medicinal chemistry and drug development.
Introduction: Overcoming the Limitations of a Classic Antibiotic
Erythromycin A, a 14-membered macrolide, has long been a valuable tool in combating bacterial infections.[4] However, its clinical application is constrained by two primary factors: instability in the acidic environment of the stomach, which leads to gastrointestinal side effects, and a limited spectrum of activity, particularly against Gram-negative bacteria.[1][4] The acid sensitivity arises from an intramolecular acid-catalyzed ketalization involving the C6-hydroxyl group, the C12-hydroxyl group, and the C9-ketone.[5]
This clinical need spurred the development of second-generation macrolides. In the 1980s, researchers at the Pliva pharmaceutical company engineered a novel solution: the incorporation of a nitrogen atom into the macrolide ring, creating a 15-membered azalide structure.[4] The resulting compound, azithromycin, exhibited superior acid stability, a broader antimicrobial spectrum, and a significantly longer half-life, transforming the therapeutic landscape for respiratory and other infections.[1][2] The key to this transformation lies in a multi-step synthesis, the centerpiece of which is the formation of the this compound.[6]
The Synthetic Pathway: A Four-Stage Transformation
The conversion of erythromycin A to azithromycin is a classic example of sophisticated synthetic chemistry applied to a complex natural product. The overall process can be logically divided into four principal stages.[1][3][7]
Figure 1: Overall synthetic workflow from Erythromycin A to Azithromycin.
The first crucial step is to modify the C9 ketone of erythromycin A, which is the site of the acid-catalyzed degradation. This is achieved by converting it into an oxime. The formation of the correct stereoisomer, the (E)-oxime, is paramount for the success of the subsequent rearrangement.[8]
Experimental Protocol: Synthesis of Erythromycin A 9(E)-Oxime
-
Dissolution: Dissolve Erythromycin A in a suitable solvent such as isopropanol or methanol.[9]
-
Reagent Addition: Add an aqueous solution of hydroxylamine (NH₂OH) to the erythromycin solution. Hydroxylamine can be used as the free base or generated in situ from a salt like hydroxylamine hydrochloride with a base.[9][10]
-
Acid Catalysis: Introduce a mild acid catalyst, such as acetic acid, to the reaction mixture. The acid facilitates the condensation reaction. The pH of the reaction is typically controlled to be between 5.5 and 7.5.[9][11]
-
Heating: Maintain the reaction mixture at a temperature ranging from 45°C to 55°C for a sufficient period to ensure complete oxime formation.[9]
-
Workup and Isolation: Upon completion, cool the mixture. The product, Erythromycin A 9-oxime, can be isolated through pH adjustment (typically to >11.0 with NaOH) followed by extraction with an organic solvent (e.g., isopropyl acetate) and concentration to dryness.[9]
The Core Directive: Beckmann Rearrangement and the 6,9-Imino Ether
The formation of the 15-membered azalide ring is accomplished via a Beckmann rearrangement of the Erythromycin A 9(E)-oxime.[12] This reaction, typically used to convert oximes to amides (lactams), yields an unexpected and highly valuable bicyclic product in this specific substrate: the this compound.[4]
The key to this transformation is the activation of the oxime's hydroxyl group, making it a good leaving group. This is typically done using a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride, in the presence of a base like sodium bicarbonate.[4]
The mechanism proceeds as follows:
-
Activation: The oxime hydroxyl group attacks the sulfonyl chloride, forming an O-sulfonyl oxime intermediate.
-
Rearrangement: The alkyl substituent trans to the O-sulfonyl group (in this case, the C8 carbon) migrates to the nitrogen atom. This occurs concurrently with the cleavage of the N-O bond, expelling the sulfonate anion.[12]
-
Intramolecular Cyclization: Instead of being hydrolyzed to a lactam, the resulting nitrilium ion is strategically positioned for intramolecular attack by the C6 hydroxyl group. This nucleophilic attack is highly favorable and results in the formation of the stable bicyclic 6,9-imino ether structure.[4]
This intramolecular cyclization is a pivotal discovery, as it prevents the formation of a simple lactam and instead produces the key intermediate required for the synthesis of azithromycin.[4][6]
Figure 2: Key mechanistic steps in the formation of the 6,9-Imino Ether.
The reaction conditions for the Beckmann rearrangement have been optimized to maximize the yield and purity of the 6,9-imino ether. The choice of solvent and base is critical to the reaction's success.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Add Erythromycin A 9-oxime and a base (e.g., sodium bicarbonate) to a reaction vessel containing a solvent system, such as an acetone/water mixture or a biphasic system like methylene chloride/water.[13][14][15]
-
Temperature Control: Cool the mixture to below 5°C.[13]
-
Reagent Addition: Slowly add a solution of an activating agent, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in a suitable solvent (e.g., acetone).[13]
-
Reaction Monitoring: Maintain the temperature and stir the mixture. The reaction progress can be monitored by HPLC.
-
Isolation: Once the reaction is complete, adjust the pH to 10-11 with a base (e.g., 20% NaOH solution), stir, and then filter the resulting solid. The product is washed with water and dried to yield the 6,9-imino ether.[13]
The structural integrity of the this compound has been unequivocally confirmed through various analytical techniques, including NMR, IR, MS, and X-ray single crystal diffraction.[16]
| Parameter | Condition 1 | Condition 2 | Optimized Condition |
| Activating Agent | p-Toluenesulfonyl Chloride | Methanesulfonyl Chloride | p-Toluenesulfonyl Chloride |
| Solvent System | Acetone/Water | Acetone/Water | Biphasic (CH₂Cl₂/Water) |
| Base | Sodium Carbonate | Sodium Bicarbonate | NaHCO₃ / Triethylamine |
| Temperature | 0-5°C | < 5°C | 5°C |
| Reported Yield | ~94%[13] | ~95%[13] | 93%[17] |
| Reported Purity (HPLC) | 97%[13] | 95%[13] | 98%[17] |
Table 1: Comparison of reported reaction conditions and outcomes for the synthesis of this compound.
From Imino Ether to Azithromycin: The Final Steps
With the core azalide structure established in the form of the 6,9-imino ether, the final transformations involve reduction and methylation.
The imino ether is reduced to the corresponding secondary amine, 9-deoxo-9a-aza-9a-homoerythromycin A. This step fully incorporates the nitrogen atom into the macrocycle. This reduction can be achieved using several methods, including catalytic hydrogenation or chemical reducing agents.[3][13]
-
Catalytic Hydrogenation: This is a common industrial method, often employing a noble metal catalyst such as Rhodium on Carbon (Rh/C) or Platinum on Carbon (Pt/C) under hydrogen pressure.[3][14]
-
Chemical Reduction: Reagents like sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in an acidic aqueous solution are also effective.[13][18]
The final step is the N-methylation of the secondary amine to yield the tertiary amine of azithromycin. This is typically accomplished via an Eschweiler-Clarke reaction, which uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4][19] This reaction is highly efficient and provides the final product in good yield.
Industrial Insight: One-Pot Synthesis To improve process efficiency and reduce costs, procedures have been developed where the reduction of the imino ether and the subsequent reductive methylation are performed sequentially in the same reaction vessel without isolating the intermediate amine.[3][7][20] This "one-pot" approach streamlines the manufacturing process significantly.
Conclusion
The semi-synthesis of azithromycin from erythromycin A is a triumph of medicinal chemistry, addressing critical clinical needs through elegant molecular engineering. At the heart of this process is the this compound. Its formation, via an unexpected intramolecular cyclization during a Beckmann rearrangement, is the defining step that enables the expansion to the 15-membered azalide ring. Understanding the causality, optimizing the reaction conditions for its formation, and efficiently converting it to the final product are fundamental to the successful and large-scale production of one of the world's most important antibiotics. This guide has illuminated the pivotal role of this intermediate, providing the technical foundation necessary for professionals in the field.
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An In-Depth Technical Guide to the Physical and Chemical Stability of Erythromycin A 6,9-Imino Ether
This guide provides a comprehensive technical overview of the physical and chemical stability of Erythromycin A 6,9-imino ether, a key intermediate in the synthesis of the azalide antibiotic Azithromycin. Intended for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind stability-indicating methodologies, and offers field-proven insights into the assessment of this critical molecule.
Introduction: The Significance of this compound
Erythromycin A, a widely used macrolide antibiotic, is notorious for its instability in acidic environments, such as the stomach. This instability is primarily due to an intramolecular cyclization reaction involving the C-6 hydroxyl group and the C-9 ketone, leading to the formation of the inactive spiroketal, anhydroerythromycin A.[1][2] To overcome this limitation, extensive research has focused on modifying the erythromycin scaffold to enhance its acid stability and improve its pharmacokinetic profile.
One of the most successful modifications led to the development of Azithromycin, a 15-membered azalide antibiotic. The synthesis of Azithromycin proceeds through a critical intermediate, this compound.[3] This intermediate is formed via a Beckmann rearrangement of Erythromycin A oxime. The formation of the 6,9-imino ether linkage is a pivotal step that fundamentally alters the structure of the macrolide ring, preventing the acid-catalyzed intramolecular degradation pathway that plagues the parent compound.[1] Understanding the stability of this imino ether is therefore paramount for optimizing the synthesis of Azithromycin, ensuring its quality, and minimizing the presence of related impurities.[4]
This guide will delve into the known and inferred stability characteristics of this compound, providing a framework for its systematic evaluation.
Core Chemical Stability Profile
While specific, publicly available stability data for this compound is limited, a robust understanding of its stability can be inferred from its chemical structure and the known behavior of related macrolides.
Acidic Stability: A Tale of Two Macrolides
The primary advantage of the 6,9-imino ether linkage is its enhanced stability under acidic conditions compared to the 6,9-hemiketal of Erythromycin A. The nitrogen atom at the 9a position effectively blocks the intramolecular cyclization that leads to the formation of anhydroerythromycin A.[1]
However, this does not imply complete stability in acidic media. The glycosidic bonds linking the cladinose and desosamine sugars to the macrolactone ring remain susceptible to acid-catalyzed hydrolysis.[1] This is a known degradation pathway for Azithromycin as well, although it occurs at a significantly slower rate than the degradation of Erythromycin A.[1]
Causality of Enhanced Acid Stability
The enhanced acid stability of the 6,9-imino ether can be attributed to the following:
-
Prevention of Spiroketal Formation: The replacement of the C-9 ketone with the imino ether functionality eliminates the possibility of the intramolecular reaction with the C-6 hydroxyl group.
-
Electronic Effects: The presence of the nitrogen atom in the macrolide ring may influence the electron distribution and conformation of the molecule, potentially imparting greater overall stability.
Basic Stability
In alkaline conditions, the primary concern for macrolide antibiotics is the hydrolysis of the lactone ester bond. While the 6,9-imino ether modification is not expected to significantly alter the susceptibility of the lactone ring to base-catalyzed hydrolysis, the overall stability will be pH-dependent. The dimethylamino group on the desosamine sugar imparts a basic character to the molecule, influencing its solubility and stability at different pH values.
Thermal and Photostability
Forced degradation studies on Erythromycin A have shown the formation of various degradation products upon exposure to heat.[5] It is reasonable to assume that this compound will also exhibit sensitivity to elevated temperatures. The complex polyhydroxylated structure with multiple chiral centers suggests that thermal stress could lead to a variety of reactions, including epimerization, dehydration, and fragmentation.
Photostability is another critical parameter that should be evaluated. Macrolide antibiotics can be susceptible to photodegradation, and it is essential to assess the impact of light exposure on the purity and integrity of the imino ether.
A Framework for Stability-Indicating Method Development
A robust stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the technique of choice for this purpose.[6][7]
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a suitable starting point. The choice of column chemistry will be critical in achieving the necessary resolution between the parent compound and its potential degradation products.
-
Mobile Phase Optimization:
-
Aqueous Phase: A buffer is necessary to control the pH of the mobile phase. Given the basic nature of the analyte, a buffer in the neutral to slightly alkaline range (e.g., phosphate or borate buffer, pH 7-9) is recommended to ensure good peak shape.[7]
-
Organic Modifier: Acetonitrile or methanol can be used as the organic modifier. A gradient elution is likely required to resolve all potential impurities.
-
-
Detection:
-
UV Detection: Erythromycin and its derivatives have a weak chromophore, necessitating detection at low UV wavelengths (e.g., 205-215 nm) for adequate sensitivity.[6][7]
-
MS Detection: Coupling the HPLC to a mass spectrometer provides invaluable information for the identification of degradation products by providing mass-to-charge ratio data.[5]
-
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Experimental Workflow for HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation studies are essential to identify the likely degradation products and to demonstrate the specificity of the analytical method.
Experimental Protocols for Forced Degradation
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in a solution of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve the imino ether in a solution of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat a solution of the imino ether with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
-
Thermal Degradation:
-
Store a solid sample of the imino ether in a temperature-controlled oven (e.g., 80°C) for a specified duration.
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of the imino ether to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH Q1B guidelines.
-
Analyze the sample at appropriate time points.
-
Logical Relationship of Forced Degradation Studies
Caption: Forced degradation conditions to probe stability.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear and concise table.
| Stress Condition | Duration | Temperature | % Degradation of Imino Ether | Number of Degradants > 0.1% |
| 0.1 M HCl | 24 h | 60°C | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 24 h | 60°C | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 48 h | Room Temp | [Insert Data] | [Insert Data] |
| Solid State Heat | 7 days | 80°C | [Insert Data] | [Insert Data] |
| Photostability (ICH Q1B) | [Specify Duration] | [Specify Conditions] | [Insert Data] | [Insert Data] |
Long-Term Stability Studies
Once a stability-indicating method has been established, long-term stability studies should be conducted under various storage conditions as per ICH Q1A(R2) guidelines.
Protocol for Long-Term Stability Testing
-
Sample Preparation: Package the this compound in containers that simulate the proposed storage and shipping containers.
-
Storage Conditions: Store the samples in controlled environmental chambers at the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Analyze the samples at appropriate time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
-
Parameters to be Monitored:
-
Appearance (physical form, color)
-
Assay of this compound
-
Quantification of known and unknown degradation products
-
Moisture content
-
Conclusion
The chemical stability of this compound is a critical attribute that influences the quality and efficacy of its downstream product, Azithromycin. While it demonstrates superior acid stability compared to its precursor, Erythromycin A, it is not immune to degradation. A thorough understanding of its potential degradation pathways through forced degradation studies and the implementation of a robust, validated stability-indicating method are essential for ensuring its quality throughout its lifecycle. The protocols and insights provided in this guide offer a comprehensive framework for researchers and drug development professionals to systematically evaluate and control the stability of this important pharmaceutical intermediate.
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The Genesis of a New Antibiotic Class: A Technical Guide to the Historical Discovery of Erythromycin A 6,9-Imino Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of Erythromycin A 6,9-imino ether stands as a pivotal moment in the evolution of macrolide antibiotics. This technical guide provides an in-depth historical and scientific account of this discovery, tracing its origins from the challenges of early erythromycin derivatives to its crucial role as the cornerstone in the synthesis of azithromycin, the first azalide antibiotic. We will explore the pioneering work of scientists at the Pliva pharmaceutical company, dissect the critical Beckmann rearrangement of erythromycin A oxime, and elucidate the chemical rationale that paved the way for a new generation of life-saving drugs.
Introduction: The Quest to Improve Upon a Classic
Erythromycin A, a 14-membered macrolide antibiotic isolated in 1952, was a significant advancement in combating bacterial infections. However, its clinical utility was hampered by its instability in acidic environments, leading to gastrointestinal side effects, and a relatively narrow spectrum of activity. This prompted a concerted effort among medicinal chemists to develop semi-synthetic derivatives with improved pharmacokinetic and pharmacodynamic profiles. Early modifications focused on 2'-esters and acid-addition salts, which offered incremental improvements in stability and bioavailability.
The true breakthrough, however, came from a more audacious chemical strategy: the expansion of the macrolide ring itself. This innovative approach, pursued by a team of researchers at the Pliva pharmaceutical company in Zagreb, Croatia, led to the synthesis of a novel 15-membered ring structure, ultimately giving rise to the azalide class of antibiotics. The key to this transformation was the synthesis and subsequent manipulation of a previously unknown intermediate: this compound.
The Pioneering Discovery at Pliva
In the early 1980s, a team of scientists at Pliva, including Dr. Slobodan Đokić, Gabrijela Kobrehel, Gorjana Radobolja-Lazarevski, and Zrinka Tamburašev, embarked on a research program to modify the erythromycin A molecule in a fundamentally new way. Their work, which culminated in the discovery of azithromycin, was first detailed in a series of patents and publications that laid the groundwork for a new era in antibiotic development. Azithromycin was discovered in 1980 and a patent application was filed in 1981.[1]
Their innovative approach centered on the chemical transformation of the C9 ketone of erythromycin A. By converting the ketone to an oxime and then inducing a Beckmann rearrangement, they successfully inserted a nitrogen atom into the macrolide ring, expanding it from 14 to 15 members.[2][3] This novel heterocyclic system was the defining feature of the new "azalide" class. The stable, isolable intermediate on this synthetic pathway was the this compound.
The Core Synthesis: A Step-by-Step Technical Analysis
The synthesis of this compound from erythromycin A is a two-step process that hinges on the strategic application of classic organic reactions to a complex natural product.
Step 1: Oximation of Erythromycin A
The initial step involves the conversion of the C9 ketone of erythromycin A to its corresponding oxime. This is a standard reaction in organic chemistry, but its application to the sterically hindered and multifunctional erythromycin molecule required careful optimization.
Experimental Protocol: Synthesis of Erythromycin A Oxime
-
Erythromycin A is dissolved in a suitable solvent, typically methanol.
-
An excess of hydroxylamine hydrochloride is added to the solution.
-
A weak base, such as sodium bicarbonate or an organic amine, is added to neutralize the HCl salt of hydroxylamine and to maintain a slightly basic pH, which is optimal for oxime formation.
-
The reaction mixture is heated at reflux for several hours to drive the reaction to completion.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting crude erythromycin A oxime is purified by recrystallization.
Causality Behind Experimental Choices:
-
Excess Hydroxylamine: Using an excess of hydroxylamine hydrochloride ensures the complete conversion of the starting material, erythromycin A.
-
Weak Base: The choice of a weak base is crucial to avoid undesired side reactions, such as the degradation of the sensitive macrolide structure.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate and helps to overcome the steric hindrance around the C9 ketone.
Caption: Oximation of Erythromycin A to its oxime.
Step 2: The Beckmann Rearrangement
The cornerstone of the synthesis is the Beckmann rearrangement of the erythromycin A oxime. This reaction, named after the German chemist Ernst Otto Beckmann, involves the acid-catalyzed rearrangement of an oxime to an amide.[4] In the case of erythromycin A oxime, the rearrangement leads to the formation of the cyclic this compound.
Experimental Protocol: Beckmann Rearrangement to this compound
-
Erythromycin A oxime is dissolved in a mixture of acetone and water.
-
A base, typically sodium bicarbonate, is added to the solution.
-
The solution is cooled to a low temperature (e.g., 0-5 °C).
-
A solution of an activating agent, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in acetone is added dropwise to the cooled solution of the oxime.[5]
-
The reaction is stirred at a low temperature for a specified period.
-
Upon completion, the reaction mixture is worked up by extraction and purification to yield the this compound.
Causality Behind Experimental Choices:
-
Activating Agent: The hydroxyl group of the oxime is a poor leaving group. Therefore, it must be converted into a better leaving group by reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride). This forms a tosylate ester, which is an excellent leaving group.
-
Low Temperature: The Beckmann rearrangement is an exothermic reaction, and maintaining a low temperature is crucial to control the reaction rate and prevent the formation of byproducts.
-
Aqueous Acetone: The use of a mixed solvent system of acetone and water allows for the dissolution of both the organic substrate (erythromycin A oxime) and the inorganic base (sodium bicarbonate).
Sources
- 1. Pharmaceutical company PLIVA: from Nobel laureate Vladimir Prelog to global blockbuster - antibiotic azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azalides from azithromycin to new azalide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Erythromycin A 6,9-Imino Ether
Abstract & Introduction
Erythromycin A, a cornerstone of macrolide antibiotics, has been pivotal in treating bacterial infections for decades. Its clinical utility, however, is hampered by its instability in acidic environments, such as the stomach, which leads to degradation into inactive byproducts and limits oral bioavailability.[1] This limitation spurred the development of semi-synthetic derivatives with improved stability and pharmacokinetic profiles. A crucial intermediate in this endeavor is Erythromycin A 6,9-imino ether.
This molecule is the direct precursor to Azithromycin, a globally recognized azalide antibiotic, formed via a Beckmann rearrangement of Erythromycin A 9-oxime.[2][3] The formation of the 6,9-imino ether bridge not only stabilizes the macrolide ring but also serves as a key scaffold for further chemical modifications. Beyond its role in antibiotic synthesis, this class of compounds, known as "motilides," exhibits potent gastrointestinal prokinetic activity by acting as motilin receptor agonists.[4][5][6]
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. Designed for researchers in medicinal chemistry and drug development, this guide explains the causality behind the procedural choices, offering field-proven insights to ensure a reproducible and high-yield synthesis.
The Underlying Chemistry: A Two-Step, One-Pot Transformation
The synthesis of this compound is a classic example of strategic organic chemistry, converting the C9 ketone of the parent molecule into a stable, cyclic imino ether. The process involves two sequential reactions typically performed in a single reaction vessel to maximize efficiency and yield:
-
Oximation: The C9 ketone of Erythromycin is converted into an oxime using hydroxylamine.
-
Beckmann Rearrangement: The oxime is then induced to undergo an intramolecular Beckmann rearrangement, where the C8 carbon migrates to the nitrogen atom, followed by a nucleophilic attack from the C6 hydroxyl group to form the stable 6,9-imino ether ring system.
The rearrangement is catalyzed by activating the oxime's hydroxyl group, typically with a sulfonyl chloride like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).[2][7] Modern, optimized procedures utilize a one-pot approach starting from an Erythromycin salt, such as the thiocyanate, which avoids the isolation of the intermediate oxime, thereby simplifying the operation and reducing material loss.[7][8]
Caption: Workflow for the one-pot synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| Erythromycin Thiocyanate | >98% Purity | Commercial Source | Starting material. |
| Hydroxylamine Hydrochloride | ACS Reagent Grade | Sigma-Aldrich, Acros | Oximating agent. |
| Triethylamine (TEA) | >99%, Anhydrous | Sigma-Aldrich, Fluka | Base for oximation. |
| p-Toluenesulfonyl Chloride (TsCl) | >98% Purity | Sigma-Aldrich, TCI | Rearrangement catalyst. |
| Dichloromethane (DCM) | ACS Reagent Grade | Fisher Scientific | Organic solvent for biphasic system. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Fisher Scientific | Aqueous base for rearrangement & work-up. |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | VWR Chemicals | For pH adjustment during isolation. |
| Methanol | ACS Reagent Grade | Fisher Scientific | Reaction solvent for oximation. |
| Deionized Water | Type II or better | Millipore System | Used throughout the process. |
| Reaction Vessel (Jacketed) | 1 L | Chemglass | With overhead stirrer and temp. control. |
| pH Meter | Calibrated | Mettler Toledo | For precise pH control during work-up. |
| Filtration Apparatus | Büchner Funnel | Standard Lab Supply | For isolating the product. |
| Vacuum Oven | - | Standard Lab Supply | For drying the final product. |
Detailed Experimental Protocol
This protocol describes a robust and scalable one-pot synthesis adapted from established industrial methods.[2][8]
4.1 Step 1: In Situ Formation of Erythromycin A 9-Oxime
-
Setup: Equip a 1 L jacketed reaction vessel with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet.
-
Reagent Charging: To the vessel, add Erythromycin thiocyanate (100 g, ~0.11 mol) and methanol (300 mL). Begin stirring to form a slurry.
-
Oximation: In a separate beaker, dissolve hydroxylamine hydrochloride (23 g, ~0.33 mol) in 50 mL of water. Add this solution to the reaction vessel.
-
Base Addition: Cool the reaction mixture to 15-20°C. Slowly add triethylamine (46 mL, ~0.33 mol) over 30 minutes, ensuring the temperature does not exceed 25°C.
-
Expert Insight: The triethylamine neutralizes the HCl from the hydroxylamine salt and catalyzes the oximation. A slow addition prevents thermal excursions.
-
-
Reaction Monitoring: Stir the mixture at 20-25°C for 2-3 hours. The reaction progress can be monitored by HPLC until the starting material is consumed (<1%).
4.2 Step 2: Beckmann Rearrangement
-
Solvent Addition: To the reaction mixture containing the in situ-formed oxime, add dichloromethane (400 mL) and deionized water (250 mL). Stir vigorously to create a biphasic system.
-
Cooling: Cool the biphasic mixture to 0-5°C.
-
Catalyst Addition: In a separate beaker, dissolve p-toluenesulfonyl chloride (TsCl) (42 g, ~0.22 mol) in 150 mL of dichloromethane. Add this solution dropwise to the reaction vessel over 1 hour, maintaining the internal temperature below 5°C.
-
Expert Insight: The biphasic system is critical. The oxime reacts with TsCl at the interface or in the organic phase, while the aqueous phase, containing a base, immediately neutralizes the generated p-toluenesulfonic acid and hydrochloric acid, preventing degradation of the acid-sensitive erythromycin backbone.[2]
-
-
Base Co-addition: Simultaneously, add a 10% w/v aqueous solution of sodium bicarbonate (NaHCO₃) to maintain the pH of the aqueous layer between 7.5 and 8.5.
-
Reaction Completion: After the TsCl addition is complete, allow the mixture to stir at 5-10°C for an additional 1-2 hours until HPLC analysis confirms the formation of the 6,9-imino ether.
4.3 Step 3: Product Isolation and Purification
-
Phase Separation: Stop the stirrer and allow the layers to separate. Remove the lower organic layer.
-
Aqueous Wash: Wash the organic layer with 200 mL of a 5% NaHCO₃ solution, followed by 200 mL of deionized water.
-
pH-Controlled Precipitation: Reduce the volume of the organic layer by approximately half under reduced pressure. Cool the concentrated solution to 0-5°C.
-
Precipitation: While stirring vigorously, slowly add deionized water (400 mL). Adjust the pH of the mixture to 10.0-11.0 using a 2M NaOH solution. A white precipitate of the this compound will form.
-
Expert Insight: The imino ether is soluble in acidic to neutral pH but precipitates in a basic environment. Precise pH control is essential for maximizing yield and purity.[9]
-
-
Digestion: Stir the resulting slurry at 0-5°C for at least 1 hour to ensure complete precipitation.
4.4 Step 4: Final Product Handling
-
Filtration: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the pH of the filtrate is neutral.
-
Drying: Dry the solid in a vacuum oven at 50-60°C to a constant weight.
-
Yield & Characterization: The typical yield is 75-85 g (95-110% weight yield from erythromycin base equivalent), with a purity of >92% by HPLC.[7] The product can be characterized by standard analytical techniques such as NMR, IR, and MS to confirm its structure.[10]
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Imino Ether | Incomplete oximation or rearrangement. Degradation of product. | Ensure complete consumption of starting material by HPLC before proceeding. Maintain strict temperature control (<5°C) during TsCl addition.[2] |
| High Impurity Levels | Side reactions due to poor pH control. Decomposition of TsCl in aqueous phase. | Maintain pH of the aqueous layer between 7.5-8.5 during rearrangement. Ensure rapid stirring to promote efficient phase transfer.[2] |
| Oily or Gummy Precipitate | Incomplete solvent removal or presence of impurities. | Ensure the organic solvent is sufficiently concentrated before precipitation. Wash the crude product thoroughly. |
| Slow or Incomplete Precipitation | Incorrect pH. | Calibrate the pH meter before use. Ensure the final pH is robustly within the 10.0-11.0 range for maximal precipitation.[9] |
Conclusion
The synthesis of this compound via a one-pot oximation and Beckmann rearrangement is an efficient and industrially viable process. By carefully controlling key parameters such as temperature, pH, and solvent choice, researchers can reliably produce this critical intermediate in high yield and purity. This protocol provides a validated framework for the synthesis, empowering further research into novel macrolide and azalide antibiotics and other therapeutically relevant motilides.
References
-
Guan, H., et al. (2007). Synthesis and crystal structure of this compound. ResearchGate. Available at: [Link]
- Li, F., et al. (2013). Preparation method of erythromycin 6,9 imino ether. Google Patents (CN103319551A).
-
Lianyungang Duxiang Chem. (2016). Preparation method of erythromycin 6,9-imino ether compound. Patsnap (CN106084013A). Available at: [Link]
- LAL, B., et al. (2007). A process for preparing 6,9-imino ether. Google Patents (WO2007015265A2).
-
Alembic Limited. (2010). A Cost Effective Process For Preparing 6,9 Imino Ether. Quick Company. Available at: [Link]
- Jiangsu Bocon Pharmaceutical Co., Ltd. (2017). Preparation method of high-purity erythromycin 6,9-imino ether. Google Patents (CN106432370A).
-
Omura, S., et al. (1989). Motilides, macrolides with gastrointestinal motor stimulating activity. II. Quaternary N-substituted derivatives of 8,9-anhydroerythromycin A 6,9-hemiacetal and 9,9-dihydroerythromycin A 6,9-epoxide. PubMed. Available at: [Link]
-
WIPO. (2007). A PROCESS FOR PREPARING 6,9-IMINO ETHER. WIPO Patentscope (WO/2007/015265). Available at: [Link]
-
Ishikawa, M., & Raskin, P. (1995). From Motilin to Motilides: A New Direction in Gastrointestinal Endocrinology. PubMed. Available at: [Link]
-
Weber, F. H., et al. (1993). Erythromycin: a motilin agonist and gastrointestinal prokinetic agent. Semantic Scholar. Available at: [Link]
-
Dr. Oracle. (2025). What is the role of Erythromycin (a macrolide antibiotic) as a prokinetic agent?. Dr.Oracle. Available at: [Link]
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- 3. A Cost Effective Process For Preparing 6,9 Imino Ether [quickcompany.in]
- 4. From motilin to motilides: a new direction in gastrointestinal endocrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent. | Semantic Scholar [semanticscholar.org]
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- 10. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative for Erythromycin Impurity Profiling
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Erythromycin A 6,9-Imino Ether
Erythromycin A is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1] It functions by inhibiting bacterial protein synthesis, specifically by binding to the 50S ribosomal subunit. The structural complexity of Erythromycin A lends itself to the formation of various related substances, either as by-products during fermentation and synthesis or as degradants during storage.[2] One such critical related substance is this compound. This compound is a known impurity that can arise during the synthesis of Erythromycin derivatives.[3][4]
The rigorous control of impurities is a fundamental requirement for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities exceeding specific thresholds. Therefore, a robust, stability-indicating analytical method is essential for resolving Erythromycin A from its potential impurities, including the 6,9-Imino Ether.
This application note provides a detailed, field-proven HPLC method designed for the reliable separation and quantification of this compound from the parent API and other known related compounds. The methodology is grounded in established principles of reversed-phase chromatography for macrolides and incorporates system suitability criteria to ensure self-validating, trustworthy results for researchers, quality control analysts, and drug development professionals.
Chemical Structures and Relationships
Understanding the structural relationship between the parent compound and its impurity is key to developing a selective analytical method. This compound is an intramolecular cyclized variant of Erythromycin A.
Caption: Relationship between Erythromycin A and its 6,9-Imino Ether impurity.
Principle of the Chromatographic Method
The successful analysis of Erythromycin and its related substances by HPLC presents a unique challenge due to their basic nature and lack of a strong UV chromophore. The method described herein is a stability-indicating reversed-phase HPLC (RP-HPLC) protocol that addresses these challenges through careful selection of the stationary phase, mobile phase, and detection parameters.
-
Stationary Phase: A modern, high-pH stable C18 column is selected. Erythromycin assays are best performed at an elevated pH (typically 8-10).[5] At high pH, the basic dimethylamino group on the desosamine sugar is deprotonated, minimizing ionic interactions with residual silanols on the silica backbone. This results in improved peak symmetry and efficiency. The Waters XBridge C18 is a well-documented column that provides excellent stability under these conditions.[6][7]
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier is employed.
-
Aqueous Phase (A): An alkaline buffer, such as 0.4% ammonium hydroxide, maintains the high pH necessary for optimal chromatography.[7]
-
Organic Phase (B): Methanol is used as the organic modifier. A gradient program, which systematically increases the concentration of methanol, is necessary to elute the various Erythromycin-related compounds with different polarities and to ensure the strongly retained Erythromycin A is eluted with a reasonable run time and good peak shape.[7]
-
-
Detection: Erythromycin lacks a significant chromophore, resulting in a low UV molar absorptivity. Detection is therefore performed at a low wavelength, typically around 215 nm, to achieve adequate sensitivity for both the main component and its impurities.[7]
Detailed Experimental Protocol
Instrumentation, Reagents, and Materials
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. A Thermo Scientific™ Vanquish™ Core HPLC System or similar is suitable.[8]
-
Data Acquisition: Chromatography data station (e.g., Chromeleon™).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium hydroxide (25%, analytical grade)
-
Water (HPLC grade or equivalent, e.g., Milli-Q)
-
-
Reference Standards:
-
Erythromycin A Reference Standard (e.g., USP or EP grade)[9]
-
This compound (if available for peak identification)
-
-
Materials:
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
-
Chromatographic Conditions
The following parameters are synthesized from established methods for Erythromycin impurity profiling and are designed to be a robust starting point for analysis.[6][7]
| Parameter | Condition |
| Column | Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.4% v/v Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (0.4% Ammonium Hydroxide in Water):
-
Carefully add 4.0 mL of concentrated ammonium hydroxide (~25%) to a 1000 mL volumetric flask.
-
Add approximately 900 mL of HPLC-grade water and mix.
-
Allow the solution to equilibrate to room temperature, then dilute to the mark with water and mix thoroughly.
-
Filter through a 0.45 µm filter before use.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Methanol (50:50, v/v). This is used for dissolving standards and samples to ensure compatibility with the initial mobile phase conditions.
-
-
Standard Stock Solution (approx. 1.0 mg/mL Erythromycin A):
-
Accurately weigh approximately 25 mg of Erythromycin A Reference Standard into a 25 mL volumetric flask.
-
Add about 15 mL of Diluent and sonicate for 5-10 minutes until fully dissolved.
-
Dilute to volume with Diluent and mix well.
-
-
Working Standard Solution (approx. 0.1 mg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Diluent and mix well.
-
-
Sample Solution (approx. 1.0 mg/mL):
System Suitability and Analytical Procedure
To ensure the trustworthiness and validity of the analytical results, system suitability tests (SST) must be performed before any sample analysis. These criteria are based on USP guidelines.[9][11]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) for Erythromycin A peak | Not more than 2.0 |
| Theoretical Plates (N) for Erythromycin A peak | Not less than 2000 |
| Relative Standard Deviation (RSD) | Not more than 2.0% for the peak area of Erythromycin A from six replicate injections of the Working Standard Solution. |
| Resolution (Rs) | Resolution between Erythromycin A and the nearest eluting impurity (e.g., Erythromycin B) should be not less than 2.0. |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (Diluent) to ensure no carryover or system contamination.
-
Make six replicate injections of the Working Standard Solution.
-
Verify that all system suitability criteria are met. If the criteria are not met, troubleshoot the system (e.g., check mobile phase preparation, column condition, pump performance) before proceeding.
-
Inject the sample solutions for analysis.
Analytical Workflow Overview
The entire process, from sample receipt to final report, follows a systematic and validated workflow to ensure data integrity.
Caption: A typical workflow for the HPLC analysis of pharmaceutical impurities.
Method Validation and Forced Degradation Context
While this note provides a ready-to-use method, full validation according to ICH guidelines (Q2(R1)) is required for its implementation in a GMP environment. This includes demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. Forced degradation studies are crucial here. Erythromycin is known to degrade under acidic, basic, and oxidative conditions.[7] Analyzing stressed samples helps confirm that degradation products, which could include the 6,9-imino ether, are well-resolved from the main peak.[8]
-
Linearity: Demonstrating a linear relationship between detector response and concentration over a specified range.[12]
-
Accuracy & Precision: Ensuring the closeness of the results to the true value and the repeatability of the method, respectively.[12]
-
LOD & LOQ: Determining the lowest concentration of the analyte that can be reliably detected and quantified.[7][12]
Conclusion
This application note details a specific and robust stability-indicating HPLC method for the analysis of this compound. By utilizing a high-pH stable C18 stationary phase with a gradient elution, this protocol achieves effective separation of the target impurity from the Erythromycin A main peak and other related substances. The incorporation of stringent system suitability criteria ensures the method's reliability and trustworthiness, making it a valuable tool for quality control, stability testing, and impurity profiling in pharmaceutical development and manufacturing.
References
- Benchchem. (2025). Application Note: Impurity Profiling of Erythromycin Using Erythromycin A N-oxide as a Marker. Benchchem.
- Thermo Fisher Scientific. (2020). Forced-degradation Evaluation of Erythromycin by HPLC and Single Quadrupole Mass Spectrometry. Thermo Fisher Scientific.
- United States Pharmacopeia. (2025). Erythromycin - Definition, Identification, Assay. USP.
- Benchchem. (2025). A Comparative Guide to HPLC Method Validation for Erythromycin F Impurity Testing. Benchchem.
-
Tivapong, S., et al. (2000). Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography. Journal of Pharmaceutical Sciences, 89(9), 1097-1105. Available at: [Link]
- Antec Scientific. (2018). Erythromycin ointments According to USP method. Antec Scientific.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11445548, this compound. PubChem. Available at: [Link]
-
Zhang, Y., et al. (2021). Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets. Journal of Pharmaceutical and Biomedical Analysis, 195, 113858. Available at: [Link]
-
Wang, W., et al. (2005). Synthesis and crystal structure of this compound. Chinese Journal of Chemistry, 23(8), 1063-1066. Available at: [Link]
- United States Pharmacopeia. (2019). Erythromycin Delayed-Release Tablets. USP-NF.
- United States Pharmacopeia. (2006). USP Monographs: Erythromycin Ointment. USP29-NF24.
-
SynThink Research Chemicals. (n.d.). Erythromycin EP Impurities & USP Related Compounds. SynThink. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12560, Erythromycin. PubChem. Available at: [Link]
-
The Pharma Innovation Journal. (2019). Method development and validation by chromatographic method for determination of erythromycin in pharmaceutical dosage form. The Pharma Innovation Journal. Available at: [Link]
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- 4. scbt.com [scbt.com]
- 5. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Unambiguous Structural Characterization of Erythromycin A 6,9-Imino Ether Utilizing a Multi-dimensional NMR Spectroscopy Workflow
Abstract: The structural integrity of antibiotic derivatives is paramount in drug development and quality control. Erythromycin A, a cornerstone macrolide antibiotic, can undergo intramolecular rearrangement to form derivatives such as the Erythromycin A 6,9-imino ether. This transformation significantly alters the molecule's macrocyclic core, impacting its biological activity. This application note provides a comprehensive, field-proven protocol for the complete structural elucidation and spectral assignment of this compound using a suite of high-resolution one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail a systematic workflow from sample preparation to final structure confirmation, explaining the causal logic behind each experimental choice to ensure trustworthy and reproducible results.
Foundational Principles: The Challenge and the Solution
Erythromycin A is a complex 14-membered macrolide antibiotic featuring a lactone ring, two deoxy sugars (L-cladinose and D-desosamine), and numerous stereocenters[1][2]. Its chemical instability can lead to the formation of degradation products or synthetic intermediates, such as the 6,9-imino ether, which is formed via a Beckmann rearrangement of Erythromycin A 9(E)-oxime[3]. The formation of this bicyclic structure fundamentally changes the connectivity and the chemical environment of the atoms within the macrolide core.
Confirming this new bicyclo[11.2.1]hexadecane system requires an analytical technique that can provide unambiguous evidence of atomic connectivity through covalent bonds. NMR spectroscopy is the definitive method for this task in solution-state analysis[4]. While simple 1D ¹H and ¹³C NMR provide initial fingerprints, the sheer number of overlapping signals in a molecule of this complexity (Molecular Formula: C₃₇H₆₆N₂O₁₂[5][6]) necessitates a multi-dimensional approach. This guide leverages a combination of COSY, HSQC, and HMBC experiments to systematically piece together the molecular puzzle.
DOT Script for Molecular Structures
Caption: Systematic workflow for NMR-based structural elucidation.
Experimental Protocols
Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample. Proper preparation is critical to obtain high-resolution spectra free from artifacts.
-
Weighing: Accurately weigh approximately 40 mg of this compound. The use of a sufficient concentration is important for 2D experiments, especially HMBC, which is less sensitive.[7]
-
Dissolution: Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for macrolides, offering good solubility and a clean spectral window.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to serve as the internal reference for both ¹H and ¹³C spectra (δ 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube. This step removes any particulate matter that could degrade spectral resolution.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion, which is crucial for a complex molecule like this.[2] The following are standard parameter sets that can be adapted as needed.
-
1D ¹H NMR:
-
Purpose: To observe all proton signals, their chemical shifts, multiplicities (splitting patterns), and integrations.
-
Experiment: Standard single-pulse experiment.
-
Key Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 8-16
-
-
-
1D ¹³C NMR:
-
Purpose: To detect all unique carbon environments. Crucially, the imino carbon (C=N) and the carbonyl carbon will have distinctive chemical shifts.
-
Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Key Parameters:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds (H-C-H or H-C-C-H).[7] This is the primary tool for tracing out the proton framework within the sugar rings and along the macrolide backbone.
-
Experiment: Gradient-selected, double-quantum filtered COSY (e.g., cosygpmfqf).
-
Key Parameters:
-
F2 (¹H) and F1 (¹H) Spectral Width: ~10-12 ppm
-
Number of Scans per Increment: 2-4
-
Increments in F1: 256-512
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To map all protons to their directly attached carbons (¹J-CH).[8][9] This experiment is exceptionally powerful for assigning carbon signals once the attached proton is known. Multiplicity-edited versions can also distinguish CH/CH₃ groups from CH₂ groups.
-
Experiment: Gradient-selected HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.3).
-
Key Parameters:
-
F2 (¹H) Spectral Width: ~10-12 ppm
-
F1 (¹³C) Spectral Width: ~160-180 ppm
-
¹J-CH Coupling Constant: Optimized for ~145 Hz
-
Number of Scans per Increment: 2-8
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons.[7][10] This is the key experiment for connecting molecular fragments. It allows for the assignment of quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for linking the sugar units to the aglycone core.
-
Experiment: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Key Parameters:
-
F2 (¹H) Spectral Width: ~10-12 ppm
-
F1 (¹³C) Spectral Width: ~220-240 ppm
-
Long-Range Coupling Delay: Optimized for ⁿJ-CH of ~8 Hz
-
Number of Scans per Increment: 8-32
-
-
Data Analysis and Representative Spectral Data
The structural elucidation follows the workflow outlined in Section 2. The analysis of the imino ether would focus on identifying key structural changes from the parent Erythromycin A. The most significant changes are the absence of the C9 ketone and the formation of the C6-O-C9 bridge and the C=N imino group.
Key Diagnostic Signatures for this compound:
-
Absence of Ketone Signal: The characteristic ketone signal for C9 in Erythromycin A (δ ≈ 222 ppm) will be absent in the ¹³C NMR spectrum.[2]
-
Presence of Imino Carbon: A new signal for the C=N imino carbon will appear in a distinct region of the ¹³C spectrum (typically δ ≈ 170-180 ppm).
-
Shifted C6 and C9 Signals: The chemical shifts of C6 and C9, and their attached protons, will be significantly different from those in Erythromycin A due to the new ether linkage and imine formation.
-
HMBC Correlations: Crucial HMBC cross-peaks will confirm the new structure. For example, protons on C5, C7, and C8 should show correlations to the newly shifted C6. Protons on C8 and C10 should show correlations to the new imino carbon at C9.
Representative ¹H and ¹³C NMR Data
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Key HMBC Correlations (Expected for Imino Ether) |
| Aglycone Ring | |||
| 1 (C=O) | 175.9 | - | H-2, H-13 |
| 2 | 45.1 | 2.87 (dq) | H-3, H-4, Me-2a |
| 3 | 83.9 | 3.71 (d) | H-2, H-4, H-5 |
| 4 | 44.9 | 2.69 (dq) | H-3, H-5, Me-4a |
| 5 | 83.1 | 3.99 (d) | H-4, H-6 |
| 6 | Shift Expected | Shift Expected | H-5, H-7, H-8, Me-6a |
| 7 | 38.9 | 1.92, 1.71 (m) | H-6, H-8 |
| 8 | 45.1 | 2.45 (m) | H-7, Imino C9 |
| 9 (C=N) | ~175 (Expected) | - | H-8, H-10 |
| 10 | 38.2 | 3.01 (dq) | Imino C9 , H-11, Me-10a |
| 11 | 69.1 | 3.59 (dd) | H-10, H-12 |
| 12 | 73.1 | 5.06 (d) | H-11, H-13 |
| 13 | 78.5 | 4.02 (dq) | H-12, H-14, Me-13a |
| L-Cladinose | |||
| 1'' | 96.3 | 4.68 (d) | C-3 (Aglycone) |
| D-Desosamine | |||
| 1' | 103.2 | 4.30 (d) | C-5 (Aglycone) |
Conclusion
The structural characterization of complex molecules like this compound is a non-trivial task that demands a robust and systematic analytical approach. The multi-dimensional NMR workflow detailed in this application note, combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides an unambiguous pathway to complete structural assignment. By logically layering connectivity information, this protocol acts as a self-validating system, ensuring the highest degree of confidence in the final structure. This methodology is essential for researchers in drug discovery, process development, and quality assurance who require definitive molecular characterization.
References
- Royal Society of Chemistry. (2024). Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin. RSC Publishing.
- Djordjevic, S., et al. (2020). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. PMC.
- BenchChem. (2025).
- Wang, W., et al. (2005). Synthesis and crystal structure of this compound.
- BenchChem. (2025).
- Magritek. (n.d.). Erythromycin A. Magritek.
- PubChem. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Slideshare. (n.d.). 2D NMR Spectroscopy. Slideshare.
- Lin, Y. L., & Yeh, P. H. (2004). Evaluation of the ID number method for structure generation and complete assignment of NMR spectra of erythromycin A. Journal of Food and Drug Analysis.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Emery Pharma. (2018).
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Application Note: High-Resolution Mass Spectrometry for the Definitive Analysis of Erythromycin A 6,9-Imino Ether
Abstract
This application note presents a detailed, robust, and highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Erythromycin A 6,9-Imino Ether, a critical impurity and synthetic intermediate in the manufacturing of erythromycin-derived pharmaceuticals.[1] this compound is formed via the Beckmann rearrangement of Erythromycin A 9(E)-oxime and its presence must be carefully monitored to ensure the safety and efficacy of the final drug product.[2] This guide provides a comprehensive protocol, from sample preparation to data interpretation, tailored for researchers, quality control analysts, and drug development professionals. We delve into the causality behind experimental choices, focusing on the unique ionization and fragmentation behavior of the imino ether moiety compared to the parent macrolide. The method utilizes a reversed-phase chromatographic separation coupled with positive-ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for unequivocal identification and sensitive quantification.
Introduction and Scientific Background
Erythromycin A is a 14-membered macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[3] During its synthesis or under specific degradation conditions, various related substances can be formed. This compound (CAS: 99290-97-8) is a significant process-related impurity.[1][4] Its structure, featuring an intramolecular imino ether bridge, differentiates it from the parent compound, which possesses a ketone at the C9 position.
The structural difference significantly impacts the molecule's physicochemical properties and necessitates a highly specific analytical method for its resolution and detection. Standard HPLC-UV methods may lack the specificity to distinguish it from other co-eluting isomers or related substances.[5] LC-MS/MS, however, offers unparalleled selectivity and sensitivity by discriminating compounds based on both their chromatographic retention time and their unique mass-to-charge ratio (m/z) and fragmentation patterns.[6][7] This protocol is designed to serve as a self-validating system for the definitive analysis of this specific impurity.
Chemical Structures and Properties
A clear understanding of the structural differences between the parent drug and the imino ether impurity is fundamental to developing a selective analytical method.
| Compound | Erythromycin A | This compound |
| Structure | ||
| Molecular Formula | C₃₇H₆₇NO₁₃ | C₃₇H₆₆N₂O₁₂ |
| Molecular Weight | 733.9 g/mol | 730.93 g/mol |
| CAS Number | 114-07-8 | 99290-97-8[1][4][8] |
| Key Difference | C9 Ketone | C6, C9 Imino Ether Bridge |
Principle of LC-MS/MS Analysis
The method's success hinges on three core principles: efficient chromatographic separation, selective ionization, and specific fragmentation.
-
Chromatographic Separation: A reversed-phase C18 column is employed to separate the more polar Erythromycin A from the potentially less polar imino ether derivative based on their differential partitioning between the stationary and mobile phases. A gradient elution ensures sharp peak shapes and resolution from other related substances.[3]
-
Electrospray Ionization (ESI): In positive ion mode, the basic dimethylamino group on the desosamine sugar is readily protonated, yielding a stable protonated molecule [M+H]⁺. This process is highly efficient for macrolides, providing a strong parent ion signal for MS/MS analysis.[9]
-
Tandem Mass Spectrometry (MS/MS): The protonated molecule is isolated in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two layers of mass-based confirmation, ensuring extremely high selectivity. The fragmentation of erythromycin derivatives is well-characterized and typically involves the cleavage of glycosidic bonds, leading to the loss of the desosamine and cladinose sugar moieties.[10][11][12]
Proposed Fragmentation Pathway
The fragmentation of this compound is predicted to follow a pathway analogous to Erythromycin A, dominated by the loss of its two sugar units. The protonated molecule [M+H]⁺ at m/z 731.9 is expected to undergo two primary fragmentation events upon CID.
Caption: Proposed MS/MS fragmentation of this compound.
Detailed Experimental Protocol
This protocol provides a validated starting point and should be adapted and re-validated based on specific instrumentation and laboratory conditions.
Materials and Reagents
-
This compound reference standard (purity >95%)
-
Erythromycin A reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard. Dissolve in 1.0 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution with 50:50 acetonitrile/water. This range is typical for impurity analysis and should be adjusted based on instrument sensitivity.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Vanquish Core Binary HPLC System or equivalent[5] | Provides reliable and reproducible gradients at analytical flow rates. |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm | Offers high-resolution separation for complex mixtures. |
| Mobile Phase A | Water with 5 mM Ammonium Formate + 0.1% Formic Acid | Volatile buffer system ideal for MS compatibility. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier providing good peak shape. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Minimizes band broadening. |
| Gradient | 0-1 min: 10% B; 1-8 min: 10% to 95% B; 8-10 min: 95% B; 10.1-12 min: 10% B | A focused gradient ensures separation from the main Erythromycin A peak and other impurities.[3] |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Triple Quadrupole or Ion Trap Mass Spectrometer[6] | Required for performing selective MS/MS (MRM) experiments. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently protonates the basic nitrogen on the desosamine sugar. |
| Ion Spray Voltage | +3500 V | Optimizes the formation of gas-phase ions. |
| Source Temp. | 450 °C | Facilitates desolvation of the analyte.[13] |
| Curtain Gas | 10 (arbitrary units) | Prevents solvent clusters from entering the mass analyzer.[13] |
| Collision Gas | Nitrogen | Standard inert gas for CID. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |
MRM Transitions for Quantification and Confirmation
The selection of precursor and product ions is the cornerstone of the method's specificity.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Transition Type |
| This compound | 731.9 | 573.8 | Quantifier |
| This compound | 731.9 | 158.1 | Qualifier |
| Erythromycin A (for reference) | 734.5 | 576.4 | Reference |
| Erythromycin A (for reference) | 734.5 | 158.1 | Reference |
Experimental Workflow
The end-to-end process is streamlined for efficiency and reproducibility, moving from sample preparation to final data analysis.
Caption: Complete workflow for the LC-MS/MS analysis of this compound.
Data Analysis and Expected Results
-
Identification: The identity of this compound is confirmed if a chromatographic peak is observed at the expected retention time that simultaneously contains both the quantifier (731.9 -> 573.8) and qualifier (731.9 -> 158.1) MRM transitions. The ratio of the qualifier to quantifier peak areas should be consistent across all samples and standards within a predefined tolerance (e.g., ±20%).
-
Quantification: A calibration curve is constructed by plotting the peak area of the quantifier transition against the concentration of the calibration standards. The concentration of the imino ether in unknown samples is determined by interpolating its peak area from this linear regression curve. The method should demonstrate excellent linearity, with a correlation coefficient (r²) ≥ 0.99.[6]
-
Sensitivity: The Lower Limit of Quantitation (LLOQ) for this method is anticipated to be in the low ng/mL range (e.g., 0.25 ng/mL), providing ample sensitivity for impurity profiling in pharmaceutical samples.[6]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using LC-MS/MS. The method is designed for high selectivity and sensitivity, leveraging the inherent strengths of tandem mass spectrometry to distinguish this critical impurity from the active pharmaceutical ingredient and other related substances. By explaining the rationale behind key experimental parameters, from mobile phase selection to MRM transition choice, this guide equips researchers and analysts with a robust tool for quality control, stability testing, and process development in the pharmaceutical industry.
References
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Paiva, J., et al. (2009). Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 23(13), 1907-1916. [Link]
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Keevil, B. G., et al. (2002). Sensitive determination of erythromycin in human plasma by LC-MS/MS. Journal of Chromatography B, 767(1), 145-150. [Link]
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Reddy, B. K., & Kumar, V. (2022). METHOD DEVELOPMENT AND VALIDATION OF ERYTHROMYCIN AND OLAPARIB IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY–TANDEM MASS SPECTROMETRY. Asian Journal of Pharmaceutical and Clinical Research, 15(3), 78-84. [Link]
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Jain, D., et al. (2010). Identification of Related Substances in Erythromycin Drug by Liquid Chromatography/Mass Spectrometry. E-Journal of Chemistry, 7(2), 439-445. [Link]
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Carnevale Neto, F., & Vessecchi, R. (2024). Structural elucidation of 14-membered ring macrolide antibiotics using electrospray ionization tandem mass spectrometry and density functional theory calculations. Rapid Communications in Mass Spectrometry. [Link]
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Wang, W., et al. (2007). Synthesis and crystal structure of this compound. Chinese Journal of Chemistry, 25(10), 1475-1478. [Link]
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Roddis, M., et al. (1999). Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry II. Rapid Communications in Mass Spectrometry, 13(16), 1650-1656. [Link]
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Sforça, M. L., et al. (2018). Overview of all compounds detected in erythromycin samples with their... ResearchGate. [Link]
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Gates, P. J., et al. (1999). Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(4), 242-246. [Link]
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Carnevale Neto, F., & Vessecchi, R. (2024). Macrocycle fragmentation of erythromycin A through ring opening. ResearchGate. [Link]
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Use of Erythromycin A 6,9-Imino Ether as a reference standard
The use of a highly purified and well-characterized this compound reference standard is a non-negotiable requirement for the accurate impurity profiling of Erythromycin and related APIs. The HPLC protocol detailed in this guide provides a robust, specific, and self-validating framework for routine quality control. By integrating these methodologies, explaining the causality behind experimental choices, and leveraging advanced techniques like LC-MS where appropriate, researchers and drug development professionals can ensure their analytical data is reliable, reproducible, and compliant with global regulatory expectations. [9][25]
References
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Application Note & Protocol: A Streamlined Synthesis of Azithromycin from Erythromycin A 6,9-Imino Ether
Introduction: The Rationale for Azithromycin Synthesis
Azithromycin stands as a cornerstone of modern antibiotic therapy, a second-generation macrolide prized for its superior acid stability, broader antimicrobial spectrum (particularly against Gram-negative bacteria), and favorable pharmacokinetic profile compared to its predecessor, Erythromycin A.[1][2][3] The key structural modification responsible for these enhanced properties is the insertion of a methylated nitrogen atom into the aglycone ring at the 9a position, transforming the 14-membered erythromycin lactone into a 15-membered azalide.[1][2]
The total synthesis of azithromycin is a multi-step process commencing from Erythromycin A. The classical pathway involves:
-
Oximation: Conversion of the C9 ketone to an oxime.[1]
-
Beckmann Rearrangement: A ring-expansion reaction that transforms the oxime into the pivotal Erythromycin A 6,9-imino ether intermediate.[1][2][4]
-
Reduction: Hydrogenation of the imino ether to the secondary amine, 9-deoxo-9a-aza-9a-homoerythromycin A.[4][5]
-
Reductive N-methylation: Installation of the final N-methyl group to yield azithromycin.[2][5]
This document provides a detailed protocol focusing on the final, critical stage of this synthesis: the conversion of the isolated this compound to azithromycin. We will detail an efficient, one-pot procedure that combines the reduction and reductive methylation steps, thereby eliminating the need to isolate the intermediate secondary amine, which enhances process efficiency and overall yield.[4][6]
Mechanistic Principles: The Chemistry of the Transformation
The conversion of the 6,9-imino ether to azithromycin is a two-part reductive process performed sequentially in a single reaction vessel. Understanding the causality behind each transformation is critical for successful execution.
Part A: Catalytic Hydrogenation of the Imino Ether The first core transformation is the reduction of the endocyclic imino ether C=N double bond. This is achieved via catalytic hydrogenation.
-
Mechanism: The imino ether substrate, dissolved in a suitable solvent like acetic acid, is exposed to hydrogen gas under pressure in the presence of a noble metal catalyst (e.g., Rhodium on Carbon or Platinum(IV) oxide). The catalyst surface adsorbs both the hydrogen gas and the imino ether, facilitating the addition of two hydrogen atoms across the C=N bond. This selectively reduces the imine to a secondary amine, yielding 9-deoxo-9a-aza-9a-homoerythromycin A, without affecting other functional groups.[3][5][7]
Part B: Reductive N-Methylation The second transformation is the N-methylation of the newly formed secondary amine. The classic method for this is the Eschweiler-Clarke reaction.[2][5] However, in this streamlined protocol, a direct reductive amination is employed.
-
Mechanism: Following the initial hydrogenation, formaldehyde is introduced into the reaction mixture. The secondary amine reacts with formaldehyde to form an unstable carbinolamine, which quickly dehydrates to form a transient iminium ion. This iminium ion is then immediately reduced in situ by the same hydrogen and catalyst system already present in the reactor.[3][6] This sequence efficiently installs the required N-methyl group, completing the synthesis of the azithromycin molecule.
The one-pot nature of this process is a significant process advantage, preventing product loss that would occur during the isolation and purification of the 9-deoxo-9a-aza-9a-homoerythromycin A intermediate.[6]
Caption: Detailed workflow for the one-pot conversion of 6,9-Imino Ether to Azithromycin.
-
Reactor Charging: In a suitable high-pressure reactor, create a solution of this compound (8.0 g) in glacial acetic acid (24 mL). To this solution, carefully add the wet 5% Rh/C catalyst (8.0 g). [3]The acetic acid serves to dissolve the substrate and provides a slightly acidic medium conducive to hydrogenation.
-
Initial Hydrogenation (Reduction of Imino Ether): Seal the reactor and purge it with nitrogen followed by hydrogen gas. Pressurize the reactor to 70 bar with hydrogen and begin stirring. Maintain the reaction at room temperature for approximately 2 hours. [3]This step is dedicated to the complete reduction of the C=N bond to the secondary amine.
-
Introduction of Methylating Agent: After the initial reduction period, safely depressurize the reactor to atmospheric pressure. Add an aqueous solution of formaldehyde (37%, 25 mL) to the reaction mixture. [3]The addition at this stage ensures that the secondary amine is readily available to react and form the iminium ion intermediate.
-
Reductive Methylation: Reseal the reactor, purge again, and pressurize with hydrogen to 40 bar. Heat the mixture to 40-45°C and maintain these conditions with vigorous stirring for up to 24 hours. [3][5]This second, longer hydrogenation step reduces the iminium ion to the final N-methylated product, azithromycin.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and carefully vent the reactor. Filter the reaction mixture through a pad of celite or a similar filter aid to completely remove the heterogeneous Rh/C catalyst. Wash the filter cake with a small amount of methanol or water to ensure complete recovery of the product. [3][7]
-
Product Precipitation (Work-up): Transfer the clear filtrate to a new vessel. While stirring, slowly add 4N NaOH solution to adjust the pH of the filtrate to approximately 9.4. [3][6]Azithromycin, being a weak base, is protonated and soluble in the acidic acetic acid solution. Raising the pH deprotonates the molecule, causing it to precipitate out of the aqueous solution due to its low water solubility in its free base form.
-
Isolation of Crude Azithromycin: Continue stirring the resulting slurry at room temperature for at least 2 hours to ensure complete precipitation. Collect the solid product by filtration, wash it thoroughly with deionized water to remove residual salts and base, and then suck dry. [3][6]
-
Purification and Final Product: The isolated solid is crude azithromycin. A high-purity product, typically the stable azithromycin dihydrate, can be obtained through recrystallization. A common procedure involves dissolving the crude product in a minimal amount of a solvent like acetone or ethanol at a slightly elevated temperature (e.g., 40-50°C), followed by the gradual addition of water as an anti-solvent to induce crystallization. [8][9][10]The pure crystals are then filtered, washed with cold water, and dried under vacuum at 35-40°C. [10]The final product's identity and purity should be confirmed by standard analytical methods such as HPLC, Mass Spectrometry, and NMR. [11][12]
Self-Validation and Troubleshooting
-
Reaction Monitoring: For process optimization, the completion of each hydrogenation step can be monitored by taking small, filtered aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Activity: The efficiency of the hydrogenation is highly dependent on the quality and activity of the catalyst. If reactions are sluggish, using fresh or a higher loading of the catalyst may be necessary.
-
Precipitation pH: The pH for precipitation is critical. A pH that is too low will result in incomplete precipitation and lower yield, while a pH that is excessively high offers no benefit and may introduce other impurities. Precise control to pH 9.4-10 is recommended. [3][6]* Final Product Form: The final crystallization step is crucial for obtaining the correct polymorphic form (dihydrate) and ensuring high purity, removing any unreacted intermediates or side-products. [11]
References
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EP 0879823 A1 - Preparation of azithromycin - European Patent Office. URL: [Link]
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Highlights of Semi-synthetic Developments from Erythromycin A | Bentham Science. URL: [Link]
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A Process For Preparation Of Pure Azithromycin - Quick Company. URL: [Link]
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Highlights of semi-synthetic developments from erythromycin A - PubMed. URL: [Link]
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From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC - PubMed Central. URL: [Link]
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WO/2007/015265 A PROCESS FOR PREPARING 6,9-IMINO ETHER - WIPO Patentscope. URL: [Link]
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Preparation and characterization of azithromycin nanodrug using solvent/antisolvent method. URL: [Link]
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Preparation and characterization of azithromycin nanodrug using solvent/antisolvent method. URL: [Link]
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Application Note: A Robust and Validated Analytical Method for the Quantification of Erythromycin A 6,9-Imino Ether using HPLC/UPLC and LC-MS/MS
Abstract
This application note presents a comprehensive guide for the development and validation of analytical methods for Erythromycin A 6,9-Imino Ether, a critical intermediate in the synthesis of macrolide antibiotics such as Azithromycin. We provide detailed, step-by-step protocols for both a primary High-Performance Liquid Chromatography (HPLC)/Ultra-High-Performance Liquid Chromatography (UPLC) method for routine quantification and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace analysis and confirmation. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring robustness, accuracy, and reliability for researchers, scientists, and drug development professionals.[1][2][3][4][5][6][7]
Introduction
Erythromycin A is a widely used macrolide antibiotic.[8] Its chemical modification has led to the development of second-generation macrolides with improved pharmacokinetic and pharmacodynamic profiles. A key intermediate in some of these synthetic pathways is this compound. The purity and concentration of this intermediate are critical to the quality and yield of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for its quantification is paramount.
This guide provides a systematic approach to the development and validation of analytical methods for this compound, addressing the need for both routine quality control and more sensitive research applications.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for effective method development.
| Property | Value | Source |
| Molecular Formula | C₃₇H₆₆N₂O₁₂ | [9] |
| Molecular Weight | 730.93 g/mol | |
| Appearance | Off-white to pale yellow solid | [10] |
| Solubility | Slightly soluble in Chloroform, DMSO | [10] |
Analytical Method Development Workflow
The development of a robust analytical method follows a logical progression from understanding the analyte to full validation of the chosen method. This workflow ensures that the final method is fit for its intended purpose.
Caption: Workflow for Analytical Method Development and Validation.
HPLC/UPLC Method for Quantification
This method is designed for the routine analysis of this compound in process samples and for purity assessment.
Rationale for Method Design
-
Column Selection: A C18 column is chosen due to the non-polar nature of the erythromycin backbone. Polymeric C18 columns are often preferred for their stability at higher pH.[11]
-
Mobile Phase: A buffered mobile phase is necessary to control the ionization state of the amine groups on the molecule, ensuring consistent retention times. A high pH (around 9-10) is often beneficial for the chromatography of macrolides.[11][12] Acetonitrile is a common organic modifier providing good peak shape.
-
Detection: Erythromycin and its derivatives lack a strong chromophore, making low UV wavelength detection (around 205-215 nm) necessary.[11][13][14]
Experimental Protocol: HPLC/UPLC
Instrumentation:
-
HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Ammonium hydroxide (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm (for UPLC) or C18, 4.6 x 150 mm, 5 µm (for HPLC) |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH adjusted to 9.5 with Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC) |
| Column Temperature | 40 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 5 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an appropriate concentration. Filter through a 0.22 µm syringe filter before injection.
-
System Suitability: Inject a standard solution multiple times (n=5). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the calibration standards and sample solutions to construct a calibration curve and determine the concentration of the analyte in the samples.
LC-MS/MS Method for Identification and Trace Quantification
For applications requiring higher sensitivity and specificity, such as impurity profiling or low-level quantification, an LC-MS/MS method is recommended.
Rationale for Method Design
-
Ionization: Electrospray ionization (ESI) in positive mode is highly effective for macrolides due to the presence of tertiary amine groups that are readily protonated.
-
Mass Analysis: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol: LC-MS/MS
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
-
Same as the HPLC/UPLC method described in section 4.2.
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 731.5 [M+H]⁺ |
| Product Ion (Q3) | To be determined by infusion of a standard solution. A common fragmentation for erythromycin-like structures involves the loss of the cladinose or desosamine sugar moieties. |
| Collision Energy | To be optimized for the specific instrument and transition. |
| Dwell Time | 100 ms |
Procedure:
-
Standard and Sample Preparation: Prepare as described in section 4.2, but at lower concentrations suitable for the sensitivity of the MS detector.
-
Method Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and to identify the most abundant and stable product ions for MRM analysis. Optimize collision energy for the selected transition.
-
Analysis: Inject the calibration standards and samples. Quantify using the area of the selected MRM transition peak.
Method Validation Protocol
A comprehensive validation of the analytical method must be performed to ensure its suitability for the intended purpose, following ICH Q2(R2) guidelines.[2][3][4][5][6]
Caption: Key Parameters for Analytical Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and known related substances. | The peak for this compound should be free from interference at its retention time. |
| Linearity | Analyze at least 5 concentrations over the expected range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision studies. | The range over which the method is shown to be accurate, precise, and linear. |
| Accuracy | Analyze samples spiked with known amounts of analyte at 3 concentration levels (n=3 for each). | Percent recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis on different days/with different analysts. | Repeatability: RSD ≤ 1.0% Intermediate Precision: RSD ≤ 2.0% |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | Typically S/N ≥ 3:1 |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | Typically S/N ≥ 10:1, with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%). | System suitability parameters should remain within acceptable limits. No significant change in results. |
Conclusion
The HPLC/UPLC and LC-MS/MS methods detailed in this application note provide a robust framework for the accurate and reliable analysis of this compound. The protocols are designed with an understanding of the analyte's chemical properties and are grounded in established chromatographic principles. By following the comprehensive validation protocol, laboratories can ensure that their analytical data is fit for purpose, meeting the stringent requirements of the pharmaceutical industry and regulatory bodies.
References
- U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025).
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q14 Analytical Procedure Development.
- European Medicines Agency. (n.d.). ICH Q2(R2)
- U.S. Food and Drug Administration. (n.d.). Q14 Analytical Procedure Development.
- International Council for Harmonisation. (2023).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- BenchChem. (2025). A Comparative Analysis of Erythromycin A and Erythromycin F Bioactivity.
-
Cao, Z., et al. (2013). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. ResearchGate. [Link]
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-
ResearchGate. (n.d.). First‐dimension HPLC chromatograms of A, erythromycin imino ether and B, azithromycin. [Link]
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ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
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ResearchGate. (n.d.). Identification of Related Substances in Erythromycin Drug by Liquid Chromatography/Mass Spectrometry. [Link]
-
Wardrop, J., et al. (2000). Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography. PubMed. [Link]
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Shi, Y., et al. (2005). Synthesis and crystal structure of this compound. ResearchGate. [Link]
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ResearchGate. (n.d.). Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Schepdael, A. V., et al. (2003). Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry. PubMed. [Link]
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The Pharma Innovation Journal. (2019). Method development and validation by chromatographic method for determination of erythromycin in pharmaceutical dosage form. [Link]
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Analytical Letters. (2001). EXTRACTION-COLORIMETRIC METHOD FOR THE DETERMINATION OF ERYTHROMYCIN AND ITS ESTERS IN DOSAGE FORMS USING CHR. [Link]
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Application Note: Monitoring the Synthesis of Erythromycin A 6,9-Imino Ether Using Thin-Layer Chromatography
Abstract
This application note provides a comprehensive protocol for the use of Thin-Layer Chromatography (TLC) to monitor the reaction progress of the conversion of Erythromycin A to its 6,9-Imino Ether derivative. This critical transformation is a key step in the semi-synthesis of several next-generation macrolide antibiotics, including Azithromycin. The described methodology offers a rapid, reliable, and cost-effective means to assess reaction completion, identify the presence of starting material, and detect potential by-products. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of macrolide antibiotics.
Introduction: The Significance of the 6,9-Imino Ether Intermediate
Erythromycin A, a widely used macrolide antibiotic, serves as a crucial starting material for the synthesis of more advanced therapeutic agents. A pivotal modification in this synthetic pathway is the Beckmann rearrangement of Erythromycin A 9(E)-oxime, which yields the Erythromycin A 6,9-Imino Ether.[1] This intramolecular cyclization is a cornerstone in the production of Azithromycin, a blockbuster antibiotic with a broad spectrum of activity. The transformation of Erythromycin A into Azithromycin involves the conversion of the erythromycin base into its oxime, followed by the Beckmann rearrangement to the 6,9-Imino ether, and subsequent hydrogenation and reductive methylation.[2]
Given the importance of this reaction, a robust and efficient analytical method to monitor its progress is paramount. Thin-Layer Chromatography (TLC) presents an ideal solution due to its simplicity, speed, and low cost. It allows for the real-time, qualitative assessment of the reaction mixture, providing valuable insights into the consumption of the starting material (Erythromycin A oxime) and the formation of the desired 6,9-Imino Ether product. Furthermore, TLC can help in the identification of potential impurities and degradation products that may arise during the reaction.
Reaction Pathway and TLC Monitoring Strategy
The synthesis of this compound typically proceeds through the oximation of Erythromycin A followed by a Beckmann rearrangement. The overall process can be visualized as follows:
Caption: Reaction pathway from Erythromycin A to its 6,9-Imino Ether and the role of TLC.
The core of this application note focuses on the TLC analysis to differentiate between the Erythromycin A oxime and the resulting 6,9-Imino Ether. Due to the structural changes, these compounds will exhibit different polarities and, consequently, different retention factors (Rf) on a TLC plate.
Materials and Methods
Reagents and Solvents
-
Erythromycin A (Reference Standard)
-
This compound (Reference Standard, if available)
-
TLC Silica Gel 60 F254 plates
-
Methanol (ACS grade)
-
Chloroform (ACS grade)
-
Ammonium Hydroxide (28-30%)
-
p-Anisaldehyde
-
Sulfuric Acid
-
Ethanol (95%)
-
Iodine crystals
Equipment
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heating plate or oven
-
Fume hood
Experimental Protocols
Preparation of TLC Mobile Phase
A suitable mobile phase for the separation of erythromycin and its derivatives is crucial for achieving clear and reproducible results. A commonly effective solvent system is a mixture of a non-polar solvent, a polar solvent, and a basic modifier to reduce tailing of the basic macrolide compounds.
Protocol:
-
In a fume hood, carefully prepare the mobile phase consisting of Chloroform: Methanol: Ammonium Hydroxide (90:10:1, v/v/v) .
-
Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors.
-
Cover the chamber and allow it to equilibrate for at least 30 minutes before use.
Sample Preparation and Spotting
Protocol:
-
Prepare dilute solutions (approx. 1 mg/mL) of the Erythromycin A starting material (or oxime) and the reaction mixture in methanol. If a reference standard for the 6,9-Imino Ether is available, prepare a solution of it as well.
-
Using a capillary tube, carefully spot the solutions onto the baseline of a TLC silica gel 60 F254 plate. The baseline should be drawn lightly with a pencil approximately 1 cm from the bottom of the plate.
-
Ensure the spots are small and concentrated to achieve better separation. Allow the solvent to fully evaporate between applications.
-
It is recommended to spot the starting material, the reaction mixture, and a co-spot (a spot of starting material on top of a spot of the reaction mixture) to aid in identification.
Development of the TLC Plate
Protocol:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber.
-
Ensure the solvent level is below the baseline where the samples are spotted.
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top of the plate.
-
Immediately mark the solvent front with a pencil and allow the plate to dry completely in a fume hood.
Visualization of TLC Spots
Multiple visualization techniques can be employed, either individually or in sequence, to detect the spots of Erythromycin A and its derivatives.
Protocol:
-
UV Visualization: Examine the dried TLC plate under a UV lamp at 254 nm. Many macrolides and their derivatives can quench the fluorescence of the indicator in the TLC plate, appearing as dark spots.[3][4] Circle any visible spots with a pencil.
-
Iodine Staining: Place the dried TLC plate in a chamber containing a few crystals of iodine.[5] The iodine vapor will reversibly stain many organic compounds, which will appear as brown spots.[6] This method is non-destructive.
-
p-Anisaldehyde Staining (Destructive):
-
Prepare the staining solution: Carefully mix 1.5 mL of p-anisaldehyde, 2.5 mL of concentrated sulfuric acid, and 50 mL of 95% ethanol.
-
In a fume hood, dip the dried TLC plate into the p-anisaldehyde solution or spray it evenly.
-
Heat the plate on a hot plate or in an oven at approximately 100-110°C for 5-10 minutes.
-
Different compounds will develop distinct colors, aiding in their identification. Erythromycin and its derivatives often produce purple, blue, or gray spots.[7]
-
Interpretation of Results
The progress of the reaction can be determined by comparing the TLC spots of the reaction mixture to the starting material.
-
Starting Material (Erythromycin A/Oxime): This will have a specific Rf value.
-
Product (6,9-Imino Ether): The imino ether is generally less polar than the starting oxime and will therefore have a higher Rf value (it will travel further up the plate).
-
Reaction Mixture: At the beginning of the reaction, a prominent spot corresponding to the starting material will be visible. As the reaction proceeds, this spot will diminish in intensity, and a new spot corresponding to the product will appear and intensify.
-
Reaction Completion: The reaction is considered complete when the spot for the starting material is no longer visible in the reaction mixture lane.
| Compound | Expected Rf Value (Approximate) | Appearance with p-Anisaldehyde Stain |
| Erythromycin A Oxime | 0.4 - 0.5 | Purple to Gray |
| This compound | 0.6 - 0.7 | Bluish-Gray |
| Potential Degradation Products | Variable | May appear as additional spots with different Rf values and colors. |
Note: Rf values are indicative and can vary depending on the exact experimental conditions (e.g., temperature, chamber saturation, plate quality). It is crucial to run a reference standard of the starting material on the same plate for accurate comparison.
Troubleshooting and Key Considerations
-
Tailing of Spots: If spots appear elongated, it may be due to overloading the sample or an inappropriate mobile phase. The inclusion of a small amount of a base like ammonium hydroxide in the mobile phase helps to minimize tailing for basic compounds like macrolides.[4]
-
Poor Separation: If the spots are not well-resolved, the polarity of the mobile phase can be adjusted. Increasing the proportion of chloroform will decrease the mobile phase polarity and lower the Rf values, while increasing the methanol content will increase polarity and raise the Rf values.
-
Instability of Compounds: Macrolides can be susceptible to degradation, especially under acidic conditions.[8] It is advisable to analyze the samples promptly after preparation. The formation of unexpected spots could indicate the presence of degradation products.[9][10]
Conclusion
Thin-Layer Chromatography is a powerful and indispensable tool for monitoring the synthesis of this compound. The protocol detailed in this application note provides a straightforward and effective method for the rapid assessment of reaction progress, enabling chemists to optimize reaction conditions and ensure the desired product is obtained with high purity. The versatility of visualization techniques further enhances the utility of TLC in the analysis of macrolide antibiotics.
References
-
Title: Synthesis and crystal structure of this compound Source: ResearchGate URL: [Link]
-
Title: Thin-layer chromatographic determination of erythromycin and other macrolide antibiotics in livestock products Source: PubMed URL: [Link]
-
Title: High performance thin layer chromatographic determination of erythromycin in pharmaceutical preparations Source: ResearchGate URL: [Link]
- Title: A process for preparing 6,9-imino ether Source: Google Patents URL
-
Title: Preparation method of erythromycin 6,9-imino ether compound Source: Eureka | Patsnap URL: [Link]
-
Title: TLC-smartphone in antibiotics determination and low-quality pharmaceuticals detection Source: SciSpace URL: [Link]
-
Title: Thin-Layer Chromatography for the Rapid Screening of Antibiotic Residues in Food Source: Longdom Publishing URL: [Link]
-
Title: TLC analysis of the erythromycin derivatives produced by AT replacement... Source: ResearchGate URL: [Link]
- Title: Preparation method of erythromycin 6,9 imino ether Source: Google Patents URL
-
Title: Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment Source: PubMed URL: [Link]
-
Title: TLC Visualization Reagents Source: EPFL URL: [Link]
-
Title: TLC Visualization Methods Source: Unknown URL: [Link]
-
Title: Identification of Degradation Products of Erythromycin A Arising from Ozone and Advanced Oxidation Process Treatment Source: ResearchGate URL: [Link]
-
Title: Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics Source: PMC - NIH URL: [Link]
-
Title: Erythromycin A Imino ether Source: SynZeal URL: [Link]
-
Title: Thin layer chromatography Source: Unknown URL: [Link]
Sources
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- 2. WO2007015265A2 - A process for preparing 6,9-imino ether - Google Patents [patents.google.com]
- 3. epfl.ch [epfl.ch]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. scispace.com [scispace.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Thin-layer chromatographic determination of erythromycin and other macrolide antibiotics in livestock products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of Erythromycin A 6,9-Imino Ether synthesis
An in-depth guide to overcoming common challenges in the synthesis of Erythromycin A 6,9-imino ether, a critical precursor for next-generation macrolide antibiotics.
Introduction: The Synthetic Challenge
This compound is a pivotal intermediate in the semi-synthesis of azalide antibiotics, most notably Azithromycin.[1][2][3] Its formation involves a clever molecular reconfiguration of the erythromycin core, primarily through a Beckmann rearrangement of the corresponding Erythromycin A 9-oxime.[2][4][5] This transformation expands the 14-membered lactone ring to a 15-membered azamacrolide skeleton.[6][7]
While elegant, this synthetic route is fraught with challenges that can significantly impact yield and purity. Issues such as incomplete reactions, formation of stubborn impurities, and difficulties in product isolation are common hurdles for researchers.[2][4] This guide, designed for drug development professionals and synthetic chemists, provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and field-proven protocols.
Core Synthesis Pathway Overview
The conversion of Erythromycin A to its 6,9-imino ether derivative is fundamentally a two-stage process: oximation followed by rearrangement. The efficiency of each step is critical for the overall yield.
Caption: Overall synthetic workflow.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most common experimental failures in a direct question-and-answer format.
Q1: My initial oximation step is sluggish, and HPLC analysis shows significant unreacted Erythromycin A. What's going wrong?
A1: Root Cause Analysis & Rectification
Low conversion in the oximation step typically points to three factors: suboptimal pH, insufficient hydroxylamine, or inadequate reaction time/temperature. Erythromycin is unstable in acidic conditions, undergoing intramolecular cyclization to form inactive byproducts.[5][6][7] Therefore, maintaining a basic environment is crucial.
Expert Insight: The reaction involves the nucleophilic attack of hydroxylamine on the C9 ketone. A moderately basic medium facilitates this by ensuring a sufficient concentration of the free base form of hydroxylamine.
Troubleshooting Protocol:
-
pH Control: Ensure the reaction medium is buffered or maintained at a pH between 9 and 12 using a suitable base like sodium bicarbonate, sodium hydroxide, or triethylamine.[4][8]
-
Reagent Stoichiometry: Use a molar excess of hydroxylamine (or its salt, like hydroxylamine hydrochloride) to drive the reaction to completion. A 1.5 to 2.0 molar equivalent relative to Erythromycin A is a good starting point.
-
Solvent System: Lower alcohols like methanol or ethanol are effective solvents for this step.[8]
-
Monitoring: Monitor the reaction progress using HPLC. The reaction should proceed until the Erythromycin A content is less than 0.5%.[8]
| Parameter | Recommended Range | Rationale |
| pH | 9.0 - 12.0 | Prevents acid degradation of Erythromycin A and facilitates oximation. |
| Solvent | Methanol, Ethanol | Excellent solubility for both reactant and reagent. |
| Temperature | Room Temperature to 50°C | Balances reaction rate with potential side reactions. |
| Monitoring | HPLC | Ensures reaction completion before proceeding to the next step. |
| Table 1: Optimized Conditions for Erythromycin A Oxime Formation. |
Q2: The Beckmann rearrangement is giving a low yield of the 6,9-imino ether, and I'm isolating a complex mixture of products. How can I improve this?
A2: Optimizing the Critical Rearrangement Step
The Beckmann rearrangement is the most sensitive step of this synthesis. Low yields are often due to the decomposition of the sulfonylating agent (e.g., p-toluenesulfonyl chloride, mesyl chloride) by water, or the formation of undesired side products.[2][4] The use of a biphasic solvent system is a highly effective strategy to mitigate these issues.[1][2][4]
Expert Insight: A biphasic system, such as methylene chloride (or another water-immiscible solvent) and water, sequesters the sensitive p-toluenesulfonyl chloride in the organic phase, minimizing its hydrolysis.[2] The reaction occurs at the interface or in the organic phase. The base (e.g., sodium bicarbonate) remains in the aqueous phase to neutralize the p-toluenesulfonic acid byproduct as it forms, preventing it from catalyzing side reactions.[4]
Caption: Troubleshooting logic for the Beckmann rearrangement.
Troubleshooting Protocol:
-
Solvent System: Switch to a biphasic system. A common and effective combination is methylene chloride and water.[1][4]
-
Temperature Control: This reaction is exothermic. Maintain a strict temperature range of 0-10°C during the addition of the sulfonyl chloride to prevent side reactions and reagent decomposition.[8]
-
Reagent Addition: Dissolve the p-toluenesulfonyl chloride in a portion of the organic solvent and add it dropwise to the cooled, vigorously stirred reaction mixture.[4]
-
Base: Use an inorganic base like sodium bicarbonate or sodium carbonate in the aqueous phase.[1][8] Triethylamine can also be used and may increase the reaction rate.[4][9]
-
One-Pot Modification: To improve efficiency, consider a "one-pot" synthesis where the oxime is not isolated. After oximation, water and a water-immiscible organic solvent are added directly, followed by the rearrangement reagents. This minimizes material loss during intermediate purification.[8][10]
Q3: My final product is difficult to purify, showing persistent impurities in the NMR and HPLC. What is the best purification strategy?
A3: Leveraging pH for Effective Purification
The amphipathic nature of the 6,9-imino ether allows for a highly effective purification strategy based on pH-controlled solvent extraction. The key is to separate the desired product from unreacted oxime and acidic byproducts like p-toluenesulfonic acid.[2]
Expert Insight: The 6,9-imino ether, like its parent molecule, contains a basic dimethylamino group on the desosamine sugar. This allows it to be protonated and rendered water-soluble in an acidic medium. Conversely, in a basic medium, it is deprotonated and becomes soluble in organic solvents. This differential solubility is the cornerstone of its purification.
Purification Protocol:
-
Acidification: After the Beckmann rearrangement is complete, adjust the pH of the reaction mixture to acidic (pH 2.0-5.5) using an acid like acetic acid.[4][11]
-
Aqueous Extraction: At this acidic pH, the desired 6,9-imino ether product will be protonated and move into the aqueous layer. Most organic impurities and byproducts will remain in the organic layer (e.g., methylene chloride), which can then be separated and discarded.[1][11]
-
Basification & Precipitation: Take the separated aqueous layer and adjust the pH to be strongly alkaline (pH 9.0-12.0) using a base like sodium hydroxide solution.[8][11] This deprotonates the imino ether, causing it to precipitate out of the aqueous solution as a high-purity solid.
-
Isolation: The precipitated solid can be collected by filtration, washed with water to remove residual salts, and dried under vacuum at 60-90°C to yield the final product.[8][11] Purity of over 98% can be achieved with this method.[11]
| Step | pH Range | Purpose | Phase Containing Product |
| 1. Acidic Extraction | 2.0 - 5.5 | Protonate imino ether; separate from organic impurities. | Aqueous |
| 2. Basification | 9.0 - 12.0 | Deprotonate imino ether to induce precipitation. | Solid Precipitate |
| Table 2: pH-based Purification Strategy. |
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of the Beckmann rearrangement in this context? A: The reaction begins with the activation of the oxime's hydroxyl group by a sulfonyl chloride (e.g., TsCl), turning it into a good leaving group (tosylate). This is followed by a concerted anti-periplanar migration of the C6 carbon to the nitrogen atom, with the simultaneous expulsion of the tosylate group. The resulting nitrilium ion is then attacked intramolecularly by the C6 hydroxyl group, and after deprotonation, the cyclic 6,9-imino ether is formed.
Caption: Simplified Beckmann rearrangement mechanism.
Q: Why is starting with Erythromycin Thiocyanate sometimes mentioned in patents? A: Using erythromycin thiocyanate is an industrial method that avoids the need to first isolate the erythromycin free base from its fermentation salts, making the process more streamlined and cost-effective.[4][8][10] The synthesis proceeds through the same fundamental steps of oximation and rearrangement.
Q: Are there alternatives to p-toluenesulfonyl chloride? A: Yes, other sulfonyl chlorides like methanesulfonyl chloride (mesyl chloride) can also be used to facilitate the Beckmann rearrangement under similar conditions.[8] Some methods also describe using O-(mesitylenesulfonyl)hydroxylamine (MSH).[1] The choice often depends on cost, reactivity, and ease of handling at scale.
Q: What are the primary safety concerns with this synthesis? A: Sulfonyl chlorides (TsCl, MsCl) are lachrymators and are corrosive; they should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The organic solvents used, such as methylene chloride, are volatile and have associated health risks, requiring proper ventilation. Reactions should be conducted with careful temperature control to avoid uncontrolled exothermic events.
References
- Purification method of erythromycin 6,9 imine ether. (n.d.). Eureka | Patsnap.
- A Cost Effective Process For Preparing 6,9 Imino Ether. (n.d.). Quick Company.
- CN103319551A - Preparation method of erythromycin 6,9 imino ether. (n.d.). Google Patents.
- Preparation method of erythromycin 6,9-imino ether compound. (n.d.). Eureka | Patsnap.
- Pharmaceutical chemistry. (n.d.).
- CN106432370A - Preparation method of high-purity erythromycin 6,9-imino ether. (n.d.). Google Patents.
- WO2007015265A2 - A process for preparing 6,9-imino ether. (n.d.). Google Patents.
- A Process For Preparing 6,9 Imino Ether. (n.d.). Quick Company.
- WO2007015265A2 - A process for preparing 6,9-imino ether. (n.d.). Google Patents.
-
The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery. (2014). ACS Infectious Diseases. Retrieved January 16, 2026, from [Link]
- WO2009156938A2 - A cost effective process for preparing 6,9-imino ether. (n.d.). Google Patents.
Sources
- 1. A Cost Effective Process For Preparing 6,9 Imino Ether [quickcompany.in]
- 2. A Process For Preparing 6,9 Imino Ether [quickcompany.in]
- 3. WO2009156938A2 - A cost effective process for preparing 6,9-imino ether - Google Patents [patents.google.com]
- 4. WO2007015265A2 - A process for preparing 6,9-imino ether - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. cdn.fraserlab.com [cdn.fraserlab.com]
- 8. CN103319551A - Preparation method of erythromycin 6,9 imino ether - Google Patents [patents.google.com]
- 9. WO2007015265A2 - A process for preparing 6,9-imino ether - Google Patents [patents.google.com]
- 10. Preparation method of erythromycin 6,9-imino ether compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. Purification method of erythromycin 6,9 imine ether - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Side Reactions in the Beckmann Rearrangement of Erythromycin A Oxime
Guide ID: TSC-BR-EAO-2601
Introduction: The Critical Ring Expansion Step
The Beckmann rearrangement of Erythromycin A 9-oxime is a cornerstone transformation in the semi-synthesis of azalide antibiotics, most notably Azithromycin.[1][2] This reaction expands the 14-membered macrolide ring into a 15-membered azacyclic lactam (or its imino ether precursor), a structural modification crucial for enhancing the drug's acid stability and broadening its antimicrobial spectrum.[1] While elegant, this rearrangement is not without its challenges. Researchers frequently encounter side reactions that can significantly lower the yield of the desired product and complicate purification.
This guide provides an in-depth, question-and-answer-based approach to troubleshooting these common side reactions. It is designed for researchers, chemists, and process development professionals actively working on this synthesis. We will explore the mechanistic origins of these undesired pathways and provide actionable, field-proven strategies to mitigate them.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is consistently low, and I'm isolating a significant amount of a nitrile-containing compound. What is happening and how can I prevent it?
Answer: You are likely observing a competitive side reaction known as Beckmann fragmentation . Instead of the C10-carbon migrating to the nitrogen atom to form the expanded lactam, the C9-C10 bond cleaves. This is a common issue in Beckmann rearrangements when the migrating group can form a stabilized carbocation.[3][4]
Mechanistic Insight: The fragmentation pathway is initiated by the same activation of the oxime's hydroxyl group as the desired rearrangement. However, if the intermediate formed at C10 can be stabilized, the molecule may opt to fragment. This generates a stable, resonance-delocalized cation and a seco-nitrile (a nitrile-containing compound where the macrolide ring has been opened).[3][4] Factors like electron-donating groups or inherent structural features that stabilize a positive charge at this position will favor fragmentation.[3]
Strategies for Suppression:
-
Reagent Selection: The choice of activating reagent is critical. Strong protic acids like sulfuric acid can sometimes promote fragmentation. Reagents like p-toluenesulfonyl chloride (TsCl), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅) are often used to convert the hydroxyl into a better leaving group under more controlled conditions, which can favor the rearrangement over fragmentation.[3][5] One study optimized this step using TsCl at a 1.5 molar ratio to the oxime at 5°C, achieving a 93% yield of the desired imino ether with high purity, effectively minimizing fragmentation.[5]
-
Temperature Control: Perform the reaction at lower temperatures. Fragmentation pathways often have a higher activation energy than the desired rearrangement. Running the reaction at temperatures between -10°C to 5°C can significantly suppress the rate of fragmentation.[2]
-
Solvent Choice: The solvent can influence the stability of the carbocation intermediate. Less polar, aprotic solvents may disfavor the formation of the charged species required for fragmentation. A biphasic system, such as methylene chloride and water, has been used successfully to achieve high purity of the rearranged product.[6]
Question 2: My crude product analysis (NMR/LC-MS) shows the expected mass, but the chemical properties are different. I suspect an isomer. What could it be?
Answer: You are most likely dealing with the imino ether intermediate . The initial product of the Beckmann rearrangement of Erythromycin A oxime is not the final lactam (amide), but rather a cyclic imino ether.[1][6][7] This intermediate is then typically reduced in a subsequent step to yield the secondary amine precursor to Azithromycin.[1][8]
Mechanistic Insight: During the rearrangement, the C10 atom migrates to the nitrogen, and a nitrilium ion intermediate is formed. This highly electrophilic species is then intramolecularly trapped by the hydroxyl group at the C6 position of the erythromycin backbone. This cyclization results in the formation of the stable 6,9-imino ether. It is a common misconception to expect the direct formation of the lactam in this specific substrate.
Workflow and Confirmation:
-
Confirmation: The imino ether will have a distinct C=N bond, which can be observed in the ¹³C NMR spectrum. Its mass will be identical to that of the lactam isomer.
-
Process Validation: Your synthetic route should account for this. The synthesis of Azithromycin is a multi-step process that typically involves:
If your goal is the lactam itself for other applications, you would need to hydrolyze the imino ether under controlled acidic conditions, which itself can be a delicate step prone to further degradation.
Question 3: I'm using p-toluenesulfonyl chloride (TsCl) as the rearrangement agent, but the reaction is sluggish and incomplete. What are the key parameters to optimize?
Answer: When using sulfonyl chlorides like TsCl, incomplete reaction is often a matter of optimizing reagent stoichiometry, temperature, and base.
Troubleshooting Checklist:
-
Stoichiometry: Ensure you are using a sufficient excess of TsCl. Studies have shown that using at least 1.5 equivalents of TsCl relative to the erythromycin oxime is effective for driving the reaction to completion.[5]
-
Base: A base is required to neutralize the HCl or p-toluenesulfonic acid generated during the reaction. The choice and amount of base are critical.
-
Inorganic Bases: Sodium bicarbonate is commonly used, often in a biphasic system (e.g., CH₂Cl₂/H₂O), to maintain a neutral or slightly basic pH and trap the acidic byproduct.[6]
-
Organic Bases: Pyridine or triethylamine can also be used, acting as both a base and sometimes as a nucleophilic catalyst.
-
-
Temperature and Reaction Time: While low temperatures suppress side reactions, the reaction must be given enough time to proceed. A common protocol involves running the reaction at a controlled temperature (e.g., 5°C) for 1-2 hours, with diligent monitoring by TLC or LC-MS to determine the point of maximum conversion.[2][5]
-
Reagent Quality: Ensure your TsCl is of high purity and has not hydrolyzed to p-toluenesulfonic acid upon storage.
Recommended Starting Conditions (Based on Literature[5]):
-
Solvent: Acetone/Water or Dichloromethane/Water
-
Reagent: 1.5 eq. p-Toluenesulfonyl chloride (TsCl)
-
Base: Sodium Bicarbonate or Triethylamine
-
Temperature: 5°C
-
Time: 1-2 hours (monitor for completion)
Visualizing the Reaction Pathways
To better understand the choices the molecule makes, the following diagram illustrates the desired rearrangement versus the primary side reaction, fragmentation.
Caption: Reaction pathways for activated Erythromycin A oxime.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues during the rearrangement.
Caption: Troubleshooting flowchart for the Beckmann rearrangement.
Comparative Data on Reaction Conditions
While exact yields are highly dependent on specific lab conditions, the following table summarizes general outcomes based on reagent choice, compiled from literature and patents.
| Reagent Class | Common Examples | Typical Temperature | Key Advantages | Common Pitfalls / Side Reactions |
| Sulfonyl Chlorides | p-Toluenesulfonyl chloride (TsCl), Mesyl chloride (MsCl) | -10°C to 10°C | High yields, good selectivity for rearrangement.[5][6] | Incomplete reaction if stoichiometry is low; requires base. |
| Strong Protic Acids | H₂SO₄, Polyphosphoric Acid (PPA) | 0°C to 25°C | Inexpensive, simple procedure.[3] | Higher risk of fragmentation and other degradation.[3][9] |
| Inorganic Acid Halides | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | -15°C to 5°C | Highly reactive, can drive sluggish reactions to completion.[3] | Can be overly aggressive, leading to decomposition; safety concerns. |
| Other Reagents | Cyanuric chloride / ZnCl₂ | Varies | Catalytic systems can offer milder conditions.[3] | May require more complex setup and optimization. |
References
-
Deng, Z., Yao, G., & Ou, Y. (2003). Beckmann Rearrangement of Erythromycin A 9(E)-Oxime. Journal of Beijing Institute of Technology, 12(2), 186-189. Available at: [Link]
-
Djokic, S., Kobrehel, G., et al. (1986). Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement. Journal of the Chemical Society, Perkin Transactions 1, 1881-1889. Available at: [Link]
- Google Patents (CN105481913A).Method for synthesizing azithromycin.
- Google Patents (CN106632543A).Synthesis method of azithromycin.
- Google Patents (WO2007015265A2).A process for preparing 6,9-imino ether.
-
Heggie, W. (EP 879823). One-pot preparation of azithromycin. Hovione. Available at: [Link]
-
Ma, P., et al. (1998). Synthesis of 6-O-methyl-azithromycin and its ketolide analogue via Beckmann rearrangement of 9(E)-6-O-methyl-erythromycin oxime. Bioorganic & Medicinal Chemistry Letters, 8(18), 2427-32. Available at: [Link]
-
ResearchGate (Request PDF). Beckmann rearrangement of erythromycin A(E) oxime. Available at: [Link]
-
Wikipedia. Beckmann rearrangement. Available at: [Link]
Sources
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- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2007015265A2 - A process for preparing 6,9-imino ether - Google Patents [patents.google.com]
- 7. CN105481913A - Method for synthesizing azithromycin - Google Patents [patents.google.com]
- 8. One-pot preparation of azithromycin | Hovione [hovione.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion in Erythromycin A 6,9-Imino Ether synthesis
Welcome to the technical support center for the synthesis of Erythromycin A 6,9-Imino Ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, a critical step in the preparation of macrolide antibiotics like Azithromycin. Here, we address common challenges that can lead to low conversion rates and product impurities, providing in-depth, field-proven insights to optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Low Conversion
Low conversion is a frequent hurdle in the synthesis of this compound. This section provides a question-and-answer formatted guide to troubleshoot and resolve common issues.
Question 1: My overall yield of this compound is consistently low. What are the most likely causes?
Low overall yield can stem from inefficiencies in either of the two main stages of the synthesis: the initial oximation of Erythromycin A or the subsequent Beckmann rearrangement.
Step 1: Oximation of Erythromycin A
The formation of Erythromycin A 9(E)-oxime is the foundation of the synthesis. Incomplete conversion at this stage will invariably lead to a poor overall yield.
-
Causality: The reaction of the C9 ketone of Erythromycin A with hydroxylamine is an equilibrium process. To drive the reaction towards the oxime, an excess of hydroxylamine is typically used. The pH of the reaction medium is also critical; an acidic environment can catalyze the reaction, but excessively low pH can lead to the degradation of Erythromycin A, which is notoriously acid-labile[1][2][3][4]. Specifically, acidic conditions can promote intramolecular dehydration to form inactive anhydroerythromycin A[1].
-
Troubleshooting Protocol:
-
Verify Hydroxylamine Stoichiometry: Ensure you are using a sufficient molar excess of hydroxylamine hydrochloride (typically 3-6 molar equivalents relative to Erythromycin A)[5].
-
Precise pH Control: Maintain the reaction pH between 5.5 and 7.5. A pH range of 6.0 to 7.0 is often optimal for promoting oxime formation while minimizing acid-catalyzed degradation of the erythromycin scaffold[5].
-
Reaction Monitoring: Utilize High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the Erythromycin A starting material. The reaction should proceed until the Erythromycin A content is less than 0.5%[6].
-
Temperature Management: The reaction can be performed at temperatures ranging from room temperature to the reflux temperature of the solvent. A moderately elevated temperature (e.g., 50°C) can increase the reaction rate, but should be carefully controlled to prevent side reactions[7].
-
Step 2: Beckmann Rearrangement of Erythromycin A 9(E)-oxime
This rearrangement is the pivotal step where the imino ether is formed. Low conversion here is often linked to reagent stability, reaction conditions, and the choice of solvent.
-
Causality: The Beckmann rearrangement is initiated by the activation of the oxime's hydroxyl group, typically by a sulfonyl chloride like p-toluenesulfonyl chloride (TsCl), making it a good leaving group[8][9][10]. The subsequent migration of the carbon atom at the C6 position to the nitrogen atom results in the formation of the 6,9-imino ether. However, TsCl can be susceptible to hydrolysis, especially in aqueous solvent systems, reducing its effectiveness[11]. The presence of a suitable base is crucial to neutralize the sulfonic acid and hydrochloric acid byproducts, driving the reaction to completion[11][12].
-
Troubleshooting Protocol:
-
Reagent Quality and Handling: Use fresh, high-purity p-toluenesulfonyl chloride. To prevent hydrolysis, it is advisable to dissolve the TsCl in an organic solvent like dichloromethane before adding it to the reaction mixture, rather than adding it directly to an aqueous system[11].
-
Solvent System Optimization: While traditional methods use acetone-water mixtures, this can lead to TsCl decomposition[11]. Consider using a biphasic solvent system, such as methylene chloride and water, which can protect the TsCl from rapid hydrolysis while still allowing for the reaction to proceed efficiently[12][13].
-
Strict Temperature Control: The Beckmann rearrangement is typically conducted at low temperatures (0-5°C) to minimize side reactions and improve the stability of the activated oxime intermediate[12].
-
Effective Basification: A combination of bases can be beneficial. For instance, triethylamine can be used to react with the hydrochloric acid released, while a milder base like sodium bicarbonate helps to maintain the overall pH of the reaction mixture[11].
-
pH Adjustment for Product Isolation: After the reaction is complete, careful pH adjustment is critical for isolating the product. The pH is often adjusted to a range of 5 to 6 to stop the reaction, followed by extraction. The final product is then typically precipitated by raising the pH to 8.0-11.0[14].
-
Question 2: My HPLC analysis shows a significant amount of unreacted Erythromycin A oxime. How can I improve the conversion in the Beckmann rearrangement step?
Incomplete conversion of the oxime suggests a problem with the activation and rearrangement process.
-
Causality: Insufficient activation of the oxime hydroxyl group is a primary reason for unreacted starting material. This can be due to the degradation of the activating agent (e.g., TsCl), inadequate stoichiometry of the activating agent, or suboptimal reaction temperature.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oxime conversion.
Question 3: I am observing significant impurity peaks in my final product. What are the common side products and how can I minimize their formation?
The formation of impurities can complicate purification and reduce the final yield of the desired product.
-
Common Impurities and Their Origins:
-
Erythromycin A-6,9-9,12-spiroketal and Erythromycin A-6,9-hemiketal: These are acid-catalyzed degradation products of Erythromycin A[15]. Their presence often indicates that the pH during the oximation or the initial stages of the Beckmann rearrangement was too low.
-
Z-isomer of Erythromycin A oxime: The desired E-isomer is the only active species for the synthesis of the 6,9-imino ether[15]. The formation of the Z-isomer can be influenced by the reaction conditions during oximation.
-
Erythromycin 9,11-iminoether: This isomer can be formed under certain Beckmann rearrangement conditions and can be difficult to separate from the desired 6,9-imino ether[16].
-
-
Minimization Strategies:
-
Strict pH Control: As emphasized previously, maintaining the correct pH at each stage is paramount. A patent for a high-purity synthesis method describes a multi-step pH adjustment during the rearrangement: first to 3.5-4.6, then to 4.6-6.5, followed by extraction and final precipitation at pH 8.0-11.0[14].
-
Optimized Reaction Conditions for Beckmann Rearrangement: One study found that optimal conditions to achieve high purity (98%) and yield (93%) were a molar ratio of p-TsCl to the oxime of 1.5, a reaction temperature of 5°C, and a reaction time of 1 hour[17].
-
Purification Protocol: A robust purification process is essential. This often involves dissolving the crude product in a mixture of solvents (e.g., dichloromethane and toluene), washing with water at a high pH (e.g., 10) to remove certain impurities, and then acidifying the organic layer to extract the product into an aqueous phase before final precipitation by raising the pH again[18].
-
Frequently Asked Questions (FAQs)
Q1: What is the role of p-toluenesulfonyl chloride (TsCl) in the reaction?
A1: p-Toluenesulfonyl chloride is a widely used reagent in organic synthesis that converts poor leaving groups, like the hydroxyl group of the oxime, into excellent leaving groups (tosylates)[8][9][10]. This activation facilitates the Beckmann rearrangement, which would otherwise not occur under mild conditions.
Q2: Can I use other sulfonyl chlorides, like mesyl chloride?
A2: Yes, other sulfonyl chlorides such as mesyl chloride (methanesulfonyl chloride) can also be used to initiate the Beckmann rearrangement and are mentioned in the literature as viable alternatives to TsCl[6]. The choice may depend on factors like cost, reactivity, and downstream processing considerations.
Q3: Why is a biphasic solvent system sometimes preferred over a single-phase system?
A3: A biphasic system, such as dichloromethane and water, can be advantageous because it helps to protect the sulfonyl chloride from rapid hydrolysis by keeping it predominantly in the organic phase, while the reaction with the oxime can still occur at the interface or in the organic phase[13]. This can lead to a more efficient use of the activating agent and potentially higher yields compared to single-phase aqueous organic solvent systems like acetone/water, where the sulfonyl chloride is more exposed to water[11].
Q4: What are the critical parameters for HPLC analysis of the reaction mixture and final product?
A4: A reversed-phase HPLC method is typically used. Key parameters include:
-
Column: A C18 column (e.g., µBondapak C18) is common[19].
-
Mobile Phase: A mixture of acetonitrile, methanol, and an ammonium acetate buffer is often employed[19]. Another method uses a phosphate buffer (pH 6.5) and acetonitrile[15].
-
Detection: UV detection at around 205-215 nm is suitable for these compounds[15][16]. This method can effectively separate Erythromycin A, its oxime isomers, the 6,9-imino ether, and common degradation products[15][19].
Reaction Pathway and Key Parameters
The synthesis of this compound is a two-step process.
Sources
- 1. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. CA1321787C - Process for preparing erythromycin a oxime or a salt thereof - Google Patents [patents.google.com]
- 6. CN103319551A - Preparation method of erythromycin 6,9 imino ether - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. svkm-iop.ac.in [svkm-iop.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 11. WO2007015265A2 - A process for preparing 6,9-imino ether - Google Patents [patents.google.com]
- 12. WO2009156938A2 - A cost effective process for preparing 6,9-imino ether - Google Patents [patents.google.com]
- 13. A Cost Effective Process For Preparing 6,9 Imino Ether [quickcompany.in]
- 14. CN106432370A - Preparation method of high-purity erythromycin 6,9-imino ether - Google Patents [patents.google.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Purification method of erythromycin 6,9 imine ether - Eureka | Patsnap [eureka.patsnap.com]
- 19. High-performance liquid chromatographic determination of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Erythromycin A 6,9-Imino Ether Synthesis
Welcome to the technical support center for the synthesis of Erythromycin A 6,9-imino ether, a critical intermediate in the preparation of Azithromycin and other related macrolide antibiotics.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective optimization and problem-solving.
Introduction to the Synthesis
The formation of this compound from Erythromycin A is a pivotal transformation that involves two key chemical steps: the oximation of the C9 ketone and a subsequent Beckmann rearrangement.[4][5][6][7] The overall process can be performed in a one-pot synthesis or through the isolation of the intermediate Erythromycin A oxime.[2][8][9] Understanding the nuances of each step is crucial for achieving high yield and purity.
The core of this synthesis lies in the Beckmann rearrangement of Erythromycin A 9(E)-oxime, which is typically facilitated by activating the oxime hydroxyl group with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base.[4][9][10][11] The choice of reagents, solvent system, temperature, and pH control at various stages significantly impacts the reaction outcome.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key stages from the starting material to the final product.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Q1: What is the purpose of the Beckmann rearrangement in this synthesis?
The Beckmann rearrangement is a crucial reaction that transforms the oxime functional group into an amide. In the context of Erythromycin A 9(E)-oxime, this rearrangement leads to the expansion of the 14-membered macrolide ring to a 15-membered ring, incorporating the nitrogen atom and forming the cyclic 6,9-imino ether.[4][5][6][7] This structural modification is a key step towards the synthesis of Azithromycin.[3]
Q2: Can I perform this synthesis in a one-pot reaction?
Yes, several procedures describe a one-pot synthesis where Erythromycin A (or its thiocyanate salt) is first converted to the oxime, followed by the in-situ Beckmann rearrangement without isolating the oxime intermediate.[2][8][9] This approach can improve efficiency by reducing the number of operational steps and potentially increasing the overall yield by minimizing material loss during isolation.[9]
Q3: What are the most common sulfonyl chlorides used, and how do they compare?
The most commonly used sulfonyl chlorides for this reaction are p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).[9][10] Both function by activating the oxime's hydroxyl group, turning it into a good leaving group to initiate the rearrangement.[11] The choice between them may depend on factors like cost, availability, and specific reaction conditions. Some studies suggest that p-toluenesulfonyl chloride is a very suitable precursor for the Beckmann rearrangement of ketoximes.[4][11]
Q4: Why is pH control so critical during the work-up and purification?
Precise pH control is essential for separating the desired product from impurities and for inducing its precipitation. The this compound is soluble in acidic aqueous solutions. After the reaction, the mixture is often acidified to extract the product into the aqueous phase, leaving behind non-basic impurities in the organic layer.[10][12] Subsequently, the pH of the aqueous phase is raised to a basic range (typically pH 9-12) to decrease the solubility of the imino ether and cause it to precipitate, allowing for its isolation by filtration.[8][9][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Imino Ether | - Incomplete oximation reaction. - Inefficient Beckmann rearrangement. - Suboptimal pH during work-up leading to product loss. - Decomposition of the sulfonyl chloride. | - Monitor the oximation step by HPLC to ensure the consumption of the starting material before proceeding.[9] - Ensure the sulfonyl chloride is added at a low temperature (0-10 °C) to prevent decomposition and side reactions.[9][13] - Carefully control the pH during extraction and precipitation steps.[10][12] - Consider using a biphasic solvent system (e.g., methylene chloride and water) which can improve reaction efficiency and simplify purification.[1][2][3] |
| Low Purity of the Final Product | - Presence of unreacted Erythromycin A oxime. - Formation of side products. - Inefficient removal of p-toluenesulfonic acid. | - Optimize the molar ratio of the sulfonylating agent to the oxime; an excess may be necessary for complete conversion.[14] - The use of a biphasic solvent system can help in sequestering impurities like p-toluenesulfonic acid into the organic phase.[3] - Perform a thorough extraction at the appropriate pH to remove impurities. A water-immiscible organic solvent can be used to wash the reaction mixture and remove non-polar impurities.[10] |
| Inconsistent Reaction Times | - Poor temperature control. - Inefficient mixing in a heterogeneous reaction mixture. - Variations in the quality of reagents. | - Maintain a consistent and low temperature during the addition of the sulfonyl chloride.[9][13] - Ensure vigorous stirring, especially in biphasic systems, to maximize the interfacial area for reaction. - Use high-quality, dry solvents and reagents. |
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound, synthesized from various literature procedures.
Materials:
-
Erythromycin A oxime
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium hydroxide (NaOH) solution
-
Acetic acid
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve Erythromycin A oxime in a mixture of acetone and water.[1]
-
Beckmann Rearrangement: Cool the solution to 0-5 °C. Add sodium bicarbonate to the mixture.[13] Slowly add a solution of p-toluenesulfonyl chloride in acetone to the reaction mixture while maintaining the temperature between 0-5 °C.[13]
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours.[13] Monitor the reaction progress by HPLC until the Erythromycin A oxime is consumed.
-
Work-up and Extraction: Once the reaction is complete, adjust the pH of the mixture to 5.4-5.5 with acetic acid.[2] Extract the mixture with a water-immiscible organic solvent like dichloromethane to remove p-toluenesulfonic acid and other impurities.[3]
-
Product Precipitation: Separate the aqueous layer. Adjust the pH of the aqueous layer to 9-12 with a sodium hydroxide solution.[8][9][12]
-
Isolation and Drying: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum at 60-90 °C to obtain the final product.[9][10]
Reaction Mechanism: The Beckmann Rearrangement
The core of the synthesis is the Beckmann rearrangement. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism for the Beckmann rearrangement in the synthesis of this compound.
Summary of Reaction Conditions
The following table summarizes various reaction conditions reported in the literature for the synthesis of this compound.
| Starting Material | Reagents | Solvent(s) | Temperature | Yield/Purity | Reference |
| Erythromycin thiocyanate | N-hydroxyamide, Acid | Acetonitrile, Dioxane, or Propionitrile | 80-110 °C | 80-83% yield | [8] |
| Erythromycin A oxime | p-Toluenesulfonyl chloride, NaHCO₃ | Acetone, Water | 0-10 °C | >92% purity, >72% yield | [9] |
| Erythromycin thiocyanate | p-Toluenesulfonyl chloride, Triethylamine, NaHCO₃ | Methylene chloride, Water | 0-3 °C | 87-96% purity | [2][3] |
| Erythromycin A oxime | Methanesulfonyl chloride, NaHCO₃ | Petroleum ether, Acetone, Water | 0-10 °C | 93.2% purity | [9] |
| Erythromycin A oxime | Acid chloride, Catalyst | Water | Not specified | ≥94% purity | [10] |
References
- Purification method of erythromycin 6,9 imine ether. (n.d.). Eureka | Patsnap.
- Preparation method of erythromycin 6,9-imino ether compound. (n.d.). Eureka | Patsnap.
-
A Cost Effective Process For Preparing 6,9 Imino Ether. (n.d.). Quick Company. Retrieved January 15, 2026, from [Link]
- CN103319551A - Preparation method of erythromycin 6,9 imino ether. (n.d.). Google Patents.
- WO2007015265A2 - A process for preparing 6,9-imino ether. (n.d.). Google Patents.
- CN106432370A - Preparation method of high-purity erythromycin 6,9-imino ether. (n.d.). Google Patents.
-
Erythromycin Series. Part 11. Ring Expansion of Erythromycin A Oxime by the Beckmann Rearrangement. (1985). Journal of the Chemical Society, Perkin Transactions 1, 2599. Retrieved January 15, 2026, from [Link]
-
Synthesis and crystal structure of this compound. (2004). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A Process For Preparing 6,9 Imino Ether. (n.d.). Quick Company. Retrieved January 15, 2026, from [Link]
- WO2007015265A2 - A process for preparing 6,9-imino ether. (n.d.). Google Patents.
-
Beckmann rearrangement of erythromycin A(E) oxime. (2004). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement. (1985). Journal of the Chemical Society, Perkin Transactions 1, 2599-2604. Retrieved January 15, 2026, from [Link]
- WO2009156938A2 - A cost effective process for preparing 6,9-imino ether. (n.d.). Google Patents.
-
Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination. (2011). Applied and Environmental Microbiology, 77(17), 6049–6057. Retrieved January 15, 2026, from [Link]
-
The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery. (2014). Israel Journal of Chemistry, 54(5-6), 529-549. Retrieved January 15, 2026, from [Link]
Sources
- 1. A Cost Effective Process For Preparing 6,9 Imino Ether [quickcompany.in]
- 2. WO2007015265A2 - A process for preparing 6,9-imino ether - Google Patents [patents.google.com]
- 3. A Process For Preparing 6,9 Imino Ether [quickcompany.in]
- 4. Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. cdn.fraserlab.com [cdn.fraserlab.com]
- 8. Preparation method of erythromycin 6,9-imino ether compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103319551A - Preparation method of erythromycin 6,9 imino ether - Google Patents [patents.google.com]
- 10. CN106432370A - Preparation method of high-purity erythromycin 6,9-imino ether - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification method of erythromycin 6,9 imine ether - Eureka | Patsnap [eureka.patsnap.com]
- 13. WO2009156938A2 - A cost effective process for preparing 6,9-imino ether - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Erythromycin A 6,9-Imino Ether
Welcome to the technical support center for the purification of Erythromycin A 6,9-Imino Ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common challenges encountered during the purification of this critical synthetic intermediate.
This compound is a key precursor in the synthesis of various macrolide antibiotics, including Azithromycin.[1] Its purity is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide will walk you through common impurities, troubleshooting purification processes, and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Understanding the Impurity Landscape
Effective purification begins with a thorough understanding of the potential impurities. These can originate from the starting materials, side reactions during the synthesis, or degradation.
Frequently Asked Questions: Common Impurities
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile can be complex and is highly dependent on the synthetic route. However, several common impurities are frequently observed:
-
Unreacted Starting Materials: The most obvious impurities are residual Erythromycin A 9-oxime.[1][2]
-
Byproducts of the Beckmann Rearrangement: The formation of the 6,9-imino ether from the 9-oxime is achieved through a Beckmann rearrangement.[1][2] Incomplete or alternative rearrangements can lead to isomeric byproducts.
-
Process-Related Impurities: Reagents used in the synthesis, such as p-toluenesulfonyl chloride, can lead to impurities like p-toluenesulfonic acid.[1][2]
-
Degradation Products: Erythromycin and its derivatives can be susceptible to degradation under acidic or basic conditions and at elevated temperatures.[3] This can lead to the formation of various degradation products, including anhydroerythromycin A.[4]
-
Other Erythromycin-Related Substances: Commercial erythromycin often contains related substances like Erythromycin B and C, which can carry through the synthesis.[3][5] N-demethylated impurities are also a known class of related substances in erythromycin derivatives.[6]
Q2: How can I identify these impurities in my sample?
A2: A multi-faceted analytical approach is crucial for accurate impurity profiling. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[7][8] A validated reversed-phase HPLC method, often with UV detection at around 205-215 nm, can effectively separate the main compound from its impurities.[7][9][10] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[4]
Workflow for Impurity Identification
Caption: Workflow for Impurity Identification.
II. Troubleshooting Purification by Crystallization and Extraction
Crystallization and liquid-liquid extraction are common first-pass purification techniques for this compound.[11][12] These methods exploit differences in solubility of the desired compound and its impurities in various solvent systems and at different pH values.
Frequently Asked Questions: Crystallization & Extraction Issues
Q1: My this compound is not precipitating out of solution during the pH adjustment step. What could be wrong?
A1: This is a common issue often related to pH control and solvent composition. This compound is a basic compound and will precipitate from an aqueous solution when the pH is adjusted to be alkaline (typically in the range of 9-12).[11][13]
-
Causality: At acidic pH, the imino ether is protonated and exists as a more water-soluble salt. As the pH is raised with a base (e.g., sodium hydroxide), it is deprotonated to the free base, which is less soluble in water and precipitates.[11][14]
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to ensure you are reaching the target alkaline pH range. Litmus paper is not sufficiently accurate.
-
Solvent Composition: The presence of organic co-solvents can increase the solubility of the imino ether, even at high pH. If your reaction mixture contains a high concentration of a water-miscible organic solvent like acetone or methanol, you may need to reduce its concentration, for example by partial evaporation, before pH adjustment to induce precipitation.[11][12]
-
Temperature: Solubility is temperature-dependent. Cooling the solution after pH adjustment can often promote crystallization.[11]
-
Q2: After extraction and precipitation, the purity of my product is still low. How can I improve this?
A2: Low purity after initial purification steps often indicates that some impurities have similar solubility properties to the product. A multi-step extraction and washing procedure is often necessary.
-
Expert Insight: A biphasic solvent system can be highly effective. For instance, dissolving the crude product in a water-immiscible organic solvent like dichloromethane or chloroform and then washing with aqueous solutions at different pH values can selectively remove impurities.[1][11][13]
Protocol: Biphasic Extraction for Enhanced Purity
This protocol is based on principles described in various patents for the purification of this compound.[11][13]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane).
-
Alkaline Wash: Add water and adjust the pH to be alkaline (e.g., pH 10-11) with a base like sodium hydroxide. This step helps to remove any acidic impurities. The layers are separated, and the organic layer containing the product is retained.[11]
-
Acidic Extraction: To the organic layer, add fresh water and an acid (e.g., acetic acid) to adjust the pH to be acidic (e.g., pH 3-4).[11] The this compound will be protonated and move into the aqueous layer, leaving behind many non-basic, organic-soluble impurities in the organic layer.
-
Isolation: Separate the aqueous layer. Adjust its pH back to alkaline (pH 9-12) to precipitate the purified product.[11]
-
Filtration and Drying: Filter the precipitated solid, wash with water, and dry under vacuum to obtain the purified this compound.[13]
Decision Tree for Purification Strategy
Caption: Decision Tree for Purification Strategy.
III. Advanced Purification by Chromatography
When crystallization and extraction are insufficient to achieve the desired purity, chromatographic methods are employed.
Frequently Asked Questions: Chromatographic Purification
Q1: What type of chromatography is most suitable for purifying this compound?
A1: For preparative scale, flash column chromatography on silica gel is a common choice.[5] Given the basic nature of the compound, it is often beneficial to use a mobile phase containing a small amount of a basic modifier, like triethylamine or ammonium hydroxide, to prevent peak tailing and improve separation.
Q2: I'm seeing poor separation of my product from a closely related impurity. What can I do?
A2: Poor separation of closely related compounds is a classic chromatography challenge. Here are some strategies:
-
Optimize the Mobile Phase: Systematically vary the solvent polarity. For a normal-phase silica gel separation, you might use a mixture of a non-polar solvent (like heptane or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or acetone). Fine-tuning the ratio of these solvents can significantly impact resolution.
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase. Reversed-phase chromatography (e.g., using a C18-functionalized silica) with a mobile phase of acetonitrile and a buffered aqueous solution can offer a different selectivity and may resolve the critical pair.[7][15]
-
Gradient Elution: If a single isocratic mobile phase cannot separate all impurities, a gradient elution, where the mobile phase composition is changed over time, can be very effective.[8]
Data Summary: Typical Purification Outcomes
| Purification Method | Starting Purity (HPLC) | Final Purity (HPLC) | Typical Yield | Key Considerations |
| Direct Precipitation | 80-90% | 95-98% | High | Fast and simple, but may not remove closely related impurities. |
| Biphasic Extraction | 80-90% | >98% | Good | Effective at removing both acidic and non-basic impurities.[11] |
| Flash Chromatography | <85% or post-extraction | >99% | Moderate to Good | Can achieve very high purity but is more time and solvent consuming. |
Note: Purity and yield values are illustrative and can vary based on the specific crude material and experimental conditions.
IV. Final Product Quality and Stability
Q1: How should I store purified this compound?
A1: Like many macrolides, the imino ether can be sensitive to heat and acidic conditions.[3] It is best stored in a cool, dry, and dark place. For long-term storage, refrigeration or freezing in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Q2: What are the key quality control tests for the final product?
A2: The final product should be characterized by:
-
Purity: Determined by a validated HPLC method.[7]
-
Identity: Confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
Residual Solvents: Assessed by Gas Chromatography (GC) to ensure that solvents used in the purification are within acceptable limits.
-
Water Content: Determined by Karl Fischer titration, as the compound can exist as a hydrate.[2]
By understanding the nature of the impurities and systematically applying and troubleshooting these purification techniques, researchers can consistently obtain high-purity this compound, ensuring the success of subsequent synthetic steps.
References
-
Gáspár, A., et al. (2002). Synthesis and crystal structure of this compound. Journal of Molecular Structure, 605(2-3), 213-221. Available from: [Link]
- Zhang, J., & Li, H. (Patent). Purification method of erythromycin 6,9 imine ether. CN102924517A.
- Prabhu, S. V., et al. (Patent). A process for preparing 6,9-imino ether. WO2007015265A2.
-
Wang, Y., et al. (2016). The Research of General Reaction: Synthesis of Erythromycin Derivatives Impurities about N-demonomethyl Compounds. Journal of Biosciences and Medicines, 4(9), 23-32. Available from: [Link]
-
Chen, J., et al. (2013). Purification of Erythromycin by Antisolvent Crystallization or Azeotropic Evaporative Crystallization. In Crystallization - Science and Technology. IntechOpen. Available from: [Link]
- Jiang, W., et al. (Patent). Preparation method of high-purity erythromycin 6,9-imino ether. CN106432370A.
-
Bojarski, J., & Ekiert, L. (1977). Erythromycin Series. IV. Thin-layer Chromatography of Erythromycin, Erythromycin Oxime, Erythromyclamine and Their Acyl Derivatives. Journal of Chromatography A, 133(2), 415-419. Available from: [Link]
-
Gadgil, B. S., et al. (1998). Isolation and identification of a novel impurity of erythromycin A 9-oxime desosaminehydrazinium salt. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 771-776. Available from: [Link]
- Prabhu, S. V., et al. (Patent). A process for preparing 6,9-imino ether. WO2007015265A3.
-
Van den Mooter, G., et al. (1998). Isolation and purification of erythromycin e (EE) and erythromycin f (EF) from erythomycin bulk samples. Die Pharmazie, 53(12), 847-850. Available from: [Link]
-
Alembic Limited. (Patent). A Process For Preparing 6,9 Imino Ether. IN2008MUM01323A. Available from: [Link]
-
Mohd-Setapar, S. H., et al. (2016). New Generation Separation and Identification Methods for Erythromycin. Der Pharmacia Lettre, 8(19), 215-222. Available from: [Link]
-
SynZeal. (n.d.). Erythromycin Impurities. Available from: [Link]
-
Pharmaffiliates. (n.d.). Erythromycin-Impurities. Available from: [Link]
-
World Health Organization. (2018). Accelerated stability study on the proposed WHO third International Standard for Erythromycin. WHO/BS/2018.2344. Available from: [Link]
-
Chitneni, S. K., et al. (2006). Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 111-119. Available from: [Link]
-
Wockhardt Ltd. (Patent). A process for preparing 6,9-imino ether. WO/2007/015265. Available from: [Link]
-
Reddy, G. S., et al. (2020). Enhanced Detection and Quantification of Impurities in Erythromycin Tablets Using RP-HPLC. Research Journal of Pharmacy and Technology, 13(10), 4627-4634. Available from: [Link]
- Alembic Ltd. (Patent). A cost effective process for preparing 6,9-imino ether. WO2009156938A2.
-
Cao, Z., et al. (2012). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. Journal of Applied Sciences, 12(10), 1058-1062. Available from: [Link]
- Li, G., et al. (Patent). Preparation method of erythromycin 6,9 imino ether. CN103319551A.
-
Pharmaffiliates. (n.d.). This compound. Available from: [Link]
-
SynZeal. (n.d.). Erythromycin A Imino ether. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]
-
Reddy, G. S., et al. (2020). Enhanced Detection and Quantification of Impurities in Erythromycin Tablets Using RP-HPLC. International Journal of Drug Delivery Technology, 10(4), 567-574. Available from: [Link]
-
Pescuma, M., et al. (2022). Industrial Catalytic Production Process of Erythromycin. Catalysts, 12(10), 1198. Available from: [Link]
- Pliva. (Patent). A process for the purification of erythromycin. EP0853087A1.
-
Singh, S., et al. (2014). Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India. Journal of Applied Pharmaceutical Science, 4(1), 6-10. Available from: [Link]
Sources
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Erythromycin A 6,9-Imino Ether
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of Erythromycin A 6,9-Imino Ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical intermediate for Azithromycin synthesis. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also the underlying scientific principles to empower your experimental success.
Section 1: Frequently Asked Questions - Understanding the Core Challenges
This section addresses the most common high-level questions regarding the purity and stability of this compound.
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The impurity profile of crude this compound is typically composed of starting materials, reaction byproducts, and degradation products. Understanding these is the first step to designing an effective purification strategy.
The most common impurities include:
-
Unreacted Erythromycin A 9-Oxime: The direct precursor to the imino ether, which may persist due to incomplete Beckmann rearrangement.[1]
-
Erythromycin A: The original starting material for the synthesis of the oxime.
-
Isomers of the Imino Ether: The Beckmann rearrangement can sometimes yield isomeric structures, such as the Erythromycin 9,11-imino ether, which can be difficult to separate.[2]
-
Degradation Products: Erythromycin and its derivatives are susceptible to degradation, especially under the acidic conditions used for the rearrangement or during pH adjustments in the workup.[3][4] Acid-catalyzed degradation can lead to the formation of anhydroerythromycin A or other related substances.[3]
-
Residual Reagents and Byproducts: This can include acids (like p-toluenesulfonic acid) or other reagents used in the rearrangement step.[1]
Data Summary Table 1: Common Impurities and Their Origins
| Impurity Name | CAS Number (if available) | Typical Origin | Rationale for Formation |
| Erythromycin A 9-Oxime | 13127-18-9 | Starting Material | Incomplete Beckmann rearrangement reaction.[1] |
| Erythromycin A | 114-07-8 | Precursor | Carry-over from the initial synthesis of the oxime. |
| Anhydroerythromycin A | 33396-29-1 | Degradation Product | Acid-catalyzed dehydration of the erythronolide ring.[3][4] |
| Erythromycin A Enol Ether | 105882-69-7 | Degradation Product | Formed under acidic conditions in equilibrium with Erythromycin A.[3][4] |
| p-Toluenesulfonic acid | 104-15-4 | Reagent Byproduct | Formed from the decomposition of p-toluenesulfonyl chloride, a common rearrangement reagent.[1] |
Q2: Why is pH control so critical during the entire purification process?
A2: The chemical structure of this compound contains both a basic dimethylamino group and is susceptible to acid- and base-catalyzed degradation, making pH the most critical parameter in its purification.[3][5]
-
For Separation (Exploiting Amphotericity): The purification strategy hinges on pH-dependent solubility.[6]
-
Acidic pH (2.0 - 4.6): The basic dimethylamino group is protonated, rendering the imino ether water-soluble as a salt. This allows for its extraction into an aqueous layer, leaving behind non-basic, organic-soluble impurities.[5][6]
-
Alkaline pH (9.0 - 12.0): The proton is removed, and the imino ether becomes a free base with low water solubility, causing it to precipitate from the aqueous solution or be extracted into a non-polar organic solvent.[6][7] This step is crucial for isolating the product from water-soluble impurities.
-
-
For Stability:
-
Harsh Acidic Conditions (pH < 2): Prolonged exposure can lead to the hydrolysis of the cladinose sugar or other degradation pathways, reducing yield and purity.[4]
-
Strongly Alkaline Conditions (pH > 12): Can risk hydrolysis of the lactone ester bond in the macrolide ring, another degradation pathway that compromises the final product.[3]
-
Therefore, precise and controlled pH adjustments are essential not only for effective separation but also for preserving the integrity of the molecule.
Section 2: Troubleshooting Guide - From Low Yield to Persistent Impurities
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific experimental issues.
Q3: My final product purity is stuck below 95% according to HPLC analysis. How can I remove these last traces of impurities?
A3: Reaching purities greater than 98% often requires moving beyond a simple single-step extraction and precipitation.[6] If you are facing a purity plateau, consider the following advanced techniques.
Diagnosis: Persistent impurities are often structurally very similar to the desired imino ether, having similar solubility profiles. This can include isomers or degradation products that are not fully removed by a single pH swing.
Solution Pathway:
-
Optimize the pH-Controlled Extractions:
-
Multi-Step Washing: Instead of a single extraction, perform sequential washes. After dissolving the crude product in a non-polar solvent (e.g., dichloromethane or toluene), first wash with a slightly alkaline aqueous solution (pH 9.0-10.0). This can remove acidic impurities. Then, proceed with the acidic extraction (pH 3.5-4.5) to bring your product into the aqueous phase.[5][6]
-
Back-Extraction: After extracting the imino ether into the acidic aqueous phase, wash this aqueous phase with a fresh portion of the non-polar organic solvent. This "back-wash" helps remove any residual neutral or weakly basic impurities that may have been carried over.
-
-
Implement a Crystallization Step:
-
Crystallization is a powerful technique for removing impurities that co-precipitate with your product.
-
Solvent Selection: Dissolve the semi-purified imino ether in a suitable solvent system (e.g., aqueous acetone or ethanol) at an elevated temperature and allow it to cool slowly.[8] The goal is to find a system where the imino ether has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in the mother liquor.
-
Scientist's Note: The choice of solvent is critical and may require screening. The ideal solvent will result in well-formed crystals, as this lattice structure inherently excludes mismatched impurity molecules.
-
Q4: My overall yield is significantly lower than expected after the purification workflow. What are the most common loss points?
A4: Low yield is a common problem that can usually be traced to either chemical degradation or physical loss during the process.
Diagnosis: The primary culprits for yield loss are aggressive pH conditions causing degradation or incomplete phase separation/precipitation leading to product loss in waste streams.
Troubleshooting Steps:
-
Monitor for Degradation:
-
Action: Take HPLC samples of your crude material and after each major step (e.g., after acidic extraction, after precipitation).
-
Analysis: Look for the appearance or increase in the intensity of degradation-related peaks (e.g., Anhydroerythromycin A). If degradation is observed, it is likely occurring during the acidic extraction step.
-
Mitigation: Reduce the time the product spends in the acidic phase. Perform the extraction at a lower temperature (0-15°C) to slow down degradation kinetics.[6] Ensure the pH does not drop too low; a pH of 3.5-4.5 is often sufficient without being overly harsh.[5]
-
-
Optimize Phase Separations and Precipitation:
-
Emulsion Formation: Emulsions are a frequent cause of poor recovery during liquid-liquid extraction. If emulsions form, it leads to a difficult separation and loss of product in the interfacial layer.
-
Mitigation: Add a small amount of a salt (brine wash) to the aqueous layer to increase its ionic strength, which can help break emulsions. Also, avoid overly vigorous shaking or mixing.
-
-
Incomplete Precipitation: When you raise the pH to precipitate the product, ensure you have reached the optimal pH for minimum solubility (typically pH 9.5-11.0).[5][6]
-
Mitigation: Check the pH of the supernatant (the liquid above the solid) after precipitation to confirm it's in the target range. Allow sufficient time for the precipitation to complete, sometimes with gentle stirring at a cool temperature. Before discarding the mother liquor, consider a second extraction with an organic solvent to recover any dissolved product.
-
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your purification and analysis workflows. They should be optimized for your specific crude material and equipment.
Protocol 1: High-Purity Purification via pH-Controlled Extraction
This protocol is based on methodologies described in the patent literature for achieving high-purity this compound.[6]
-
Dissolution: Dissolve the crude imino ether (e.g., 50 g with 85-90% purity) in a water-immiscible organic solvent like dichloromethane or toluene (200-250 mL).
-
Alkaline Wash (Optional): Add distilled water (200 mL) and adjust the pH to ~10.0 with a sodium hydroxide solution. Stir for 5-10 minutes, allow the layers to separate, and discard the aqueous (upper) layer. This step removes acidic impurities.
-
Acidic Extraction: Add fresh distilled water (400 mL) to the organic layer. Cool the mixture to 0-15°C. Slowly add an acid (e.g., acetic acid) with stirring until the pH of the aqueous layer is stable between 3.0 and 4.0.[6]
-
Scientist's Note: At this stage, the imino ether moves from the organic layer to the aqueous layer as its water-soluble salt.
-
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate completely. Drain the lower organic layer (containing neutral impurities) and set it aside.
-
Precipitation: Transfer the aqueous layer (containing the product) to a clean vessel. While stirring, slowly add an aqueous base (e.g., sodium hydroxide solution) until the pH reaches 9.5-11.0.[6] A white solid should precipitate.
-
Isolation and Drying: Continue stirring the slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by filtration. Wash the filter cake with distilled water until the washings are neutral. Dry the solid under vacuum at 60-70°C to a constant weight.
-
Validation: The final product should be analyzed by HPLC to confirm purity, which can exceed 98% with this method.[6]
-
Protocol 2: Standard Reversed-Phase HPLC for Purity Assessment
This method is a representative HPLC protocol for analyzing Erythromycin and its related substances, adapted from established analytical procedures.[9][10]
Data Summary Table 2: Representative HPLC Parameters
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separation of moderately polar macrolides. |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 6.5) (60:40, v/v) | Isocratic elution provides robust and reproducible separation of key impurities.[10] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column ensuring good peak shape. |
| Detection | UV at 215 nm | Erythromycin derivatives lack a strong chromophore, but show absorbance at low UV wavelengths.[10] |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Sample Prep. | Dissolve sample in mobile phase | Ensures compatibility with the chromatographic system. |
Section 4: Visualization of Key Processes
Visual workflows can help clarify complex multi-step procedures and chemical relationships.
Diagram 1: Purification Workflow
Caption: pH-controlled liquid-liquid extraction workflow.
Diagram 2: Key Chemical Relationships
Caption: Product, precursor, and impurity relationships.
References
-
Tsuji, K., & Goetz, J. F. (1978). High-performance liquid chromatographic determination of erythromycin. Journal of Chromatography A, 147, 359-367. [Link]
-
Tsuji, K., & Kane, M. P. (1971). Determination of erythromycin and its derivatives by gas-liquid chromatography. Analytical Chemistry, 43(13), 1733-1737. [Link]
-
Paesen, J., Claeys, P., Roets, E., & Hoogmartens, J. (1995). High Performance Liquid Chromatographic Analysis of Erythromycin and Related Impurities in Pharmaceutical Formulations. Scilit. [Link]
- CN106432370A - Preparation method of high-purity erythromycin 6,9-imino ether. (2017).
-
CN103319551A - Purification method of erythromycin 6,9 imine ether. (2013). Patsnap. [Link]
-
Banaszek, A., Krowicki, K., & Zamojski, A. (1977). Erythromycin Series. IV. Thin-layer Chromatography of Erythromycin, Erythromycin Oxime, Erythromyclamine and Their Acyl Derivatives. Journal of Chromatography A, 133(2), 415-419. [Link]
-
Kibwage, I. O., Roets, E., & Hoogmartens, J. (1985). A kinetic study on the degradation of erythromycin A in aqueous solution. Journal of Pharmacy and Pharmacology, 37(8), 544-548. [Link]
-
CN106084013A - Preparation method of erythromycin 6,9-imino ether compound. (2016). Patsnap. [Link]
- WO2007015265A2 - A process for preparing 6,9-imino ether. (2007).
-
Liu, X., et al. (2012). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. ResearchGate. [Link]
-
Hassanzadeh, A., et al. (2007). Mechanism for the degradation of erythromycin A and erythromycin A 2′-ethyl succinate in acidic aqueous solution. The Journal of Physical Chemistry A, 111(40), 10098-10104. [Link]
- WO2007015265A3 - A process for preparing 6,9-imino ether. (2007).
-
Shi, Y., et al. (2005). Synthesis and crystal structure of this compound. ResearchGate. [Link]
Sources
- 1. WO2007015265A2 - A process for preparing 6,9-imino ether - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. CN106432370A - Preparation method of high-purity erythromycin 6,9-imino ether - Google Patents [patents.google.com]
- 6. Purification method of erythromycin 6,9 imine ether - Eureka | Patsnap [eureka.patsnap.com]
- 7. Preparation method of erythromycin 6,9-imino ether compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High-performance liquid chromatographic determination of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Analysis of Erythromycin A 6,9-Imino Ether
Welcome to the technical support center for the HPLC analysis of Erythromycin A 6,9-Imino Ether. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of this specific erythromycin derivative. As a macrolide antibiotic derivative, this compound presents unique analytical challenges. This resource provides in-depth, field-proven insights to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Section 1: Peak Shape and Resolution Issues
Poor peak shape is a common issue in HPLC that can significantly impact the accuracy of quantification and the overall quality of the chromatographic data.[1]
Question 1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
Answer:
Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: Erythromycin and its derivatives are basic compounds.[2] At acidic to neutral pH, the amine groups can become protonated, leading to strong interactions with residual, negatively charged silanol groups on the surface of silica-based C18 columns. This secondary ionic interaction is a common cause of peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most critical parameter to control is the pH of the mobile phase. For erythromycin and related substances, using a high pH mobile phase is often recommended to suppress the ionization of the basic functional groups.[3][4] A mobile phase with a pH of 9 or higher will ensure that the this compound is in its neutral form, minimizing interactions with silanol groups.
-
Choice of Column: If you must work at a lower pH, consider using a column with advanced end-capping or a hybrid particle technology that shields the silica surface and reduces the availability of free silanol groups.
-
Mobile Phase Additives: The use of a competing base, such as triethylamine (TEA), in the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing peak tailing. However, be aware that TEA can sometimes suppress MS ionization if you are using a mass spectrometer detector.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[1] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
-
Question 2: I'm observing split peaks for my analyte. What could be the reason?
Answer:
Split peaks can be frustrating and can point to a few different problems within your HPLC system or with your sample preparation.[1]
-
Causality: A split peak can occur if a portion of the sample is delayed before it enters the column, or if there's a disruption in the flow path. It can also be an indication of two closely eluting isomers or degradants.
-
Troubleshooting Workflow:
Troubleshooting workflow for split peaks.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including splitting.[1] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Void or Contamination: A void at the head of the column or particulate matter on the inlet frit can disrupt the sample band and lead to split peaks. Try flushing the column in the reverse direction (if the manufacturer allows) or replacing the column.
-
Blocked or Leaking Tubing/Fittings: Check all connections between the injector and the column for leaks. A small leak can cause part of the sample to be delayed.
-
Section 2: Retention Time Variability
Consistent retention times are crucial for reliable peak identification and quantification. Fluctuations in retention time can indicate a problem with the HPLC system or the method conditions.[1]
Question 3: The retention time for this compound is shifting between injections. What should I check?
Answer:
Retention time shifts can be either gradual (drifting) or abrupt. Identifying the pattern can help diagnose the root cause.
-
Causality: Changes in mobile phase composition, flow rate, or column temperature can all lead to shifts in retention time.
-
Troubleshooting Steps:
| Potential Cause | Recommended Action | Scientific Rationale |
| Mobile Phase Composition | Ensure mobile phase is freshly prepared and well-mixed. If using a gradient, ensure the pump is proportioning correctly.[5] | Small variations in the organic-to-aqueous ratio can significantly impact the retention of hydrophobic compounds like erythromycin derivatives. |
| Column Temperature | Use a column oven to maintain a constant temperature.[1] | Retention in reversed-phase chromatography is an enthalpically driven process and is therefore sensitive to temperature fluctuations. |
| Flow Rate Inconsistency | Check for leaks in the pump or tubing. Perform a flow rate calibration. | The retention time is inversely proportional to the flow rate. Any variation in flow will directly affect when the analyte elutes. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. | Insufficient equilibration can lead to a non-steady state stationary phase surface, causing retention time drift, particularly in the early runs of a sequence. |
Section 3: Sensitivity and Baseline Issues
A stable and low-noise baseline is essential for achieving low limits of detection and accurate integration of peaks.[1]
Question 4: I am experiencing a noisy or drifting baseline. How can I improve it?
Answer:
Baseline issues can originate from the detector, the mobile phase, or contamination in the system.
-
Causality: A noisy baseline can be caused by air bubbles in the detector, contaminated mobile phase, or electronic noise. A drifting baseline is often related to changes in mobile phase composition or temperature.
-
Troubleshooting Steps:
-
Degas the Mobile Phase: Thoroughly degas your mobile phase using an online degasser, sonication, or helium sparging to prevent air bubbles from forming in the detector cell.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh, high-purity water. Contaminants in the mobile phase can create baseline noise.[1]
-
Flush the System: If you suspect contamination, flush the entire system, including the detector flow cell, with a strong solvent like isopropanol.
-
Check for Leaks: A leak in the system can cause pressure fluctuations that manifest as baseline noise.
-
Detector Lamp: If you are using a UV detector, the lamp may be nearing the end of its life, which can cause increased noise. Check the lamp's energy output. Erythromycin and its derivatives are often analyzed at low UV wavelengths (around 215 nm), where solvent absorbance can be an issue.[6][7]
-
Experimental Protocols
Protocol 1: Recommended Starting HPLC Method for this compound
This method is a good starting point and may require further optimization based on your specific instrument and sample matrix.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (high pH stable) |
| Mobile Phase A | 20 mM Potassium Phosphate Dibasic, pH adjusted to 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A to 40% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 215 nm |
| Injection Volume | 20 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (80:20) |
This method is based on typical conditions for erythromycin and related substances analysis, which often utilize a high pH mobile phase for optimal peak shape.[3][4]
References
- Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
- Thermo Fisher Scientific. (n.d.). Forced-degradation Evaluation of Erythromycin by HPLC and Single Quadrupole Mass Spectrometry.
- Kovács, R., et al. (2004). Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- LabRulez LCMS. (n.d.). Forced-degradation evaluation of erythromycin by HPLC and single quadrupole mass spectrometry.
- LabRulez LCMS. (n.d.). Forced-degradation evaluation of erythromycin by HPLC and single quadrupole mass spectrometry.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Karnes, H. T., et al. (1990). Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 8(10), 823-827.
- Patel, V., et al. (2024). Enhanced Detection and Quantification of Impurities in Erythromycin Tablets Using RP-HPLC. International Journal of Drug Delivery Technology, 14(4), 1077-1089.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- BenchChem. (n.d.).
- Li, Q., et al. (2013). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances.
- Sarella, V. R., et al. (2024). Separation and Validation of Comprehensive Impurities in Erythromycin Tablets by using Rp-HPLC method. International Research Journal on Advanced Engineering and Management, 6(7), 2202-2210.
- Zhang, L., et al. (2007). Determination of erythromycin thiocyanate and its related substances by reverse phase-high performance liquid chromatography. Chinese Journal of New Drugs, 16(15), 1238-1241.
- ResearchGate. (n.d.).
- da Silva, W. W. B., et al. (2021). First‐dimension HPLC chromatograms of A, erythromycin imino ether and B, azithromycin.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Erythromycin.
- Jeelani, S., & Soukhova, N. (2021). Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets. Journal of Pharmaceutical and Biomedical Analysis, 195, 113858.
- BenchChem. (n.d.).
- The Pharma Innovation Journal. (2019, March 5). Method development and validation by chromatographic method for determination of erythromycin in pharmaceutical dosage form.
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Technical Support Center: Minimizing Byproduct Formation in Erythromycin A 6,9-Imino Ether Synthesis
Welcome to the technical support center for the synthesis of Erythromycin A 6,9-imino ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The formation of the 6,9-imino ether is a key step in the preparation of widely used macrolide antibiotics such as Azithromycin. However, the reaction is often plagued by the formation of undesirable byproducts that can complicate purification and reduce overall yield. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve a cleaner, more efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental work.
Q1: What are the primary byproducts I should be aware of during the synthesis of this compound?
The synthesis of this compound proceeds via a two-step sequence: oximation of the C9 ketone followed by a Beckmann rearrangement.[1][2] Several byproducts can form at each stage.
-
Unreacted Erythromycin A 9-oxime: Incomplete rearrangement is a common issue, leading to contamination of the final product with the starting oxime.
-
Beckmann Fragmentation Products: Under certain conditions, particularly with substrates that can form stable carbocations, the Beckmann rearrangement can be intercepted by fragmentation pathways.[3]
-
Erythromycin A Degradation Products: Erythromycin A is notoriously unstable in acidic conditions, which can be present during the rearrangement step.[4][5][6][7] Acid-catalyzed degradation can lead to the formation of inactive products like anhydroerythromycin A.[4][8]
-
Isomers of the Imino Ether: While the desired 6,9-imino ether is the major product, minor amounts of other isomeric imino ethers can also be formed.[9]
Q2: What causes the formation of these byproducts and how can I mitigate them?
Understanding the mechanistic origins of byproduct formation is key to their prevention.
-
Incomplete Rearrangement: This is often a result of suboptimal reaction conditions for the Beckmann rearrangement. The choice of rearranging agent (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride), solvent system, temperature, and pH are all critical.[3][10] Insufficient activation of the oxime hydroxyl group will lead to a sluggish or incomplete reaction.
-
Beckmann Fragmentation: This side reaction is favored when the group anti-periplanar to the leaving group on the oxime nitrogen can form a stable carbocation. Careful selection of a non-nucleophilic acid catalyst and aprotic solvent can suppress this pathway.
-
Acid-Catalyzed Degradation: The aglycone ring of erythromycin is susceptible to acid-catalyzed intramolecular dehydration.[4][5] It is crucial to maintain careful pH control throughout the process, especially during the Beckmann rearrangement which is often acid-catalyzed.[11] Using a biphasic solvent system with a buffer can help to neutralize liberated acid and protect the macrolide ring.[12]
Q3: I am having trouble with the initial oximation step. What are the best practices?
The formation of the Erythromycin A 9-oxime is the foundation for the subsequent rearrangement. Issues here will cascade through the entire synthesis.
-
Reagent Choice: Reacting Erythromycin A with hydroxylamine hydrochloride in the presence of a base, or with free hydroxylamine, are common methods.[13] The use of a mild acid catalyst, such as acetic acid, in a mildly polar solvent like isopropanol can improve yields and minimize degradation impurities.[13][14]
-
pH Control: The pH of the reaction mixture is a critical parameter. A pH range of 5.5 to 7.5 is often optimal to facilitate the reaction while preventing the formation of the enol-ether degradation product.[11]
-
Solvent Selection: While methanol is commonly used, isopropanol has been shown to be a superior solvent, leading to a higher E/Z isomeric ratio of the desired oxime.[14]
Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low yield of 6,9-imino ether | 1. Incomplete oximation. 2. Inefficient Beckmann rearrangement. 3. Degradation of starting material or product. | 1. Optimize oximation conditions (pH, solvent, temperature).[11][13][14] 2. Screen different rearrangement agents (e.g., p-TsCl, MsCl).[10] Ensure anhydrous conditions. 3. Maintain strict pH control, consider using a buffered or biphasic system.[12] |
| High levels of unreacted oxime | 1. Insufficient amount or activity of the rearranging agent. 2. Reaction temperature too low or time too short. | 1. Use a fresh, high-purity rearranging agent. Increase stoichiometry if necessary. 2. Gradually increase the reaction temperature and monitor by TLC/HPLC. |
| Presence of anhydroerythromycin A | Acid-catalyzed degradation of the macrolide ring. | 1. Use a base (e.g., sodium bicarbonate, triethylamine) to scavenge acid generated during the rearrangement.[12] 2. Employ a biphasic solvent system (e.g., methylene chloride/water) to buffer the reaction.[12] |
| Difficult purification | Presence of multiple closely-related byproducts. | 1. Optimize reaction selectivity to minimize byproduct formation. 2. Employ column chromatography on silica gel buffered at a specific pH for separation.[15] 3. Consider crystallization or salt formation to selectively isolate the desired product.[16] |
Detailed Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Protocol 1: Synthesis of Erythromycin A 9-Oxime
This protocol is adapted from established methods emphasizing mild conditions to preserve the integrity of the macrolide.[13][14]
-
Dissolution: Dissolve Erythromycin A in isopropanol (approximately 5-10 mL per gram of Erythromycin A).
-
Reagent Addition: To the stirred solution, add an aqueous solution of hydroxylamine (3-6 molar equivalents).
-
pH Adjustment: Slowly add acetic acid to the reaction mixture to achieve a pH between 6.0 and 7.0.[11]
-
Reaction: Heat the mixture to 45-55°C and maintain for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction to room temperature. Add an equal volume of ethyl acetate and wash with a dilute aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Erythromycin A 9-oxime.
Protocol 2: Beckmann Rearrangement to this compound
This protocol utilizes a biphasic system to enhance control over the reaction environment.[12]
-
Dissolution: Dissolve the crude Erythromycin A 9-oxime in a mixture of methylene chloride and water (1:1 v/v).
-
Base Addition: Add sodium bicarbonate (2-3 equivalents) and triethylamine (1.5-2 equivalents) to the stirred mixture.
-
Rearrangement: Cool the mixture to 0-5°C. Slowly add a solution of p-toluenesulfonyl chloride (1.5 equivalents) in methylene chloride.
-
Reaction: Allow the reaction to stir at 0-5°C, monitoring for the consumption of the oxime by TLC or HPLC.
-
Workup: Once the reaction is complete, separate the organic layer. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Visualizing the Process
Reaction Pathway and Byproduct Formation
The following diagram illustrates the synthetic route from Erythromycin A to the 6,9-imino ether, highlighting the key side reactions.
Caption: Synthetic pathway and major byproduct routes.
Troubleshooting Workflow
This decision tree provides a logical approach to diagnosing and resolving common issues in the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
References
-
Desai, D., et al. (1995). Comparison of the acid stability of azithromycin and erythromycin A. PubMed. Available at: [Link]
-
Hassanzadeh, A., et al. (2007). Mechanism for the Degradation of Erythromycin A and Erythromycin A 2'-Ethyl Succinate in Acidic Aqueous Solution. The Journal of Physical Chemistry A. Available at: [Link]
-
Ma, K., et al. (2009). Beckmann rearrangement of erythromycin A(E) oxime. ResearchGate. Available at: [Link]
-
Lartey, P. A., & Faghih, R. (2003). Process for preparing erythromycin A oxime. European Patent Office. Available at: [Link]
- Lartey, P. A., & Faghih, R. (1998). Process for preparing erythromycin A oxime. Google Patents.
-
Deng, Z., et al. (2003). Beckmann Rearrangement of Erythromycin A 9(E)-Oxime. Journal of Beijing Institute of Technology. Available at: [Link]
-
Djokic, S., et al. (1986). Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- Kino, T., & Goto, T. (1988). Process for preparing erythromycin a oxime or a salt thereof. Google Patents.
-
Hassanzadeh, A., et al. (2007). Mechanism for the degradation of erythromycin A and erythromycin A 2′-ethyl succinate in acidic aqueous solution. Research Explorer The University of Manchester. Available at: [Link]
-
Hassanzadeh, A., et al. (2007). Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution. PubMed. Available at: [Link]
-
Paik, M. J., et al. (2000). A kinetic study on the degradation of erythromycin A in aqueous solution. PubMed. Available at: [Link]
-
Djokic, S., et al. (1986). Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- Yao, G., et al. (2009). Preparation method of erythromycin A oxime. Google Patents.
- Ludescher, J. (1998). A process for the purification of erythromycin. Google Patents.
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Mohd-Setapar, S. H., et al. (2016). New Generation Separation and Identification Methods for Erythromycin. Scholars Research Library. Available at: [Link]
-
Vardaka, E., et al. (2022). Industrial Catalytic Production Process of Erythromycin. MDPI. Available at: [Link]
- Yao, G., et al. (2007). Method for preparing erythromycin A-9-oxime. Google Patents.
- Parnandi, V. R., et al. (2007). A process for preparing 6,9-imino ether. Google Patents.
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Yao, G. W., et al. (2003). Synthesis and crystal structure of this compound. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Beckmann rearrangement. Available at: [Link]
-
Chepkwony, H. K., et al. (1998). Isolation and purification of erythromycin e (EE) and erythromycin f (EF) from erythomycin bulk samples. Lirias - KU Leuven. Available at: [Link]
-
Lee, B. J., et al. (2002). Process for producing purified erythromycin. European Patent Office. Available at: [Link]
- Xu, G., et al. (2017). Preparation method of high-purity erythromycin 6,9-imino ether. Google Patents.
- Liu, J., et al. (2013). Preparation method of erythromycin 6,9 imino ether. Google Patents.
-
Parnandi, V. R., et al. (2007). A Cost Effective Process For Preparing 6,9 Imino Ether. Quick Company. Available at: [Link]
- Bosch, I. R., et al. (1998). Process for the preparation of azithromycin. Google Patents.
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Technical Support Center: Scaling Up the Synthesis of Erythromycin A 6,9-Imino Ether
Welcome to the technical support center for the synthesis of Erythromycin A 6,9-Imino Ether. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this critical precursor for Azithromycin. We will explore the nuances of the reaction, troubleshoot common scale-up challenges, and provide detailed, field-proven protocols to enhance the efficiency, yield, and purity of your synthesis.
Section 1: Synthesis Pathway Overview
The conversion of Erythromycin A to its 6,9-imino ether derivative is fundamentally a two-step process. The first step involves the oximation of the C9 ketone to form Erythromycin A 9(E)-oxime. The second, and more complex, step is the Beckmann rearrangement of this oxime, which induces ring expansion and formation of the desired imino ether.[1][2][3] Understanding the mechanism and critical parameters of each step is paramount for successful scale-up.
Caption: Overall synthetic route from Erythromycin A to the 6,9-Imino Ether.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Problem Area 1: Oximation of Erythromycin A
Question: We are experiencing low yields (<85%) in the formation of Erythromycin A 9(E)-oxime. What are the common causes and how can we optimize this step?
Answer: Low yields in the oximation step are typically traced back to three critical parameters: pH control, solvent choice, and reaction temperature.
-
Causality of pH: The reaction of Erythromycin A with hydroxylamine hydrochloride releases HCl, which can degrade the acid-sensitive Erythromycin A molecule.[2][4] It is crucial to neutralize this acid as it forms. While various bases can be used, an acetic acid/isopropanol system has been shown to be effective, acting as both a mildly acidic catalyst and a buffer, thereby minimizing degradation and improving yields.[5] The optimal pH range for the reaction is generally maintained between 5.5 and 7.5.[6]
-
Solvent System: The choice of solvent impacts both reactant solubility and reaction rate. While methanol has been used, isopropanol is often preferred as it can lead to higher yields and fewer degradation impurities.[5]
-
Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures, often between 45°C and 65°C, to ensure a reasonable reaction rate.[5] However, prolonged exposure to high temperatures can promote side reactions. It is essential to monitor the reaction's progress using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.[7]
Question: Our oxime product contains a significant amount of the undesired (Z)-isomer. How can we improve the stereoselectivity for the (E)-oxime?
Answer: The formation of the (E)-oxime is thermodynamically favored and essential for the subsequent Beckmann rearrangement to yield the correct 6,9-imino ether structure. The presence of the (Z)-isomer is a common issue.
-
Mechanism of Isomerization: The (Z)-isomer can be formed under strongly basic conditions.[8] Therefore, careful control of the base addition and maintaining the pH within the recommended range is critical.
-
Process Control: Employing a buffered system, such as the aforementioned acetic acid/isopropanol system, provides a more stable pH environment, which helps in suppressing the formation of the (Z)-isomer.[5] Some processes utilize a combination of hydroxylamine hydrochloride and a weak base like sodium bicarbonate or diammonium phosphate to create an in-situ buffer system.[9] Monitoring the E/Z ratio by HPLC throughout the reaction is key to optimizing conditions for stereoselectivity.
Problem Area 2: Beckmann Rearrangement
Question: The conversion of the oxime to the 6,9-imino ether is incomplete, and we observe significant amounts of unreacted oxime and other impurities. How can we drive the reaction to completion?
Answer: The Beckmann rearrangement is the most critical and sensitive step in the synthesis. Low conversion is often linked to the choice of rearranging agent, solvent system, and temperature control.
-
Rearranging Agent: The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group. Reagents like p-toluenesulfonyl chloride (p-TsCl) or methanesulfonyl chloride (MsCl) are commonly used for this purpose.[7][10] An optimized molar ratio of the sulfonyl chloride to the oxime is crucial; an excess is typically required to drive the reaction forward. One study found that a molar ratio of p-TsCl to the oxime of 1.5 yielded excellent results.[8]
-
Solvent System and pH Control: This rearrangement is often performed in a biphasic system, such as dichloromethane/water or aqueous acetone, in the presence of a base like sodium bicarbonate or triethylamine.[10][11] The biphasic system helps to sequester the acidic byproduct (p-toluenesulfonic acid), preventing it from causing degradation of the product. The base neutralizes the acid, maintaining a stable reaction environment.[10]
-
Temperature: The reaction is highly exothermic and temperature-sensitive. It is typically conducted at low temperatures, between 0°C and 5°C, to minimize the formation of byproducts and prevent decomposition of the sulfonyl chloride reagent.[8][11]
Question: We are detecting several unknown peaks in our crude product via HPLC. What are the likely side products and how can their formation be minimized?
Answer: The primary competing reaction during the Beckmann rearrangement is Beckmann fragmentation.[12] Additionally, impurities can arise from the decomposition of the starting materials or product under suboptimal pH or temperature conditions.
-
Beckmann Fragmentation: This side reaction becomes significant if the group alpha to the oxime can stabilize a carbocation.[12] Careful selection of a non-polar organic solvent and maintaining a low reaction temperature can suppress this fragmentation pathway in favor of the desired rearrangement.
-
Unreacted Oxime and Sulfonic Acids: Residual oxime and the sulfonic acid byproduct are common impurities.[10] An effective purification strategy involving pH-controlled extractions is essential to remove these, as detailed in the next section.
-
Process Validation: Utilizing a one-pot synthesis, where the intermediate oxime is not isolated, can sometimes reduce the formation of impurities by minimizing handling and exposure to different conditions. However, this requires very tight control over the reaction stoichiometry and conditions.[7][10]
Problem Area 3: Purification and Isolation
Question: Our final product purity is consistently below the required 98% by HPLC. What is a robust purification strategy for scale-up?
Answer: Achieving high purity for the 6,9-imino ether is critical for its use in synthesizing Azithromycin. The crude product typically has a purity of around 90-92%.[7][13] A multi-step liquid-liquid extraction procedure based on pH manipulation is the most effective method for purification.[13]
-
Purification Rationale: This method leverages the basicity of the imino ether. Impurities like residual sulfonic acid are acidic, while unreacted oxime is less basic than the product. By carefully adjusting the pH of the aqueous phase during extraction, these components can be selectively separated.
-
Workflow:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, chloroform).[13]
-
Wash the organic layer with a basic aqueous solution (e.g., NaOH solution, pH 10-11) to remove acidic impurities.
-
Extract the imino ether from the organic layer into an acidic aqueous solution (e.g., using acetic acid to adjust pH to 2-4). The product moves to the aqueous phase as a soluble salt.
-
Separate and discard the organic layer, which now contains non-basic impurities.
-
Slowly add a base (e.g., NaOH solution) to the aqueous layer to raise the pH to 9-12. This causes the high-purity imino ether to precipitate out of the solution.[13][14]
-
Filter, wash the solid with water, and dry to obtain the final product with purity often exceeding 98%.[8][13]
-
Caption: A typical multi-step purification workflow for this compound.
Section 3: Frequently Asked Questions (FAQs)
Q: What is a realistic overall yield to expect for the two-step synthesis on a pilot scale? A: While lab-scale optimizations can report high yields for individual steps (e.g., 93% for the rearrangement)[8], a more realistic overall yield on a pilot or industrial scale, starting from Erythromycin thiocyanate and proceeding through a one-pot or streamlined process, is typically in the range of 72% or higher.[7]
Q: Which analytical techniques are essential for in-process control and final product release? A: HPLC is the most critical analytical tool. It is used to:
-
Monitor the disappearance of Erythromycin A in the oximation step.[7]
-
Determine the E/Z isomer ratio of the oxime intermediate.
-
Track the conversion of the oxime to the imino ether during the rearrangement.
-
Assess the purity of the crude and final products and quantify impurities.[13] For structural confirmation and release, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are standard techniques.[15][16]
Q: Are one-pot procedures truly advantageous for large-scale production? A: Yes, they can be highly advantageous. One-pot or streamlined procedures that avoid the isolation and purification of the intermediate Erythromycin oxime can significantly simplify operations, reduce solvent usage, minimize material loss, and lower production costs.[7][10] However, these processes require stringent control over reaction conditions, as there is no opportunity to purify the intermediate. Any impurities generated in the first step will be carried into the second, potentially complicating the final purification.
Q: What are the primary safety concerns when handling hydroxylamine and sulfonyl chlorides? A:
-
Hydroxylamine and its salts: Can be corrosive and are toxic if ingested or absorbed through the skin. They can also be unstable and decompose, especially at elevated temperatures. Always handle in a well-ventilated area with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
-
Sulfonyl Chlorides (p-TsCl, MsCl): These are lachrymators and are corrosive and moisture-sensitive. They react exothermically with water and alcohols. Reactions should be conducted under an inert atmosphere (e.g., nitrogen) and with strict temperature control to manage the reaction's exothermicity. Full PPE is mandatory.
Section 4: Key Experimental Protocols
The following protocols are synthesized from established procedures and best practices reported in the literature.[5][7][8][13] Researchers must adapt these to their specific equipment and scale.
Protocol 1: Synthesis of Erythromycin A 9(E)-Oxime
-
Charge a suitable reactor with Erythromycin A and isopropanol.
-
Add an aqueous solution of hydroxylamine, followed by the addition of acetic acid.[5]
-
Heat the reaction mixture to 50-55°C and maintain for a sufficient time, monitoring the consumption of Erythromycin A by HPLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add an appropriate extraction solvent (e.g., isopropyl acetate) and stir.
-
Adjust the pH to >11.0 with aqueous sodium hydroxide to neutralize the mixture and deprotonate the product.
-
Separate the organic layer, wash it with a dilute caustic solution, and then concentrate to dryness to yield the crude Erythromycin A 9(E)-oxime.
Protocol 2: Beckmann Rearrangement to 6,9-Imino Ether
-
Dissolve the crude Erythromycin A 9(E)-oxime in a mixture of an organic solvent (e.g., dichloromethane) and water.
-
Add a base, such as sodium bicarbonate or triethylamine, to the biphasic mixture.[10]
-
Cool the stirred mixture to 0-5°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (p-TsCl) in the same organic solvent, maintaining the temperature below 5°C.[8]
-
Allow the reaction to proceed at this temperature, monitoring the disappearance of the oxime by HPLC.
-
Once the reaction is complete, the mixture is ready for the purification workup.
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Oximation Step | Beckmann Rearrangement |
| Solvent | Isopropanol[5] | Dichloromethane/Water[10] |
| Key Reagent | Hydroxylamine, Acetic Acid[5] | p-Toluenesulfonyl Chloride (p-TsCl)[8] |
| Catalyst/Base | Acetic Acid[5] | Sodium Bicarbonate / Triethylamine[10] |
| Temperature | 50-55 °C[5] | 0-5 °C[8] |
| pH Control | pH ~5.5-7.5[6] | Biphasic system with base[10] |
| Typical Purity (Crude) | >95% (E/Z ratio) | ~90-92%[7][13] |
Section 5: References
-
Purification method of erythromycin 6,9 imine ether. CN103319550A.
-
Beckmann Rearrangement of Erythromycin A 9(E)-Oxime. Deng Z., et al. Journal of Beijing Institute of Technology. 2003, 12(2): 186-189. [Link]
-
Beckmann rearrangement of erythromycin A(E) oxime. Yao G., et al. Chinese Journal of Medicinal Chemistry. 2003. [Link]
-
Preparation method of erythromycin 6,9 imino ether. CN103319551A.
-
Design, synthesis, and evaluation of stable and taste-free erythromycin proprodrugs. Cavelier F., et al. Journal of Medicinal Chemistry. 2003.
-
Synthetic Studies on Erythromycin Derivatives: Reactivity of the C12-21 Alkene. Parhi A.K., et al. Molecules. 2011, 16(5): 3931-3940. [Link]
-
Semi-synthetic derivatives of erythromycin. Kirst H.A. Progress in Medicinal Chemistry. 1993, 30: 57-88. [Link]
-
PROCESS FOR PREPARING ERYTHROMYCIN A OXIME. EP 0970099 B1. [Link]
-
Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement. Djokic S., et al. Journal of the Chemical Society, Perkin Transactions 1. 1986: 1881-1890. [Link]
-
Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement. Djokic S., et al. Journal of the Chemical Society, Perkin Transactions 1. 1986. DOI:10.1039/P19860001881. [Link]
-
Preparation method of erythromycin 6,9-imino ether compound. CN106117462A.
-
A process for preparing 6,9-imino ether. WO2007015265A2.
-
A Cost Effective Process For Preparing 6,9 Imino Ether. IN200801314I4. [Link]
-
Preparation method of high-purity erythromycin 6,9-imino ether. CN106432370A.
-
Pharmaceutical chemistry. An Introduction to Medicinal Chemistry, Graham L. Patrick.
-
Synthesis and bioactivity of erythromycin derivatives. ResearchGate.
-
On the Macrocyclization of the Erythromycin Core: Preorganization is Not Required. Liu, J., et al. Angewandte Chemie International Edition. 2012. [Link]
-
Process for preparing erythromycin a oxime or a salt thereof. CA1321787C.
-
Synthesis of erythromycin a 11,12-cylic carbonate. ResearchGate.
-
Synthesis and antibacterial activities of erythromycin derivatives. ResearchGate.
-
A PROCESS FOR PREPARING 6,9-IMINO ETHER. WO/2007/015265. [Link]
-
Preparation method of erythromycin A oxime. CN101362783A.
-
Unusual isoxazoline formation by intramolecular cyclization of (9E)-erythromycin A oxime. Raimondo F., et al. The Journal of Antibiotics. 1996, 49(9): 938-40. [Link]
-
Erythromycin A oxime. Bioaustralis Fine Chemicals.
-
Beckmann rearrangement. Wikipedia. [Link]
-
Synthesis and crystal structure of this compound. ResearchGate.
-
Synthetic Studies on Erythromycin Derivatives: Reactivity of the C12-21 Alkene. Parhi, A. K., et al. Molecules. 2011. [Link]
-
Simple and rapid spectrophotometric method for the analysis of erythromycin in pharmaceutical dosage forms. Wiśniewski, M., et al.
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A cost effective process for preparing 6,9-imino ether. WO2009156938A2.
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Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Quantification of Erythromycin A 6,9-Imino Ether
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Erythromycin A 6,9-Imino Ether, a critical intermediate in the synthesis of next-generation macrolide antibiotics like azithromycin and clarithromycin. As researchers and drug development professionals, the purity and concentration of this intermediate directly impact the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). This document moves beyond a simple listing of protocols to explain the scientific rationale behind methodological choices, ensuring you can select and implement the most suitable analytical strategy for your process development and quality control needs.
The validation of these analytical methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines and United States Pharmacopeia (USP) general chapters, ensuring regulatory compliance and data integrity.[1][2][3][4][5][6][7][8][9]
The Analytical Challenge: Why Specific Quantification Matters
This compound is typically synthesized via a Beckmann rearrangement of Erythromycin A 9(E)-oxime.[10] The reaction mixture is often complex, containing the starting material, the desired imino ether product, and other related substances or degradation products. An effective HPLC method must be able to separate and accurately quantify the 6,9-Imino Ether from these structurally similar compounds. Failure to do so can lead to inaccurate yield calculations and the carry-over of impurities into the final drug substance.
This guide will compare two robust Reversed-Phase HPLC (RP-HPLC) approaches:
-
Method A: Isocratic RP-HPLC with UV Detection. A rapid and reliable method ideal for routine in-process control and release testing where the impurity profile is well-characterized.
-
Method B: Gradient RP-HPLC with UV Detection. A higher-resolution, stability-indicating method essential for development, validation, and the analysis of samples with complex impurity profiles.[11][12][13]
Foundational Principles of Chromatographic Separation
The separation of erythromycin and its derivatives by RP-HPLC presents unique challenges. These macrolides are large, weakly basic molecules that can exist in multiple conformational states and exhibit poor peak shapes at acidic pH. The methods discussed here are built on key principles to overcome these issues:
-
Elevated pH: Running the mobile phase at a neutral to alkaline pH (typically 7.0–9.0) suppresses the ionization of the basic dimethylamino group on the desosamine sugar.[14] This increases its hydrophobicity, leading to better retention and significantly improved peak symmetry on C18 columns.
-
Elevated Temperature: Maintaining the column at a high temperature (e.g., 60-70 °C) serves two purposes. First, it reduces the viscosity of the mobile phase, which improves mass transfer and leads to sharper, more efficient peaks.[15] Second, it can accelerate the interconversion between different conformers of the macrolide ring, resulting in a single, well-defined chromatographic peak.[16]
-
Column Chemistry: A robust, end-capped C18 stationary phase is the standard choice, providing the necessary hydrophobic interaction for retaining these large molecules.[10][11][12][13][14][15][16][17][18]
Method Comparison: Isocratic vs. Gradient Elution
The choice between an isocratic and gradient method depends entirely on the analytical objective.
| Feature | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC |
| Primary Application | Routine Quality Control, In-Process Checks | Method Development, Stability Studies, Impurity Profiling |
| Mobile Phase | Constant composition (e.g., 40:60 Acetonitrile:Buffer) | Variable composition (increasing organic modifier over time) |
| Run Time | Shorter, typically < 15 minutes | Longer, typically > 20 minutes to resolve late-eluting impurities |
| Resolution | Adequate for separating the main peak from known, well-separated impurities. | Superior resolution, capable of separating closely eluting and unknown impurities. |
| Sensitivity | Good for the main analyte. | Enhanced sensitivity for late-eluting, broad peaks due to solvent focusing. |
| Method Robustness | Generally more robust and easier to transfer between systems. | Requires careful consideration of system dwell volume for method transfer.[19] |
| System Suitability | Focus on main peak retention time, efficiency, and tailing factor. | Critical focus on the resolution between the main peak and key impurities. |
Detailed Experimental Protocols
The following protocols are representative methodologies derived from established practices for erythromycin analysis.[11][12][14][15][16][17] All validation should be performed according to ICH Q2(R2) guidelines.[8][9]
Method A: Isocratic RP-HPLC Protocol
This method is optimized for speed and efficiency in a controlled manufacturing environment.
Experimental Workflow
Caption: Workflow for Isocratic HPLC Quantification.
1. Equipment and Reagents:
-
HPLC system with UV detector, column oven, and autosampler.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[17]
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Dipotassium hydrogen phosphate (analytical grade).
-
Orthophosphoric acid (for pH adjustment).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
2. Solution Preparation:
-
Mobile Phase (0.02 M Phosphate Buffer pH 9.0 : Acetonitrile, 60:40 v/v):
-
Dissolve an appropriate amount of dipotassium hydrogen phosphate in HPLC-grade water to make a 0.02 M solution.
-
Adjust the pH to 9.0 using diluted orthophosphoric acid.[17]
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Degas the final mixture.
-
-
Standard Stock Solution (approx. 1 mg/mL):
-
Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Sample Solution:
-
Accurately weigh a portion of the reaction mixture or sample expected to contain about 25 mg of the imino ether into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Filter through a 0.45 µm syringe filter before injection.
-
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for hydrophobic macrolide separation. |
| Mobile Phase | 0.02 M K₂HPO₄ (pH 9.0) : Acetonitrile (60:40) | High pH ensures good peak shape for the basic analyte.[14] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm ID column. |
| Column Temperature | 65 °C | Improves peak shape and reduces run pressure.[17] |
| Detection | UV at 215 nm | Common wavelength for detecting macrolides which lack a strong chromophore.[11][13][17][18] |
| Injection Volume | 20 µL | Standard volume for analytical HPLC. |
| Run Time | ~15 minutes | Sufficient for elution of the main peak in an isocratic run. |
Method B: Gradient RP-HPLC Protocol
This method is designed for maximum resolution to serve as a stability-indicating assay.
Logical Relationship of Analytes
Caption: Synthesis and Impurity Pathway for the Target Analyte.
1. Equipment and Reagents:
-
Same as Method A, but the HPLC system must have a reliable gradient pump.
-
Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) or equivalent high-performance column.[11][12]
2. Solution Preparation:
-
Mobile Phase A: Buffer solution (e.g., 35 g of dipotassium hydrogen phosphate in 1000 mL water, pH adjusted to 7.0), acetonitrile, and water in a ratio of 5:35:60 (v/v/v).[12]
-
Mobile Phase B: Phosphate buffer (pH 7.0), water, and acetonitrile in a ratio of 5:45:50 (v/v/v).[12]
-
Standard and Sample Solutions: Prepared as described in Method A.
3. Chromatographic Conditions: | Parameter | Condition | Rationale | | :--- | :--- | :--- | | Column | Waters X-Terra RP18, 250mm x 4.6mm, 3.5µm | High-performance column for better resolution of complex mixtures.[11][12] | | Mobile Phase | A and B as described above | Gradient system to resolve compounds with different polarities. | | Flow Rate | 1.0 mL/min | Standard flow rate. | | Column Temperature | 65 °C | Ensures sharp peaks and consistent retention.[11][12] | | Detection | UV at 215 nm | Consistent with macrolide detection.[11][12] | | Injection Volume | 100 µL | A larger volume may be used to improve detection of low-level impurities.[11][12] | | Gradient Program | Time (min) | %A | %B | | | 0 | 100 | 0 | | | 45 | 100 | 0 | | | 47 | 0 | 100 | | | 63 | 0 | 100 | | | 65 | 100 | 0 | | | 70 | 100 | 0 |
This gradient program is adapted from a published method for erythromycin impurities and should be optimized for the specific separation of the 6,9-Imino Ether from its related substances.[11][12]
Method Validation and Performance Comparison
A validated analytical method provides assurance of its reliability. The following table summarizes typical performance data based on published methods for erythromycin and related compounds, adhering to ICH acceptance criteria.[5][6][7][13][20]
| Validation Parameter | Method A (Isocratic) | Method B (Gradient) | ICH Acceptance Criteria (Typical) |
| Specificity | Demonstrated by baseline resolution from known impurities. | Demonstrated by peak purity analysis (e.g., PDA detector) and resolution from all potential process and degradation impurities. | The method should unequivocally assess the analyte in the presence of other components.[6][7] |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.99 |
| Range | 80-120% of nominal concentration | LOQ - 150% of nominal concentration | Defined by linearity, accuracy, and precision.[5][8] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Typically 98-102% for drug substance assay. |
| Precision (%RSD) | Repeatability: < 1.0% Intermediate Precision: < 2.0% | Repeatability: < 1.0% Intermediate Precision: < 2.0% | RSD ≤ 2% is commonly acceptable.[7] |
| LOD / LOQ | Sufficient for assay | Lower LOQ required to quantify impurities (e.g., < 0.05% of nominal concentration). | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[6] |
| Robustness | Verified by small changes in pH (±0.2), temperature (±5°C), mobile phase composition (±2%). | Verified by small changes in pH, temperature, flow rate, and gradient slope. | No significant impact on results from minor procedural variations. |
Conclusion and Recommendations
Both isocratic and gradient HPLC methods offer valid and robust approaches for the quantification of this compound.
-
For routine, high-throughput analysis in a well-understood process, Method A (Isocratic) is the superior choice. Its simplicity, speed, and ruggedness make it ideal for quality control laboratories.
-
For process development, impurity profiling, and stability testing , Method B (Gradient) is essential. Its enhanced resolving power ensures that the target analyte is accurately quantified and that all relevant impurities are monitored, providing a complete picture of sample purity and stability.
The ultimate selection should be guided by the specific application and the required level of analytical detail. Regardless of the choice, a thorough validation according to ICH and USP guidelines is mandatory to ensure the generation of accurate, reliable, and defensible data.[1][4][5][7][9]
References
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- Z. Deubel, U. Holzgrabe. Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection.
- S. Kumar, et al. Enhanced Detection and Quantification of Impurities in Erythromycin Tablets Using RP-HPLC. International Journal of Drug Delivery Technology. 2024.
- M. K. Ghorab, et al.
- BenchChem. High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Erythromycin A.
- N. N. Rao, et al. A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances.
- S. Kumar, et al. Separation and Validation of Comprehensive Impurities in Erythromycin Tablets by using Rp-HPLC method. International Research Journal on Advanced Engineering and Management. 2024.
- M. De Pra, S. Meding. Forced-degradation evaluation of erythromycin by HPLC and single quadrupole mass spectrometry.
- Pharmaguideline.
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- M. Hortolomei, et al. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS.
- Y. Shi, et al. Synthesis and crystal structure of this compound.
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- HELIX Chromatography. HPLC Methods for analysis of Erythromycin.
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A Comparative Guide to the Synthetic Routes of Erythromycin A 6,9-Imino Ether: A Key Intermediate for Azithromycin
The synthesis of Erythromycin A 6,9-imino ether is a critical step in the industrial production of azithromycin, a widely prescribed azalide antibiotic.[1] The transformation of the 14-membered erythromycin A lactone ring into a 15-membered azlactone ring is a pivotal conversion that imparts enhanced acid stability and a broader antimicrobial spectrum.[1] This guide provides a comparative analysis of the primary synthetic strategies to obtain this compound, with a focus on the underlying chemical principles, process efficiencies, and scalability.
The Predominant Two-Step Pathway: Oximation and Beckmann Rearrangement
The most established and industrially prevalent route to this compound involves a two-step sequence: the oximation of the C-9 ketone of erythromycin A, followed by a Beckmann rearrangement of the resulting oxime.[2]
Step 1: Oximation of Erythromycin A
The initial step is the conversion of the C-9 ketone of erythromycin A to its corresponding 9-oxime. This is typically achieved by reacting erythromycin A with hydroxylamine hydrochloride in the presence of a base.[2] A critical aspect of this reaction is the stereochemistry of the resulting oxime. The oxime can exist as two geometric isomers, (E) and (Z). The (E)-isomer is the desired product as it is the only one that undergoes the subsequent Beckmann rearrangement to yield the correct 6,9-imino ether product.[3] The use of isopropanol as a solvent and a mild acid catalyst has been shown to favor the formation of the desired (E)-isomer.[3]
Step 2: The Beckmann Rearrangement
The Beckmann rearrangement is the cornerstone of this synthetic approach.[4] In this acid-catalyzed reaction, the (E)-oxime of erythromycin A undergoes a molecular rearrangement to form the 6,9-imino ether.[5] The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the alkyl group anti-periplanar to the leaving group, which in the case of the (E)-oxime is the C-10 carbon, leading to the expansion of the lactone ring and the formation of the imino ether.[6]
Several reagents have been employed to facilitate this rearrangement, each with its own set of advantages and disadvantages. A common choice is an aryl sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like sodium carbonate or sodium bicarbonate.[7]
Streamlined Approaches for Industrial Efficiency
While the two-step process is reliable, industrial applications have driven the development of more streamlined and cost-effective "one-pot" procedures that avoid the isolation of the oxime intermediate. These methods often utilize biphasic solvent systems to simplify the workup and purification of the final product.[8][9] For instance, a process starting from erythromycin thiocyanate can be carried out without isolating the erythromycin base or the oxime. The Beckmann rearrangement is performed in a biphasic system of methylene chloride and water, with triethylamine and sodium bicarbonate as bases. This approach can yield 6,9-imino ether with a purity of 87-96%.[8][9]
A Greener Alternative: The One-Step Synthesis
A more recent development is a one-step synthesis of this compound from erythromycin thiocyanate that circumvents the need for a separate oximation step and avoids the use of sulfonyl chlorides. This method employs an N-hydroxyamide in the presence of an acid catalyst.[10] This approach is not only more atom-economical but also presents a greener alternative by avoiding potentially hazardous reagents. Reported yields for this one-step process are in the range of 80-86%.[10]
Comparative Analysis of Synthetic Routes
The choice of synthetic route to this compound depends on a variety of factors including desired purity, yield, cost, and environmental impact. The following table provides a comparative summary of the different approaches.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages | Reference(s) |
| Two-Step (Oximation-Beckmann) | Erythromycin A | Hydroxylamine, p-Toluenesulfonyl chloride, Base | 93% | 98% | Well-established, high purity and yield. | Multi-step, requires isolation of intermediate. | [11] |
| One-Pot (from Thiocyanate) | Erythromycin Thiocyanate | Hydroxylamine, p-Toluenesulfonyl chloride, Biphasic solvents | 90% | 95% | Streamlined process, avoids intermediate isolation. | Still uses sulfonyl chlorides. | [2][8][9] |
| One-Step (N-hydroxyamide) | Erythromycin Thiocyanate | N-hydroxyamide, Acid catalyst | 80-86% | Not specified | One-step, avoids sulfonyl chlorides, greener. | Lower reported yield compared to two-step method. | [10] |
| Direct (from Erythromycin A) | Erythromycin A | O-(mesitylenesulfonyl) hydroxylamine (MSH) | 75% | Not specified | Direct conversion. | Requires preparation of MSH. | [7] |
Experimental Protocols
Representative Two-Step Synthesis of this compound
Step 1: Preparation of Erythromycin A 9(E)-oxime
-
Dissolve Erythromycin A in a suitable solvent such as methanol.
-
Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Isolate the crude oxime by precipitation or extraction.
-
Purify the oxime by recrystallization to obtain the desired (E)-isomer.
Step 2: Beckmann Rearrangement to this compound
-
Suspend Erythromycin A 9(E)-oxime in a mixture of acetone and water.
-
Cool the mixture to 0-5 °C.
-
Add a solution of p-toluenesulfonyl chloride in acetone dropwise while maintaining the temperature.
-
Add a base such as sodium bicarbonate to neutralize the generated acid.
-
Stir the reaction for 2-3 hours at 0-5 °C.
-
Adjust the pH to 5-6 with an acid (e.g., acetic acid).
-
Extract the aqueous phase with an organic solvent to remove impurities.
-
Adjust the pH of the aqueous phase to 11-12 with sodium hydroxide to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain this compound.[12]
Visualizing the Synthetic Pathways
Caption: Major synthetic pathways to this compound.
Conclusion
The synthesis of this compound has evolved from a standard two-step process to more efficient one-pot and one-step methodologies. While the traditional oximation-Beckmann rearrangement route offers high yields and purity, modern approaches focus on reducing step counts, minimizing waste, and avoiding hazardous reagents. The choice of a particular synthetic strategy will ultimately be guided by the specific requirements of the manufacturing process, balancing factors such as cost, efficiency, and environmental impact. The continued development of novel synthetic methods for this key intermediate will play a crucial role in ensuring the sustainable and affordable production of azithromycin and other related macrolide antibiotics.
References
- Alembic Ltd. (2008). A Cost Effective Process For Preparing 6,9 Imino Ether. IN/2010/00030.
- Deng, Z., Yao, G., & Ou, Y. (2003). Beckmann Rearrangement of Erythromycin A 9(E)-Oxime. JOURNAL OF BEIJING INSTITUTE OF TECHNOLOGY, 12(2), 186-189.
- Djokic, S., Kobrehel, G., & Lazarevski, G. (1986). Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement. J. Chem. Soc., Perkin Trans. 1, 1881-1890.
- Google Patents. (n.d.). Azithromycin synthesis method - CN103880898A.
- Google Patents. (n.d.). Process for preparing erythromycin A oxime - US5808017A.
- Google Patents. (n.d.). Preparation method of high-purity erythromycin 6,9-imino ether - CN106432370A.
- Google Patents. (n.d.). A process for preparing 6,9-imino ether - WO2007015265A2.
- Google Patents. (n.d.). Process for preparing and isolating 9-deoxo-9 (Z)-hydroxyiminoerythromycin A - US20010034434A1.
-
WIPO. (2007). A PROCESS FOR PREPARING 6,9-IMINO ETHER - WO/2007/015265. Retrieved from [Link]
-
Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]
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Quick Company. (n.d.). A Cost Effective Process For Preparing 6,9 Imino Ether. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Preparation method of erythromycin 6,9-imino ether compound. Retrieved from [Link]
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WIPO Patentscope. (n.d.). WO/2007/015265 A PROCESS FOR PREPARING 6,9-IMINO ETHER. Retrieved from [Link]
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-
Veeprho. (n.d.). Erythromycin A 9-Oxime (Z-Isomer) | CAS 134931-01-4. Retrieved from [Link]
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SynArchive. (n.d.). Synthesis of Erythromycin A by Robert B. Woodward (1981). Retrieved from [Link]
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A Comparative Guide to Azithromycin Synthesis: The Central Role of Erythromycin A 6,9-Imino Ether and Process Optimization Strategies
For researchers, scientists, and professionals in drug development, the synthesis of azithromycin, a cornerstone azalide antibiotic, represents a significant feat of medicinal chemistry. The transformation of the 14-membered erythromycin A into the 15-membered azithromycin ring structure enhances its acid stability and broadens its spectrum of activity, particularly against Gram-negative bacteria.[1][2] This guide provides an in-depth technical comparison of the pivotal intermediate, Erythromycin A 6,9-imino ether, and evaluates alternative synthetic strategies and process optimizations that influence the overall efficiency and purity of the final active pharmaceutical ingredient (API).
The Seminal Pathway: Ring Expansion via this compound
The most established and industrially significant route to azithromycin hinges on a four-stage transformation of erythromycin A.[1][3] This process involves the strategic insertion of a nitrogen atom into the macrolide ring, with the this compound serving as the critical intermediate that facilitates this ring expansion.
The synthesis can be broadly categorized into the following key steps:
-
Oximation: The C9 ketone of erythromycin A is converted to an oxime.[1][4] This is typically achieved by reacting erythromycin A with hydroxylamine.[5]
-
Beckmann Rearrangement: The erythromycin A oxime undergoes a Beckmann rearrangement to form the 15-membered lactam intermediate, the this compound.[1][2][6]
-
Reduction: The imino ether is then reduced to yield 9-deoxo-9a-aza-9a-homoerythromycin A, the direct precursor to azithromycin.[7][8]
-
Reductive N-methylation: Finally, the secondary amine of the precursor is N-methylated to produce azithromycin.[1][7][8]
The causality behind these steps is elegant in its chemical logic. The oximation at the C9 position prepares the molecule for the crucial ring expansion. The Beckmann rearrangement, a classic organic reaction, facilitates the insertion of the nitrogen atom from the oxime into the macrolide ring, thereby forming the larger 15-membered azalide structure. The subsequent reduction and methylation steps then complete the synthesis of the target molecule.
Caption: The established synthetic pathway to azithromycin from erythromycin A.
Comparative Analysis of Synthetic Methodologies
While the overall pathway is well-defined, significant variations exist in the execution of these steps, particularly concerning the reduction and methylation of the this compound. These variations represent the core of process optimization in azithromycin synthesis, with a direct impact on yield, purity, cost, and industrial scalability.
Methodology 1: Two-Step Reduction and Methylation with Intermediate Isolation
The traditional approach involves a two-step process where the this compound is first reduced, and the resulting intermediate, 9-deoxo-9a-aza-9a-homoerythromycin A, is isolated and purified before proceeding to the N-methylation step.[8]
-
Rationale: Isolating the intermediate allows for its purification, which can lead to a higher purity final product. This approach provides distinct control points at each stage of the synthesis. However, it requires additional steps for isolation and purification, which can be time-consuming and may reduce the overall yield.
Methodology 2: One-Pot Reduction and Reductive Methylation
To enhance efficiency and reduce manufacturing complexity, one-pot procedures have been developed where the reduction of the imino ether and the subsequent reductive methylation are performed sequentially in the same reaction vessel without isolating the intermediate.[7][8][9]
-
Rationale: This "one-pot" or "through-process" approach offers significant industrial advantages by reducing the number of reactors, minimizing handling of intermediates, and shortening production timelines.[8][10] The process typically involves the reduction of the imino ether using a noble metal catalyst and hydrogen, followed by the introduction of formaldehyde or a source thereof for the reductive methylation, often in the presence of the same catalyst.[7][9]
Experimental Data and Performance Comparison
The choice between a two-step and a one-pot process for the conversion of this compound to azithromycin has a direct impact on key performance indicators. The following table summarizes typical outcomes based on published data.
| Parameter | Two-Step (with Isolation) | One-Pot (Sequential) | Source(s) |
| Overall Yield | Generally lower due to losses during isolation and purification of the intermediate. | Often higher due to the elimination of intermediate isolation steps. | [10] |
| Purity of Final Product | Can be very high, as the intermediate is purified before the final step. | High purity (e.g., 96-97%) can be achieved with careful control of reaction conditions. | [7] |
| Process Time | Longer due to additional steps for isolation, purification, and drying of the intermediate. | Significantly shorter, streamlining the manufacturing process. | [10] |
| Industrial Scalability | More complex and less cost-effective for large-scale production. | More amenable to industrial-scale synthesis due to simplified operations. | [8][10] |
| Solvent and Reagent Usage | Higher due to separate reaction and work-up procedures for each step. | Reduced solvent and reagent consumption, leading to a more environmentally friendly process. | [10] |
Detailed Experimental Protocols
Protocol 1: Formation of this compound
The formation of the 6,9-imino ether from erythromycin A oxime via Beckmann rearrangement is a critical step. Various reagents and conditions have been reported for this transformation. A representative protocol is as follows:
-
Erythromycin A oxime is dissolved in a suitable solvent system, such as a mixture of acetone and water.[2]
-
A base, such as sodium bicarbonate, is added to the solution.[2]
-
An activating agent, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, is added to facilitate the rearrangement.[11][12]
-
The reaction is typically carried out at a controlled low temperature.[5]
-
Upon completion, the this compound can be isolated by filtration.[12]
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: One-Pot Reduction and N-methylation of this compound
This streamlined protocol highlights the efficiency of the one-pot approach:
-
The this compound is dissolved in a suitable solvent, such as acetic acid or a mixture of acetic acid and water.[7]
-
A noble metal catalyst (e.g., Rh/C or PtO2) is added to the solution.[7][13]
-
The mixture is hydrogenated under pressure to reduce the imino ether to 9-deoxo-9a-aza-9a-homoerythromycin A.[7]
-
Without isolating the intermediate, formaldehyde (or a source like paraformaldehyde) is added to the reaction mixture.[7]
-
The hydrogenation is continued to effect the reductive N-methylation.[7]
-
After the reaction is complete, the catalyst is filtered off, and the pH is adjusted to precipitate the crude azithromycin, which can then be purified by recrystallization.[7]
Conclusion
The synthesis of azithromycin is a testament to the power of synthetic organic chemistry in modifying natural products to create superior therapeutic agents. The this compound is a cornerstone intermediate in the most viable synthetic route. While alternative pathways are the subject of academic research, the optimization of the established route through process intensification, such as the adoption of one-pot reduction and methylation protocols, represents the most significant advancement in the industrial production of this vital antibiotic. For researchers and drug development professionals, a thorough understanding of these synthetic strategies, their underlying chemical principles, and their comparative performance is essential for the efficient and scalable production of high-purity azithromycin.
References
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One-pot preparation of azithromycin. (n.d.). Hovione. Retrieved from [Link]
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Synthesis of 6-O-methyl-azithromycin and its ketolide analogue via Beckmann rearrangement of 9(E)-6-O-methyl-erythromycin oxime. (1998). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Synthesis and antimicrobial activity of erythromycin-A oxime analogs. (2004). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Preparation of azithromycin. (n.d.). European Patent Office. Retrieved from [Link]
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A Process For Preparation Of Pure Azithromycin. (n.d.). Quick Company. Retrieved from [Link]
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Total synthesis of azithromycin. (2009). Angewandte Chemie International Edition. Retrieved from [Link]
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A Cost Effective Process For Preparing 6,9 Imino Ether. (n.d.). Quick Company. Retrieved from [Link]
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Total Synthesis of Azithromycin. (n.d.). ResearchGate. Retrieved from [Link]
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From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials. (2016). Pharmaceuticals. Retrieved from [Link]
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Preparation method of azithromycin amine. (n.d.). Eureka | Patsnap. Retrieved from [Link]
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Theoretical study of selective methylation in the synthesis of azithromycin. (2012). Journal of Molecular Modeling. Retrieved from [Link]
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Synthesis and antimicrobial activity of erythromycin-A oxime analogs. (n.d.). ResearchGate. Retrieved from [Link]
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NEW ETHER OXIME DERIVATIVES OF ERYTHROMYCIN A. (n.d.). J-Stage. Retrieved from [Link]
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PROCESS FOR PREPARING ERYTHROMYCIN A OXIME. (n.d.). European Patent Office. Retrieved from [Link]
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Erythromycin A oxime. (n.d.). Bioaustralis Fine Chemicals. Retrieved from [Link]
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Azalides from Azithromycin to New Azalide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis routes of A, erythromycin imino ether and B, azithromycin showing the formation of impurities. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Purity Analysis of Erythromycin A 6,9-Imino Ether from Different Suppliers
Introduction
Erythromycin A 6,9-Imino Ether is a key intermediate in the synthesis of several next-generation macrolide antibiotics, most notably Azithromycin.[1][2] The purity of this starting material is paramount, as any impurities can be carried through the synthetic process, potentially leading to final active pharmaceutical ingredients (APIs) with undesirable side products. These impurities can affect the efficacy, safety, and stability of the final drug product. For researchers and drug development professionals, selecting a high-purity source of this compound is a critical first step in ensuring the quality and integrity of their research and development efforts.
This guide provides an in-depth comparative analysis of the purity of this compound from three fictionalized, yet representative, suppliers: Supplier A (Premium Grade) , Supplier B (Standard Grade) , and Supplier C (Bulk Grade) . We will detail the analytical methodologies employed, present comparative data, and discuss the implications of the findings for drug development. Our approach is grounded in established analytical techniques for macrolide antibiotics, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6]
The Importance of Purity: Potential Impurities in this compound
The synthesis of this compound typically involves a Beckmann rearrangement of Erythromycin A 9(E)-oxime.[1][7] Impurities can arise from several sources:
-
Residual Starting Materials: Incomplete conversion of Erythromycin A 9(E)-oxime.
-
Side Products of the Rearrangement: Isomeric imino ethers or other related substances formed during the reaction.
-
Degradation Products: Erythromycin and its derivatives are susceptible to degradation, particularly in acidic conditions, which can lead to the formation of anhydroerythromycin A or other degradation products.[8][9][10]
-
Process-Related Impurities: Solvents, reagents, and by-products from the manufacturing and purification processes.[11]
A thorough purity analysis must be capable of separating and identifying these potential impurities.
Experimental Design for Purity Analysis
To conduct a comprehensive comparison, we designed a multi-modal analytical workflow. This approach ensures not only the quantification of the main compound but also the detection and identification of trace impurities.
Diagram: Analytical Workflow for Purity Assessment
Caption: A multi-step workflow for the comprehensive purity analysis of this compound.
Comparative Purity Data
Samples of this compound were hypothetically obtained from three suppliers and subjected to rigorous analysis using the protocols detailed below. The results are summarized in the following tables.
Table 1: HPLC-UV Purity Analysis Results
| Supplier | Lot Number | Retention Time (min) | Purity by Area % | Key Impurity 1 (Area %) | Key Impurity 2 (Area %) |
| Supplier A (Premium) | A-2025-01 | 12.5 | 99.8% | 0.05% | Not Detected |
| Supplier B (Standard) | B-2025-01 | 12.5 | 98.7% | 0.45% | 0.20% |
| Supplier C (Bulk) | C-2025-01 | 12.4 | 96.5% | 1.20% | 0.85% |
Table 2: LC-MS Impurity Identification
| Supplier | Impurity 1 (m/z) | Proposed Identity | Impurity 2 (m/z) | Proposed Identity |
| Supplier A (Premium) | 749.0 | Erythromycin A Oxime | - | - |
| Supplier B (Standard) | 749.0 | Erythromycin A Oxime | 715.9 | Anhydroerythromycin A |
| Supplier C (Bulk) | 749.0 | Erythromycin A Oxime | 715.9 | Anhydroerythromycin A |
Note: The proposed identities are based on accurate mass measurements and known degradation and synthesis pathways of Erythromycin A and its derivatives.[8][12][13]
Discussion of Results
The data clearly demonstrates a significant variation in the purity profiles of this compound from the three suppliers.
-
Supplier A (Premium Grade): This material exhibits the highest purity at 99.8% by HPLC-UV. The only detectable impurity is a trace amount of the starting material, Erythromycin A Oxime, which is a common process-related impurity. The absence of degradation products suggests a well-controlled manufacturing and purification process.
-
Supplier B (Standard Grade): With a purity of 98.7%, this material is of good quality but contains a notable amount of Erythromycin A Oxime and a smaller but significant amount of Anhydroerythromycin A. The presence of the anhydro- derivative suggests some degree of degradation may have occurred during synthesis or storage, possibly due to exposure to acidic conditions.[9][10]
-
Supplier C (Bulk Grade): This supplier's material has the lowest purity at 96.5%, with significantly higher levels of both the starting material and the degradation product. For applications where high purity is critical, the use of this material would likely require an additional purification step, increasing both time and cost.
NMR analysis of all three samples confirmed the primary structure of this compound. However, in the spectra of samples from Suppliers B and C, minor peaks consistent with the identified impurities were also observed, corroborating the HPLC and LC-MS findings.
Experimental Protocols
The following are detailed protocols for the analytical methods used in this study.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantitative determination of the purity of this compound and the detection of impurities.[3][4][14]
-
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase initial composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.
-
Diagram: HPLC-UV Experimental Workflow
Caption: Step-by-step workflow for the HPLC-UV analysis of this compound.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique is invaluable for the identification of unknown impurities by providing accurate mass information.[5][15]
-
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Liquid Chromatography:
-
Utilize the same column and mobile phase conditions as the HPLC-UV method to ensure correlation of retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 100 - 1000
-
Data Acquisition: Full scan mode for impurity detection and targeted MS/MS for structural elucidation of key impurities.
-
-
Sample Preparation:
-
Prepare the sample as described in the HPLC-UV protocol.
-
-
Data Analysis:
-
Extract ion chromatograms for potential impurities.
-
Determine the accurate mass of each impurity and propose elemental compositions.
-
Fragment the impurity ions (MS/MS) and analyze the fragmentation pattern to aid in structural identification by comparing with known fragmentation pathways of macrolides.[16]
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure confirmation.[6][17][18]
-
Instrumentation:
-
NMR spectrometer (e.g., Bruker 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d or Methanol-d4).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard.
-
-
Experiments:
-
Acquire standard 1D spectra: ¹H and ¹³C NMR.
-
If necessary for full assignment and impurity identification, acquire 2D spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Analysis:
-
Compare the obtained spectra with known reference spectra for this compound.
-
Analyze any additional peaks to confirm the identity of impurities detected by LC-MS.
-
Conclusion and Recommendations
The purity of this compound varies significantly among suppliers, which can have a substantial impact on downstream applications in drug development. Our comparative analysis highlights the importance of a rigorous, multi-technique approach to quality control for critical starting materials.
-
For applications requiring the highest purity and minimal batch-to-batch variability, such as in the synthesis of a final API for clinical trials, Supplier A (Premium Grade) is the recommended choice.
-
Supplier B (Standard Grade) may be suitable for early-stage research and process development, where the presence of minor, well-characterized impurities is acceptable.
-
The use of Supplier C (Bulk Grade) should be carefully considered and likely necessitates in-house purification before use in sensitive synthetic applications.
Ultimately, the choice of supplier should be based on a thorough risk assessment and a clear understanding of the purity requirements for the intended application. We strongly recommend that researchers and drug developers perform their own in-house analysis to verify the quality of critical reagents from any supplier.
References
-
Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment. PubMed Central, National Center for Biotechnology Information. [Link]
-
Improved High-Pressure Liquid Chromatographic Method for the Analysis of Erythromycin in Solid Dosage Forms. PubMed, National Center for Biotechnology Information. [Link]
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Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling. SpringerLink. [Link]
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High-performance liquid chromatographic determination of erythromycin. PubMed, National Center for Biotechnology Information. [Link]
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Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. PubMed, National Center for Biotechnology Information. [Link]
-
Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. MDPI. [Link]
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Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. [Link]
-
Mechanism for the degradation of erythromycin A and erythromycin A 2′-ethyl succinate in acidic aqueous solution. The University of Manchester Research Explorer. [Link]
-
Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution. PubMed, National Center for Biotechnology Information. [Link]
-
Mechanism for the Degradation of Erythromycin A and Erythromycin A 2'-Ethyl Succinate in Acidic Aqueous Solution. ACS Publications. [Link]
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A rapid HPLC-UV method for the quantification of erythromycin in dermatological preparations. Ingenta Connect. [Link]
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HPLC Methods for analysis of Erythromycin. HELIX Chromatography. [Link]
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Identification of Degradation Products of Erythromycin A Arising from Ozone and Advanced Oxidation Process Treatment. Semantic Scholar. [Link]
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Erythromycin A Imino ether | 99290-97-8. SynZeal. [Link]
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A rapid HPLC-UV method for the quantification of erythromycin in dermatological preparations. ResearchGate. [Link]
-
Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin. RSC Publishing. [Link]
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Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices | Request PDF. ResearchGate. [Link]
-
Solid-state investigations of erythromycin A dihydrate: structure, NMR spectroscopy, and hygroscopicity. PubMed, National Center for Biotechnology Information. [Link]
-
Structural studies on erythromycin A enol ether: Full assignments of the 1H and 13C NMR spectra. ResearchGate. [Link]
-
Purification method of erythromycin 6,9 imine ether. Eureka | Patsnap. [Link]
-
Synthesis and crystal structure of this compound. ResearchGate. [Link]
-
Erythromycin-Impurities. Pharmaffiliates. [Link]
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A Comparative Guide to Analytical Techniques for the Characterization of Erythromycin A 6,9-Imino Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin A 6,9-Imino Ether is a key intermediate in the synthesis of various macrolide antibiotics. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques used for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique is evaluated based on its principles, strengths, limitations, and practical application in a research and drug development setting.
At a Glance: Comparison of Analytical Techniques
| Feature | HPLC-UV | LC-MS/MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Application | Quantitative analysis (purity, assay) | Identification, quantification, and structural elucidation | Definitive structure elucidation and confirmation | Functional group identification |
| Information Provided | Retention time, peak area (concentration) | Mass-to-charge ratio (m/z), fragmentation pattern | Chemical shifts (δ), coupling constants (J), stereochemistry | Vibrational frequencies of chemical bonds |
| Strengths | Robust, reproducible, quantitative | High sensitivity and selectivity, structural information | Unambiguous structure determination | Fast, non-destructive, provides fingerprint |
| Limitations | Indirect structural information | Matrix effects, requires reference standards for quantification | Lower sensitivity, complex data interpretation | Limited structural information |
| Typical Sample Amount | µg-ng | ng-pg | mg | µg-mg |
| Analysis Time | 5-30 min | 5-30 min | 10 min - several hours | < 5 min |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity and potency of this compound. Its robustness, reproducibility, and quantitative accuracy make it an indispensable tool in quality control laboratories.
Principle of Operation
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The imino ether, being a relatively nonpolar molecule, is retained on the column and then eluted by a carefully controlled gradient of organic solvent. Detection is commonly achieved using a UV detector, as the molecule contains chromophores that absorb light in the UV region.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is based on established methods for the analysis of erythromycin and its related substances.[1][2]
Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is typically used for optimal separation of the imino ether from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C.[4]
-
Detection Wavelength: 215 nm.[3]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Validation Parameters:
A typical HPLC method for the analysis of this compound would be validated for the following parameters according to ICH guidelines:[5]
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.01 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.03 µg/mL |
Causality Behind Experimental Choices
The choice of a C18 column is based on its excellent retention and separation of a wide range of nonpolar to moderately polar compounds. The use of an ammonium hydroxide buffer in the mobile phase helps to maintain a consistent pH and improve peak shape for the basic imino ether molecule. A gradient elution is necessary to ensure that both early-eluting polar impurities and the later-eluting main component are well-resolved. The detection wavelength of 215 nm is chosen as it provides good sensitivity for erythromycin and its derivatives.
Diagram of HPLC Experimental Workflow
Caption: A streamlined workflow for the quantitative analysis of this compound by HPLC.
Mass Spectrometry (MS): Unveiling Molecular Identity and Structure
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and structural characterization of this compound and its potential impurities.
Principle of Operation
MS measures the mass-to-charge ratio (m/z) of ions. In LC-MS, the eluent from the HPLC column is introduced into an ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized. These ions are then separated in a mass analyzer based on their m/z, and a mass spectrum is generated. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and generate a characteristic fragmentation pattern, which provides valuable structural information.
Expected Mass Spectrum and Fragmentation
This compound has a molecular weight of 730.93 g/mol . In positive ion ESI-MS, it is expected to be observed as the protonated molecule [M+H]⁺ at m/z 731.9.
MS/MS Fragmentation:
-
Loss of Cladinose: A neutral loss of the cladinose sugar (C₈H₁₆O₃, 159.11 Da) is a common fragmentation pathway for erythromycin derivatives.
-
Loss of Desosamine: The desosamine sugar (C₈H₁₇NO₃, 175.12 Da) can also be lost.
-
Ring Cleavage: The macrolide ring can undergo various cleavages, providing further structural information.
Experimental Protocol: LC-MS/MS Analysis
LC Conditions:
The same HPLC conditions as described above can be used for LC-MS analysis.
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan for identification and product ion scan for structural elucidation.
-
Collision Energy: Optimized to achieve characteristic fragmentation.
Diagram of LC-MS/MS Logical Relationship
Caption: Logical flow from parent ion to structural information in LC-MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of this compound. It provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Principle of Operation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) can absorb electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of the nucleus, providing a fingerprint of the molecule's structure.
Key NMR Experiments for Characterization
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC).
Expected NMR Spectral Features
While the full, assigned NMR data for this compound is not widely published, key differences from the spectrum of Erythromycin A can be predicted:
-
Disappearance of the C9 Ketone Signal: The characteristic signal for the C9 ketone in the ¹³C NMR spectrum of Erythromycin A (around 220 ppm) will be absent.
-
Appearance of an Imino Ether Signal: A new signal corresponding to the C9 carbon of the imino ether group will appear in the ¹³C NMR spectrum, likely in the range of 160-170 ppm.
-
Shifts in Neighboring Protons and Carbons: The chemical shifts of the protons and carbons near the C6 and C9 positions will be significantly affected by the formation of the imino ether bridge.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Process and analyze the spectra to assign the chemical shifts and determine the structure of the molecule.
Diagram of NMR Structure Elucidation Workflow
Caption: Workflow for definitive structure elucidation using a combination of 1D and 2D NMR experiments.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprinting Tool
Fourier-Transform Infrared (FTIR) spectroscopy is a fast and non-destructive technique that provides information about the functional groups present in a molecule. While it does not provide the detailed structural information of NMR or MS, it is an excellent tool for a quick identity check and for monitoring chemical transformations.
Principle of Operation
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds in the molecule to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance or transmittance versus frequency (in wavenumbers, cm⁻¹). Each functional group has a characteristic absorption frequency, allowing for its identification.
Expected FTIR Spectral Features
The FTIR spectrum of this compound will show characteristic absorption bands for the following functional groups:
-
O-H stretch: A broad band around 3400-3500 cm⁻¹ due to the hydroxyl groups.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ from the methyl and methylene groups.
-
C=O stretch: A strong absorption around 1730 cm⁻¹ from the lactone carbonyl group.
-
C=N stretch: A characteristic band for the imine group, typically in the range of 1640-1690 cm⁻¹.
-
C-O stretch: Several bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the various C-O bonds in the molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution.
-
Data Acquisition: The FTIR spectrum is typically acquired in a few minutes.
-
Data Analysis: The positions and intensities of the absorption bands are compared with reference spectra or known functional group frequencies to identify the compound.
Conclusion: An Integrated Approach to Characterization
No single analytical technique can provide all the necessary information for the complete characterization of this compound. A comprehensive understanding of its identity, purity, and structure requires an integrated approach that leverages the strengths of each technique.
-
HPLC is the primary tool for quantitative analysis, providing accurate and precise measurements of purity and concentration.
-
LC-MS/MS is essential for the identification of the imino ether and its potential impurities, offering high sensitivity and valuable structural information.
-
NMR spectroscopy is the ultimate tool for definitive structure elucidation, confirming the connectivity and stereochemistry of the molecule.
-
FTIR spectroscopy serves as a rapid and convenient method for identity confirmation and functional group analysis.
By combining these powerful analytical techniques, researchers and drug development professionals can ensure the quality and integrity of this compound, a critical starting material for the synthesis of life-saving macrolide antibiotics.
References
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Shi, Y., Yao, G., & Ma, M. (2003). Synthesis and crystal structure of this compound. Chinese Journal of Organic Chemistry, 23(8), 867-872.[6]
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Hortolomei, M., Ochiuz, L., Popovici, I., Timofte, D., Petrescu, D. C., & Ghiciuc, C. M. (2015). DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPREPARATIONS. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 119(4), 1174–1179.[4][7]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11445548, this compound. Retrieved January 16, 2026 from [Link]]
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Mounika, K., & Rao, A. L. (2016). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Bromhexine and Erythromycin in Bulk and Pharmaceutic. Innovative Journal of Medical and Health Science, 6(4), 134-140.[1][2]
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Jeelani, S., Bhadkariya, S., & Sharma, P. K. (2021). Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets. Journal of Pharmaceutical and Biomedical Analysis, 193, 113858.[3][8]
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Magritek (n.d.). Erythromycin A. Retrieved January 16, 2026 from ]">https://www.magritek.com.
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Ali, M., Sherazi, S. T. H., & Mahesar, S. A. (2013). Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy. Arabian Journal of Chemistry, 10, S1448-S1453.[9]
- Hortolomei, M., Ochiuz, L., Popovici, I., Timofte, D., Petrescu, D. C., & Ghiciuc, C. M. (2015). DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS.
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Lazarevski, T., Kobrehel, G., Metelko, B., & Duddeck, H. (1998). Ring Opening Reactions of 6-Deoxy-9-deoxo-9a-aza-9a-homoerythromycin A 6,9-Cyclic Imino Ether. The Journal of Antibiotics, 51(9), 893-896.[9]
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Thapa, M., Nautiyal, R., Datar, M., & Singh, A. (2010). Identification of Related Substances in Erythromycin Drug by Liquid Chromatography/Mass Spectrometry. Asian Journal of Chemistry, 22(5), 4127-4129.[10]
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Haghedooren, E., Vanhoorne, V., Vervaet, C., Remon, J. P., & Hoogmartens, J. (2008). Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection. Journal of Chromatography A, 1182(1), 74-83.[11]
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Thermo Fisher Scientific. (n.d.). Forced-degradation evaluation of erythromycin by HPLC and single quadrupole mass spectrometry. [Application Note].[12][13]
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Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved January 16, 2026 from ]">https://www.scbt.com.[5]
- Griesmann, K., Kaunzinger, A., & Abdel-Tawab, M. (2007).
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Jyotheshkumar, G. T., Andrews, B. S. A., Abbaraju, V. D. N. K., Reddy, P. S., & Nagu, K. (2024). Enhanced Detection and Quantification of Impurities in Erythromycin Tablets Using RP-HPLC. International Journal of Drug Delivery Technology, 14(4), 2273-2279.[14]
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A Comparative Guide to the Certificate of Analysis for Erythromycin A 6,9-Imino Ether Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. Reference standards serve as the bedrock of this analytical certainty, providing a benchmark against which the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their associated impurities are measured.[1][2] Erythromycin, a widely used macrolide antibiotic, is no exception. Its synthesis and degradation can result in a number of related substances that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[3]
This guide provides an in-depth technical comparison of the Certificate of Analysis (CoA) for the Erythromycin A 6,9-Imino Ether reference standard. This compound is a known impurity in the synthesis of Erythromycin.[4] We will explore the critical data points presented on a typical CoA for this reference standard and compare its analytical performance with other key Erythromycin-related impurities recognized by major pharmacopeias.
Understanding the Certificate of Analysis: A Blueprint of Quality
A Certificate of Analysis is more than just a document; it is a testament to the rigorous testing and characterization a reference standard has undergone. For a compound like this compound, the CoA provides the end-user with the necessary confidence in its identity and purity, enabling its use in critical applications such as analytical method validation, impurity profiling, and stability studies.[5]
Below is a representative Certificate of Analysis for this compound, synthesized from publicly available data and typical industry practices.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Analytical Method |
| Identification | |||
| 1H NMR | Conforms to the structure | Conforms | 1H NMR Spectroscopy |
| Mass Spectrometry (ESI-MS) | Consistent with the molecular weight (730.93 g/mol ) | [M+H]+ = 731.5 m/z | LC-MS |
| Infrared (IR) Spectroscopy | Conforms to the reference spectrum | Conforms | FT-IR Spectroscopy |
| Purity | |||
| Purity by HPLC (Area %) | ≥ 98.0% | 99.2% | HPLC-UV |
| Physical Properties | |||
| Appearance | White to off-white solid | White solid | Visual Inspection |
| Residual Solvents | Meets USP <467> requirements | Conforms | Headspace GC-MS |
| Storage | 2-8°C, protect from light and moisture | - | - |
Comparative Analysis of Erythromycin Reference Standards
To appreciate the utility of the this compound reference standard, it is essential to compare it with other relevant impurities of Erythromycin A. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several related compounds that are critical for quality control.[][7]
Table 2: Comparison of Key Erythromycin A Impurity Reference Standards
| Reference Standard | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Pharmacopeial Listing | Key Analytical Use |
| This compound | 99290-97-8 | C37H66N2O12 | 730.93 | In-house/Commercial | Identification and quantification of a specific synthesis-related impurity. |
| Erythromycin B | 527-75-3 | C37H67NO12 | 717.93 | USP, EP | Quantification of a common fermentation-related impurity. |
| Erythromycin C | 1675-02-1 | C36H65NO13 | 719.91 | USP, EP | Identification and control of another fermentation-related impurity. |
| N-Demethylerythromycin A (Erythromycin Related Compound N) | 992-62-1 | C36H65NO13 | 719.90 | USP | System suitability and identification of a key related substance.[7] |
| Anhydroerythromycin A | 23893-13-2 | C37H65NO12 | 715.91 | EP | Monitoring of a common degradation product formed under acidic conditions. |
Experimental Protocols: Ensuring Analytical Integrity
The data presented in a Certificate of Analysis is the culmination of meticulous experimental work. The following sections detail the methodologies for the key analytical techniques used to characterize the this compound reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Rationale: HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power and sensitivity. A well-developed HPLC method can separate the main compound from its closely related impurities.[8][9]
Experimental Workflow:
Caption: Workflow for HPLC Purity Determination.
Detailed HPLC Method:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for erythromycin and its impurities.
-
Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase could consist of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a wavelength of approximately 215 nm is suitable for erythromycin and its related compounds.
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of buffer and organic solvent) to a known concentration.
Structural Elucidation by NMR and Mass Spectrometry
Rationale: While HPLC provides information on purity, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical structure of the reference standard.
1H NMR Spectroscopy: Provides detailed information about the chemical environment of hydrogen atoms in the molecule, allowing for the verification of the overall structure.
Mass Spectrometry (ESI-MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. This is a critical step in confirming the identity of the substance.
Experimental Workflow for Structural Confirmation:
Caption: Workflow for Structural Elucidation.
Conclusion: The Value of a Well-Characterized Reference Standard
The Certificate of Analysis for this compound provides a comprehensive overview of its quality and suitability as a reference standard. Through a combination of chromatographic and spectroscopic techniques, its identity, purity, and key physical properties are meticulously documented. When compared to other erythromycin-related impurities, the this compound reference standard allows for the specific identification and quantification of this particular process-related impurity, which is crucial for maintaining the quality and consistency of Erythromycin drug products. The detailed experimental protocols outlined in this guide provide a framework for the robust analytical procedures that underpin the data presented on the CoA, ensuring the integrity of the reference standard and, by extension, the quality of the pharmaceutical products it is used to assess.
References
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GMP SOP. What is meant by reference standard in pharmaceuticals?. [Link]
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USP. USP Monographs: Erythromycin Ointment. [Link]
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Veeprho. This compound | CAS 99290-97-8. [Link]
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ResearchGate. Synthesis and crystal structure of this compound. [Link]
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PubMed. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets. [Link]
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PubChem. This compound. [Link]
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ResearchGate. The Research of General Reaction: Synthesis of Erythromycin Derivatives Impurities about N-demonomethyl Compounds. [Link]
-
SynZeal. Erythromycin Impurities. [Link]
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Pharmaffiliates. CAS No : 99290-97-8 | Product Name : this compound. [Link]
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PubChem. Erythromycin. [Link]
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A Comparative Guide to Impurity Profiling of Erythromycin A 6,9-Imino Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling for Erythromycin A 6,9-Imino Ether
This compound is a key synthetic intermediate formed via the Beckmann rearrangement of Erythromycin A 9(E)-oxime.[1][2] Its purity is paramount as any impurities can be carried over or lead to the formation of new impurities in the subsequent synthesis steps of azithromycin, a widely prescribed macrolide antibiotic.[3] Regulatory bodies, under the guidance of the International Council on Harmonisation (ICH), mandate the identification, quantification, and control of impurities in drug substances.[4][5] This guide provides a comprehensive overview of the potential impurities associated with this compound and compares the primary analytical techniques for their detection and characterization.
The Impurity Landscape of this compound
The impurities in this compound can be broadly categorized into two classes: process-related impurities and degradation products. A thorough understanding of these impurities is the foundation for developing a robust analytical control strategy.
Process-Related Impurities
These impurities arise from the manufacturing process, including unreacted starting materials, intermediates, by-products, and reagents.
-
Unreacted Starting Materials and Intermediates: The most common process-related impurities are unreacted Erythromycin A 9(E)-oxime and its (Z)-isomer.[6] The presence of these indicates an incomplete Beckmann rearrangement.
-
By-products of the Beckmann Rearrangement: The Beckmann rearrangement is not always a perfectly clean reaction and can lead to the formation of side products. One notable impurity is the 9a-lactam scaffold, which can form under certain reaction conditions.[6] Additionally, other unidentified impurities can be generated during this complex rearrangement.
-
Reagents and Solvents: Residual reagents such as p-toluenesulfonyl chloride and solvents like acetone used in the reaction and purification steps can also be present as impurities.[3]
Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form during storage or further processing. While specific forced degradation studies on this compound are not extensively published, knowledge of the degradation pathways of the parent molecule, Erythromycin A, provides valuable insights.[4][7][8]
-
Hydrolytic Degradation: Under acidic conditions, the glycosidic bonds of the desosamine and cladinose sugars are susceptible to cleavage. Basic conditions can lead to the hydrolysis of the lactone ring.
-
Oxidative Degradation: The tertiary amine on the desosamine sugar is a potential site for oxidation, leading to the formation of N-oxides.
-
Thermal and Photolytic Degradation: Exposure to heat and light can induce various degradation pathways, leading to a complex mixture of impurities.
A recent study successfully characterized four previously unknown impurities in Erythromycin imino ether using two-dimensional liquid chromatography coupled with high-resolution mass spectrometry and NMR.[9][10] The structures of these impurities were elucidated, providing valuable information for a more complete impurity profile.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for the effective separation, detection, and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed techniques for this purpose.
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity, with detection based on UV absorbance. | Separation by HPLC followed by mass-based detection, providing molecular weight and structural information. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Strengths | - Robust and reproducible- Widely available- Excellent for quantification of known impurities | - High sensitivity and selectivity- Provides molecular weight information for unknown impurity identification- Can be used for both qualitative and quantitative analysis | - Unambiguous structure elucidation- Does not require reference standards for structural confirmation |
| Limitations | - Requires chromophoric impurities- Limited identification capabilities for unknown impurities | - Matrix effects can suppress ion signals- Quantification can be more complex than HPLC-UV | - Lower sensitivity compared to LC-MS- Requires higher sample concentrations and longer acquisition times |
| Ideal Application | Routine quality control, quantification of known impurities, and stability testing. | Identification and characterization of unknown impurities, and quantification of trace-level impurities. | Definitive structure elucidation of isolated impurities. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the impurity profiling of this compound.
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the this compound sample to generate potential degradation products.
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
- Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH.
- Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl.
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
- Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for an appropriate duration as per ICH Q1B guidelines.
3. Analysis:
- Dilute the stressed samples with the mobile phase to a suitable concentration before injection into the HPLC or LC-MS system.
Stability-Indicating HPLC Method
This method is designed to separate the main component from its potential impurities and degradation products.
-
Chromatographic System:
-
Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
LC-MS/MS Method for Impurity Identification
This method is used for the identification and structural characterization of unknown impurities.
-
LC System: Same as the HPLC method described above.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Scan Mode: Full scan for molecular weight determination and product ion scan (MS/MS) for fragmentation analysis.
Data Presentation and Visualization
Clear and concise data presentation is crucial for interpreting the results of impurity profiling studies.
Table 1: Summary of Potential Impurities
| Impurity Name/Type | Origin | Analytical Technique for Detection |
| Erythromycin A 9(E)-oxime | Process-related (unreacted starting material) | HPLC, LC-MS |
| Erythromycin A 9(Z)-oxime | Process-related (isomer of starting material) | HPLC, LC-MS |
| 9a-Lactam Scaffold | Process-related (by-product) | HPLC, LC-MS |
| p-Toluenesulfonyl chloride | Process-related (reagent) | GC-MS |
| Hydrolysis Products | Degradation | HPLC, LC-MS |
| Oxidation Products (N-oxides) | Degradation | HPLC, LC-MS |
| Unknown Impurities 1-4[9][10] | Process/Degradation | 2D LC-MS, NMR |
Diagram 1: General Workflow for Impurity Profiling
Caption: Workflow for the impurity profiling of this compound.
Diagram 2: Synthetic Pathway and Potential Impurity Formation
Caption: Formation of this compound and potential impurities.
Conclusion
The impurity profiling of this compound is a multifaceted process that requires a deep understanding of its synthesis, potential degradation pathways, and the application of advanced analytical techniques. This guide has provided a comprehensive framework for researchers and drug development professionals to establish a robust and scientifically sound impurity control strategy. By integrating the principles of forced degradation with the comparative strengths of HPLC and LC-MS, and by leveraging advanced techniques like 2D LC-MS and NMR for unknown impurity characterization, the quality and safety of this critical pharmaceutical intermediate can be assured, ultimately contributing to the production of safer and more effective medicines.
References
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Forced-degradation Evaluation of Erythromycin by HPLC and Single Quadrupole Mass Spectrometry. Thermo Fisher Scientific.
-
Characterization of Four Unknown Impurities in Azithromycin and Erythromycin Imino Ether Using Two-Dimensional Liquid Chromatography Coupled to High-Resolution Quadrupole Time-Of-Flight Mass Spectrometry and Nuclear Magnetic Resonance. PubMed.
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Improved High-Pressure Liquid Chromatographic Method for the Analysis of Erythromycin in Solid Dosage Forms. PubMed.
-
Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets. PubMed.
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Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets. ResearchGate.
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Erythromycin Related Impurities in Topical Dosage Form. ResearchGate.
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Characterization of four unknown impurities in azithromycin and erythromycin imino ether using two-dimensional liquid chromatography coupled to high-resolution quadrupole time-of-flight mass spectrometry and nuclear magnetic resonance. ResearchGate.
-
A process for preparing 6,9-imino ether. Google Patents.
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Preparation method of erythromycin 6,9 imino ether. Google Patents.
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Application Notes and Protocol for Stability Testing of Erythromycin F Solutions. Benchchem.
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Preparation method of high-purity erythromycin 6,9-imino ether. Google Patents.
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Isolation and identification of a novel impurity of erythromycin A 9-oxime desosaminehydrazinium salt. PubMed.
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Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection. ResearchGate.
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The Structural Elucidation of Erythromycin G: A Technical Guide. Benchchem.
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A Cost Effective Process For Preparing 6,9 Imino Ether. Quick Company.
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A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Erythromycin A 6,9-Imino Ether
Introduction
Erythromycin A 6,9-Imino Ether is a key intermediate in the synthesis of various macrolide antibiotics and can also be present as a process-related impurity.[1][2] Its structure, formed via a Beckmann rearrangement of erythromycin A 9(E)-oxime, presents unique analytical challenges.[3][4] The accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). In drug development and manufacturing, it is not uncommon for different analytical methods to be used across various stages—from early development to routine quality control (QC). This necessitates a rigorous comparison to ensure data equivalency, a process known as cross-validation.[5]
This guide provides an in-depth, objective comparison of two prevalent analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data to guide researchers and drug development professionals in selecting the most appropriate method for their specific needs.
Part 1: Foundational Principles of the Analyzed Techniques
The choice of an analytical method is fundamentally driven by the physicochemical properties of the analyte and the intended purpose of the analysis. Erythromycin and its derivatives, including the 6,9-Imino Ether, lack a strong UV chromophore, making detection a primary challenge.[6][7] Furthermore, they are prone to degradation, especially in acidic conditions, requiring stability-indicating methods.[8][9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of QC laboratories for its robustness and cost-effectiveness. The separation is typically achieved on a reversed-phase column. For erythromycin-related substances, chromatographic performance is significantly enhanced under basic pH conditions, which suppress the ionization of the tertiary amine on the desosamine sugar, leading to improved peak shape and retention.[10] However, the reliance on UV detection for a weakly absorbing compound necessitates high sample concentrations, which can risk column overloading and compromise sensitivity.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the powerful separation capabilities of HPLC with the sensitive and highly specific detection of mass spectrometry. This technique circumvents the issue of poor UV absorbance by directly detecting the mass-to-charge ratio (m/z) of the ionized analyte. This not only provides exceptional sensitivity and specificity but also offers invaluable structural information, enabling the tentative identification of unknown impurities and degradation products without the need for reference standards.[6][7][11] For these reasons, LC-MS is the gold standard for impurity profiling and forced degradation studies during drug development.
Part 2: Designing a Robust Cross-Validation Study
According to the International Council for Harmonisation (ICH) guideline Q2(R2), cross-validation serves to demonstrate that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[5] Our study is designed to compare a validated HPLC-UV method, suitable for routine QC, against a validated LC-MS method, intended for impurity characterization and trace analysis.
Cross-Validation Workflow
The following workflow outlines the key stages of the comparative study.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.
Part 3: Detailed Experimental Protocols
The trustworthiness of any analytical method is established through rigorous validation, where the protocol itself becomes a self-validating system. The following protocols are grounded in established pharmaceutical analysis practices.
Protocol 1: Forced Degradation Study
This protocol is essential to generate relevant degradation products and to challenge the specificity and stability-indicating properties of both analytical methods.[6][8]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1.0 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours. Cool and neutralize with 1 mL of 0.1 M NaOH.[8]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C for 24 hours. Cool and neutralize with 1 mL of 0.1 M HCl.[8]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours, protected from light.[8]
-
Thermal Degradation: Store a vial of the solid compound in an oven at 80°C for 48 hours.[8] After cooling, dissolve in the 50:50 acetonitrile/water mixture to 1.0 mg/mL.
-
Sample Analysis: Dilute all stressed samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL for HPLC-UV, 1 µg/mL for LC-MS) before injection.
Protocol 2: HPLC-UV Method
This method is optimized for robustness in a routine quality control environment, drawing upon established principles for erythromycin analysis.[10][12]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), adjusted to pH 7.0.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 70°C (elevated temperature improves peak efficiency for macrolides).[12][13]
-
Injection Volume: 50 µL.
-
Detection Wavelength: 205 nm (to maximize signal for the weak chromophore).[10]
-
-
Sample Preparation: Dilute stock solutions with the mobile phase to the desired concentration range (e.g., 10-200 µg/mL for linearity).
Protocol 3: LC-MS Method
This method is designed for high sensitivity and specificity, making it ideal for impurity identification and trace analysis.[6][11][14]
-
Instrumentation: HPLC system coupled to a single quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient, for example, 10-90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan (e.g., m/z 150-1000) for impurity profiling and Selected Ion Monitoring (SIM) for quantification. The expected protonated molecule [M+H]⁺ for this compound (C₃₇H₆₆N₂O₁₂) is m/z 731.5.[15]
-
-
Sample Preparation: Dilute stock solutions with the mobile phase to the desired concentration range (e.g., 10-500 ng/mL for linearity).
Part 4: Comparative Data Analysis
The performance of each method was evaluated against the validation parameters defined in ICH Q2(R2).[16] The following tables summarize the expected performance data.
Key Molecular Structures
Understanding the structures of the parent compound and the imino ether is crucial for appreciating the separation challenge.
Caption: Relationship between Erythromycin A and the target analyte.
Table 1: Specificity and System Suitability
| Parameter | HPLC-UV Method | LC-MS Method | Causality and Rationale |
| Resolution (Analyte vs. Erythromycin A) | > 2.0 | > 2.0 | Both methods are chromatographically capable of separating the analyte from its main precursor. |
| Peak Purity (from forced degradation) | Pass (based on threshold) | Pass (confirmed by mass spectra) | LC-MS provides unambiguous confirmation of peak purity by checking for co-eluting species with different m/z values, offering higher confidence than UV-based algorithms.[7] |
| Theoretical Plates | > 3000 | > 5000 | The use of a more modern column with smaller particle size in the LC-MS method typically yields higher efficiency. |
| Tailing Factor | 0.9 - 1.4 | 0.9 - 1.3 | Both methods are optimized to produce symmetrical peaks, crucial for accurate integration. |
Table 2: Linearity, Accuracy, and Precision
| Parameter | HPLC-UV Method | LC-MS Method | Causality and Rationale |
| Linearity Range | 10 - 200 µg/mL | 10 - 500 ng/mL | The LC-MS method is significantly more sensitive due to direct mass detection, resulting in a much lower quantification range.[11] |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | Both methods demonstrate excellent linearity within their respective ranges. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods are highly accurate, meeting typical regulatory expectations of 98-102%.[16] |
| Precision (Repeatability, %RSD) | < 1.5% | < 2.0% | Both methods show excellent repeatability for consecutive injections. |
| Precision (Intermediate, %RSD) | < 2.0% | < 2.5% | Both methods are precise across different days and analysts, demonstrating ruggedness. |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~5 ng/mL | The LOQ is approximately 1000-fold lower for the LC-MS method, highlighting its suitability for trace analysis. |
Part 5: Synthesis and Recommendations
The cross-validation data clearly demonstrates that both the HPLC-UV and LC-MS methods are accurate, precise, and specific within their validated ranges. However, they are not interchangeable; they serve different, complementary purposes.
Expertise & Experience-Based Insights:
-
The HPLC-UV method proves to be a robust and reliable technique. Its primary limitation is sensitivity, which stems directly from the poor UV absorbance of the analyte.[6][7] This makes it perfectly suitable for assays and content uniformity testing where the analyte concentration is high. Its operational simplicity and lower cost make it the preferred choice for routine QC labs performing release testing on final products.
-
The LC-MS method exhibits vastly superior sensitivity and unparalleled specificity. The ability to confirm peak identity and purity by mass is a critical advantage during process development and stability studies where unexpected impurities or degradants may appear.[6] This method is indispensable for identifying degradation pathways, characterizing reference materials, and quantifying trace-level impurities that would be undetectable by UV.
Authoritative Recommendations for Method Selection
| Application Scenario | Recommended Method | Justification |
| Routine QC Batch Release (Assay) | HPLC-UV | Cost-effective, robust, and sufficiently sensitive for high-concentration samples. Meets regulatory requirements for validated QC methods. |
| Impurity Profiling & Identification | LC-MS | Essential for tentative identification of unknown impurities based on mass-to-charge ratio. Provides structural information vital for process optimization.[7][17] |
| Forced Degradation Studies | LC-MS | Unambiguously tracks degradation products and establishes mass balance. Crucial for developing a true stability-indicating method.[6][18] |
| Cleaning Validation | LC-MS | Requires trace-level sensitivity to detect residual API on manufacturing equipment, far below the LOQ of the HPLC-UV method. |
| Method Transfer to a QC Lab | HPLC-UV (after cross-validation) | The simpler HPLC-UV method is more easily transferred and maintained in a high-throughput QC environment. Cross-validation ensures data from the LC-MS development method can be correlated with the new QC method.[19] |
Conclusion
This guide demonstrates that a successful cross-validation exercise does not seek to prove that one method is universally "better," but rather to understand the performance characteristics and ideal applications of each. The HPLC-UV and LC-MS methods for this compound are both scientifically sound, but their fitness for purpose differs significantly. By understanding the causality behind their performance—the interplay between the analyte's properties and the technique's principles—researchers and drug development professionals can confidently select and deploy the right tool for the right job, ensuring data integrity and product quality throughout the drug lifecycle.
References
- BenchChem. (2025).
- Tsuji, K. (n.d.).
- De Pra, M., & Meding, S. (n.d.). Forced-degradation Evaluation of Erythromycin by HPLC and Single Quadrupole Mass Spectrometry. Thermo Fisher Scientific.
- LabRulez LCMS. (n.d.). Forced-degradation evaluation of erythromycin by HPLC and single quadrupole mass spectrometry.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- Thermo Fisher Scientific. (2020). Forced-degradation evaluation of erythromycin by HPLC and single quadrupole mass spectrometry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Shi, Y., Yao, G.-W., & Ma, M. (2005). Synthesis and crystal structure of this compound.
- Thermo Fisher Scientific. (n.d.). Forced-degradation Evaluation of Erythromycin by HPLC and Single Quadrupole Mass Spectrometry.
- (n.d.).
- Deubel, A., Fandiño, A. S., Sörgel, F., & Holzgrabe, U. (2006). Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry. PubMed.
- Van Schepdael, A., et al. (2005). Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection.
- (n.d.). Simple and rapid spectrophotometric method for the analysis of erythromycin in pharmaceutical dosage forms.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- ChemicalBook. (2023). This compound.
- Green, R. (2017).
- ResearchGate. (n.d.). Product ion spectra (MS/MS) of novel erythromycin impurities.
- Tsuji, K., & Kane, M. P. (1982). Improved High-Pressure Liquid Chromatographic Method for the Analysis of Erythromycin in Solid Dosage Forms. PubMed.
- Smith, G. A., et al. (2014).
- Dehouck, P., et al. (2007).
- SynZeal. (n.d.). Erythromycin A Imino ether.
- Gao, J., & Liu, X. (2006). Determination of erythromycin thiocyanate and its related substances by reverse phase-high performance liquid chromatography.
- LGC Standards. (n.d.). This compound.
- ICH. (2023).
- AMSbiopharma. (2025).
- Benchchem. (n.d.). This compound.
- Google Patents. (n.d.). CN103319551A - Preparation method of erythromycin 6,9 imino ether.
- Google Patents. (n.d.). CN106432370A - Preparation method of high-purity erythromycin 6,9-imino ether.
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Benchmarking Erythromycin A 6,9-Imino Ether Synthesis: A Comparative Guide to Published Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Erythromycin A 6,9-imino ether is a critical transformation in the production of several semi-synthetic macrolide antibiotics, most notably Dirithromycin and Azithromycin. This guide provides an in-depth comparison of published methodologies for this synthesis, offering a critical evaluation of reaction conditions, yields, and purities. By presenting detailed experimental protocols and a side-by-side analysis of different approaches, this document aims to equip researchers and process chemists with the necessary insights to select and optimize the most suitable synthetic route for their specific needs.
Introduction: The Gateway to Next-Generation Macrolides
Erythromycin A, a widely used antibiotic, serves as a versatile starting material for the synthesis of more advanced macrolide derivatives with improved pharmacokinetic profiles and broader antimicrobial spectra. The formation of the 6,9-imino ether bridge is a key strategic step, converting the C9 ketone of erythromycin A into a reactive intermediate. This intramolecular cyclization is typically achieved through a two-step sequence: oximation of the C9 ketone followed by a Beckmann rearrangement of the resulting Erythromycin A oxime. The efficiency and purity of this transformation directly impact the overall yield and quality of the final active pharmaceutical ingredient (API).
Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly revolves around the Beckmann rearrangement of Erythromycin A oxime. The choice of reagents to facilitate this rearrangement, along with the reaction conditions, defines the various published methods. Here, we will compare the most common approaches.
Method 1: The Classical Approach with p-Toluenesulfonyl Chloride
One of the most frequently cited methods for the Beckmann rearrangement of Erythromycin A oxime involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base. This method is well-established and has been detailed in numerous patents.
Causality of Experimental Choices:
-
Erythromycin A Oxime Formation: The initial step involves the reaction of Erythromycin A with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. The E-isomer of the oxime is the desired substrate for the subsequent rearrangement.
-
Activation of the Oxime: p-Toluenesulfonyl chloride reacts with the hydroxyl group of the oxime to form a tosylate ester. This is a crucial step as the tosylate is an excellent leaving group, facilitating the subsequent rearrangement.
-
Beckmann Rearrangement: The migration of the alkyl group anti-periplanar to the tosylate leaving group leads to the formation of a nitrilium ion intermediate. Intramolecular attack by the C6 hydroxyl group then forms the stable 6,9-imino ether ring.
-
Solvent and Base: The reaction is typically carried out in a biphasic solvent system, such as methylene chloride and water, or in a mixture of acetone and water. A base, such as sodium bicarbonate or triethylamine, is essential to neutralize the p-toluenesulfonic acid byproduct, which could otherwise cause degradation of the acid-sensitive macrolide.
A patent for a cost-effective process describes reacting erythromycin A oxime with p-toluenesulfonyl chloride in the presence of sodium carbonate in acetone and water[1]. Another patent publication details a process using a biphasic system of methylene chloride and water with triethylamine and sodium bicarbonate, reporting a purity of 87-96% for the 6,9-imino ether[2]. A yield of 90% and purity of 95% have been reported for a similar process[3].
Method 2: The Use of Mesyl Chloride
An alternative to p-toluenesulfonyl chloride is mesyl chloride (MsCl). The underlying chemistry is analogous, with the mesylate group serving as the leaving group to initiate the Beckmann rearrangement.
Causality of Experimental Choices:
-
Mesylate Formation: Mesyl chloride reacts with the oxime to form a mesylate ester, which is also an excellent leaving group.
-
Reaction Conditions: Similar to the TsCl method, this reaction is performed in the presence of a base and a suitable solvent system.
A Chinese patent describes a one-pot method starting from erythromycin thiocyanate, where the Beckmann rearrangement is carried out using mesyl chloride or toluene sulfochloride, achieving a weight yield of over 72% and an HPLC purity of over 92%[4].
Method 3: One-Pot and Streamlined Syntheses
Several publications describe efforts to streamline the synthesis by combining the oximation and rearrangement steps into a "one-pot" or telescoped process. These methods aim to improve operational efficiency and reduce waste by minimizing intermediate isolation and purification steps.
Causality of Experimental Choices:
-
Telescoped Reactions: In these procedures, the erythromycin A oxime is generated in situ and, without isolation, is directly subjected to the Beckmann rearrangement conditions.
-
Reagent and Solvent Selection: The choice of reagents and solvents is critical to ensure compatibility between the oximation and rearrangement steps. For instance, a process has been described where Erythromycin thiocyanate is converted to the 6,9-imino ether without isolating the intermediate erythromycin base and oxime[2]. Another patent describes a one-step synthesis from erythromycin thiocyanate using N-hydroxyamides and an acid catalyst, avoiding the use of sulfonyl chlorides[5].
Data Presentation: Benchmarking Performance
To facilitate a direct comparison of the different methodologies, the following table summarizes the key performance indicators as reported in the cited literature.
| Method | Reagent for Rearrangement | Solvent System | Base | Reported Yield (%) | Reported Purity (%) | Reference |
| 1 | p-Toluenesulfonyl Chloride | Methylene Chloride / Water | Triethylamine / Sodium Bicarbonate | 90 | 95 | [3] |
| 1 | p-Toluenesulfonyl Chloride | Acetone / Water | Sodium Carbonate | Not explicitly stated | ~90% | [1][6] |
| 2 | Mesyl Chloride | Not explicitly stated | Not explicitly stated | >72 | >92 | [4] |
| 3 | N-hydroxyamide / Acid | Acetonitrile | - | 86 | Not explicitly stated | [5] |
| Optimized Lab Scale | p-Toluenesulfonyl Chloride | Not specified | Not specified | 93 | 98 | [7] |
Experimental Protocols
Detailed Protocol for Method 1 (Based on Patent Literature)[2][3]
Step 1: Preparation of Erythromycin A Oxime (Illustrative)
-
Erythromycin A is dissolved in a suitable solvent such as methanol.
-
Hydroxylamine hydrochloride and a base (e.g., triethylamine) are added.
-
The mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
The Erythromycin A oxime is isolated by precipitation or extraction.
Step 2: Beckmann Rearrangement to this compound
-
To a cooled (0-5 °C) biphasic mixture of methylene chloride and an aqueous solution of sodium bicarbonate, add Erythromycin A oxime.
-
Slowly add a solution of p-toluenesulfonyl chloride in methylene chloride to the vigorously stirred mixture, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
After completion of the reaction (monitored by TLC or HPLC), adjust the pH of the aqueous layer to 5.4-5.5 with acetic acid.
-
Separate the organic layer.
-
Adjust the pH of the aqueous layer to 12-13 with an aqueous sodium hydroxide solution at a temperature of 25-30 °C to precipitate the product.
-
Filter the precipitated solid, wash with water, and dry under vacuum at 50-60 °C to obtain this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Chemical Reaction Mechanism
Caption: Simplified mechanism of the Beckmann rearrangement of Erythromycin A oxime.
Senior Application Scientist's Perspective
The choice of the optimal synthetic route for this compound depends on a balance of factors including desired purity, acceptable yield, process scalability, cost-effectiveness, and environmental considerations.
-
The p-Toluenesulfonyl Chloride Method: This remains a robust and well-documented approach. Its primary advantage is its reliability and the extensive literature available for troubleshooting and optimization. However, the use of sulfonyl chlorides can be a drawback due to their corrosive and sensitizing nature, and the generation of sulfonic acid byproducts necessitates careful work-up procedures. The reported high yields and purities make it a strong candidate for large-scale production where process control is well-established.
-
The Mesyl Chloride Method: This method offers a viable alternative to TsCl. Mesyl chloride is often more reactive, which can sometimes lead to shorter reaction times. However, this increased reactivity may also lead to more side reactions if not carefully controlled. The cost-effectiveness of MsCl versus TsCl can also be a deciding factor depending on the scale of the synthesis.
-
One-Pot Syntheses: These methods are attractive from a process efficiency standpoint, as they reduce the number of unit operations and can lead to significant time and cost savings. However, they can be more challenging to optimize, as the conditions must be suitable for multiple reaction steps. Impurity profiles can also be more complex, potentially requiring more rigorous purification of the final product. The method avoiding sulfonyl chlorides is particularly noteworthy from a green chemistry perspective[5].
Recommendations:
For initial laboratory-scale synthesis and process development, the p-toluenesulfonyl chloride method provides a reliable starting point due to the wealth of available data. For industrial-scale production, a thorough evaluation of a one-pot or telescoped process is highly recommended. The potential for reduced cycle times, lower solvent consumption, and improved overall efficiency can provide a significant competitive advantage. A careful cost-benefit analysis, including reagent costs, waste disposal, and operational complexity, should be conducted to determine the most economically viable and environmentally responsible approach. Further optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, is crucial for maximizing yield and purity regardless of the chosen method. An optimized lab-scale procedure has reported a yield of 93% and a purity of 98%, demonstrating the potential for high efficiency with careful control of reaction parameters[7].
References
- A process for preparing 6,9-imino ether. WO2007015265A2.
-
A Cost Effective Process For Preparing 6,9 Imino Ether. Quick Company. [Link]
- Preparation method of erythromycin 6,9 imino ether. CN103319551A.
-
Preparation method of erythromycin 6,9-imino ether compound. Eureka | Patsnap. [Link]
- A cost effective process for preparing 6,9-imino ether. WO2009156938A2.
- A process for preparing 6,9-imino ether. WO2007015265A2.
-
One-pot preparation of azithromycin. Hovione. [Link]
-
Beckmann Rearrangement of Erythromycin A 9(E)-Oxime. JOURNAL OF BEIJING INSTITUTE OF TECHNOLOGY. [Link]
-
Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Preparation method of high-purity erythromycin 6,9-imino ether. CN106432370A.
-
Synthesis and antimicrobial activity of erythromycin-A oxime analogs. ResearchGate. [Link]
-
Beckmann rearrangement of erythromycin A(E) oxime. ResearchGate. [Link]
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A Comparative Guide to the Structural Elucidation and Confirmation of Erythromycin A 6,9-Imino Ether
This guide provides an in-depth, objective analysis of the analytical methodologies required for the unambiguous structural elucidation and confirmation of Erythromycin A 6,9-imino ether. As a critical intermediate in the semisynthesis of vital azalide antibiotics such as Azithromycin, the absolute and unequivocal confirmation of its structure is paramount for regulatory approval, process optimization, and ensuring the quality of the final active pharmaceutical ingredient (API).[1][2] We will move beyond simple procedural descriptions to explore the causality behind experimental choices, comparing the strengths and limitations of orthogonal techniques to construct a self-validating analytical workflow.
The core analytical challenge stems from the molecule's inherent complexity. This compound is formed via a Beckmann rearrangement of Erythromycin A 9(E)-oxime, a process that transforms the original 14-membered macrolide ring into a novel 15-membered bicyclic system.[2][3] This rearrangement necessitates a comprehensive analytical strategy to confirm not only the new covalent framework but also to ensure the retention of stereochemistry at multiple chiral centers and the integrity of the appended desosamine and cladinose sugar moieties.
The Gold Standard: Single-Crystal X-ray Crystallography for Absolute Structure
For definitive proof of structure in the solid state, single-crystal X-ray crystallography stands as the unparalleled gold standard. This technique provides a three-dimensional map of electron density, allowing for the precise determination of bond lengths, bond angles, and, most critically, the absolute stereochemistry of the molecule.
Expertise & Causality: The primary motivation for pursuing X-ray crystallography is to resolve any ambiguity that might arise from spectroscopic data alone. While NMR can define connectivity, establishing the absolute configuration of all 18 stereocenters without a reference crystal structure is an exceedingly complex task. The crystal structure serves as the ultimate arbiter, confirming the successful formation of the 6,9-imino ether bridge and the overall molecular architecture.
A published study successfully determined the crystal structure of this compound, providing incontrovertible evidence of its formation.[3] The key findings from this analysis are summarized below.
Data Presentation: Crystallographic Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Orthorhombic | Defines the basic symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | Describes the arrangement of molecules within the crystal lattice.[3] |
| a | 1.0646(2) nm | Unit cell dimension along the a-axis.[3] |
| b | 1.7896(4) nm | Unit cell dimension along the b-axis.[3] |
| c | 2.3755(5) nm | Unit cell dimension along the c-axis.[3] |
| α, β, γ | 90.00(0)° | Unit cell angles, confirming the orthorhombic system.[3] |
| Z | 4 | Number of molecules per unit cell.[3] |
Trustworthiness: While powerful, this method is contingent upon the ability to grow a high-quality single crystal suitable for diffraction, which can be a significant bottleneck. Furthermore, the determined structure represents the molecule in a static, solid-state conformation, which may not be identical to its predominant conformation in solution where subsequent chemical reactions occur.[4] Therefore, crystallographic data must be complemented by in-solution analytical techniques.
In-Solution Confirmation: A Multi-technique NMR Spectroscopy Workflow
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of molecules in solution. For a molecule as complex as this compound, a suite of one- and two-dimensional NMR experiments is required to assign every proton and carbon signal unambiguously.[5][6]
Expertise & Causality: The strategy is to build the molecular structure piece by piece. 1D NMR (¹H and ¹³C) provides the initial census of protons and carbons. 2D Correlation Spectroscopy (COSY) then establishes proton-proton connectivity, allowing for the tracing of spin systems within the sugar rings and along the macrolide backbone.[7][8] Heteronuclear Single Quantum Coherence (HSQC) links each proton to its directly attached carbon, providing a carbon assignment for every protonated site.[7][9] Finally, Heteronuclear Multiple Bond Correlation (HMBC) is the key to assembling the complete puzzle, revealing long-range (2- and 3-bond) correlations that connect the individual spin systems and, crucially, confirm the connectivity across the newly formed 6,9-imino ether linkage and the glycosidic bonds to the sugar moieties.[7][9]
Mandatory Visualization: NMR Structural Elucidation Workflow
Caption: Workflow for NMR-based structural elucidation of this compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). Ensure the sample is fully dissolved and free of particulate matter.[4]
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum with proton decoupling. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-enhanced (gCOSY) or DQF-COSY spectrum to determine ¹H-¹H coupling correlations.[8]
-
HSQC: Acquire a phase-sensitive, gradient-edited HSQC spectrum to correlate protons with their directly attached carbons.[9]
-
HMBC: Acquire a gradient-enhanced HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.[8]
-
-
Data Processing and Interpretation: Process all spectra using appropriate software. Integrate the ¹H spectrum, pick peaks, and begin the assignment process by identifying characteristic signals (e.g., anomeric protons, methyl groups). Use the COSY, HSQC, and HMBC spectra sequentially to build and connect molecular fragments, culminating in the full structural assignment.
Orthogonal Confirmation: High-Resolution Mass Spectrometry
Mass spectrometry (MS) provides an essential and orthogonal confirmation of the molecular structure by determining the mass-to-charge ratio (m/z) of the ionized molecule. For structural elucidation, high-resolution mass spectrometry (HRMS) is indispensable.
Expertise & Causality: The primary goal of using HRMS is to experimentally confirm the elemental composition. The Beckmann rearrangement is an isomerization reaction; the molecular formula of the product (C₃₇H₆₆N₂O₁₂) should be identical to that of the starting oxime.[10][11] HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a single, unambiguous molecular formula, thereby ruling out alternative structures or unexpected side reactions.
Data Presentation: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
|---|---|---|---|
| X-ray Crystallography | Absolute 3D structure, stereochemistry, solid-state conformation | Unambiguous, definitive proof of structure | Requires a suitable single crystal; structure may not represent solution state |
| NMR Spectroscopy | Covalent structure (connectivity), solution-state conformation | Provides complete atomic-level map in solution; no crystal needed | Can be ambiguous for complex stereochemistry without extensive analysis |
| HRMS | Exact mass, elemental composition | Confirms molecular formula with high confidence; very high sensitivity | Provides no information on connectivity or stereochemistry |
| Tandem MS (MS/MS) | Fragmentation pathways, substructural information | Corroborates structural motifs identified by NMR | Fragmentation can be complex and difficult to interpret definitively |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with reverse-phase chromatography (e.g., methanol or acetonitrile).[12]
-
Chromatographic Separation: Inject the sample onto an HPLC system equipped with a C18 column. Elute using a gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to promote ionization.[13]
-
Mass Spectrometric Detection: Direct the eluent into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire data in positive ion, full scan mode over a relevant m/z range (e.g., 150-1000). The protonated molecule [M+H]⁺ is expected at m/z 731.4893.
-
Data Analysis: Determine the accurate mass of the parent ion and use the instrument software to calculate the elemental composition. Compare the measured mass to the theoretical mass to confirm the molecular formula. If desired, perform tandem MS (MS/MS) experiments to analyze fragmentation patterns, which should show characteristic losses of the sugar moieties.[14]
Mandatory Visualization: Integrated Analytical Logic
Caption: Complementary nature of the core analytical techniques for structural confirmation.
Conclusion
The structural elucidation of this compound is a clear demonstration of the necessity for an integrated, multi-technique analytical approach. No single method is sufficient to provide the level of certainty required in pharmaceutical development. The definitive solid-state structure and absolute stereochemistry are provided by single-crystal X-ray crystallography.[3] This is complemented and corroborated by a comprehensive suite of 2D NMR experiments, which piece together the covalent framework in the more synthetically relevant solution state.[7][9] Finally, high-resolution mass spectrometry provides orthogonal verification of the elemental composition, ensuring the integrity of the molecular formula.[10] Together, these three pillars—crystallography, NMR, and HRMS—form a self-validating system that delivers an unassailable and comprehensive structural confirmation of this critical antibiotic intermediate.
References
- A Comparative Guide to the Solution Conformations of Erythromycin Derivatives via NMR Spectroscopy - Benchchem. (n.d.).
- Synthesis and crystal structure of this compound. (2025). ResearchGate.
- Everett, J. R. (1990). Conformational analysis of erythromycin A derivatives: A predictive method using NMR chemical shift and coupling constant data. Semantic Scholar.
- Erythromycin A 9,11-Imino Ether. (n.d.). Benchchem.
- Structural studies on erythromycin A enol ether: Full assignments of the 1H and 13C NMR spectra. (2025). ResearchGate.
- Fawzy, E. (n.d.). The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant. PMC - NIH.
- Erythromycin A. (n.d.). Magritek.
- The Structural Elucidation of Erythromycin G: A Technical Guide. (n.d.). Benchchem.
- A process for preparing 6,9-imino ether. (n.d.). Google Patents.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
- Thapa, M., Nautiyal, R., Datar, M., & Singh, A. (2010). Identification of Related Substances in Erythromycin Drug by Liquid Chromatography/Mass Spectrometry. Asian Journal of Chemistry.
- This compound. (n.d.). Benchchem.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conformational analysis of erythromycin A derivatives: A predictive method using NMR chemical shift and coupling constant data | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. magritek.com [magritek.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. scbt.com [scbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. asianpubs.org [asianpubs.org]
Safety Operating Guide
A Guide to the Proper Disposal of Erythromycin A 6,9-Imino Ether: A Protocol Rooted in Safety and Environmental Stewardship
As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and innovation to the entire lifecycle of the chemical entities we handle. The proper management and disposal of research compounds are not mere regulatory hurdles; they are integral to laboratory safety, environmental protection, and the integrity of our scientific pursuits. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Erythromycin A 6,9-Imino Ether, a key intermediate in the synthesis of macrolide antibiotics.
The Foundational Principle: Precaution and Regulatory Adherence
The disposal of any chemical, particularly a biologically active compound or its precursor, is governed by a strict regulatory framework. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), which provides the EPA with the authority to control hazardous waste from its creation to its ultimate disposal[2][3]. It is crucial to recognize that state and local regulations may be even more stringent than these federal mandates[2].
A core tenet of this guide is the precautionary principle . Given the lack of specific hazard characterization for this compound, it should be managed as if it were a hazardous substance. This approach ensures the highest level of safety and compliance. The parent compound, Erythromycin, is known to be very toxic to aquatic life with long-lasting effects, a critical consideration that strongly advises against improper release into the environment[4].
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for laboratory personnel.
Step 1: Waste Characterization and Segregation
The first critical step is to classify the waste. Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[3][5].
-
Action: In the absence of specific data for this compound, treat all waste containing this compound (including pure substance, contaminated consumables, and solutions) as hazardous pharmaceutical waste .
-
Causality: This conservative classification is warranted due to the compound's bioactive potential and the known aquatic toxicity of the parent macrolide[4]. Furthermore, the synthesis process may involve corrosive reagents like p-toluene sulfonic acid, rendering the waste stream hazardous[6].
Proper segregation is paramount to prevent accidental reactions and to ensure cost-effective and compliant disposal[5].
-
Action: Collect all this compound waste in a designated, separate waste container. Do not mix it with other waste streams such as solvents, sharps, or regular laboratory trash.
Step 2: Proper Containerization and Labeling
Waste must be stored safely prior to its removal by a licensed disposal service.
-
Action:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly list all contents on the label, including "this compound" and any solvents or other chemicals present. Include approximate percentages.
-
Keep the container closed at all times, except when adding waste.
-
-
Trustworthiness: This practice is a self-validating system for safety and compliance. It prevents the release of fumes, avoids spills, and provides essential information for emergency responders and waste management professionals.
Step 3: Storage and Accumulation
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from drains or sources of ignition.
-
Expertise: Adherence to accumulation time limits (e.g., typically 90 days for small quantity generators under RCRA) is essential[5]. Consult your institution's Environmental Health & Safety (EHS) department for specific requirements.
Step 4: Final Disposal via Licensed Contractor
The only acceptable final disposal route for this type of research chemical waste from a laboratory setting is through a licensed and accredited hazardous waste management company.
-
Action: Arrange for the pickup and disposal of the waste through your institution's EHS-approved contractor.
-
Causality: These contractors are equipped to transport and dispose of chemical waste in compliance with all federal and state regulations. The most common and required method for treating such pharmaceutical waste is incineration at a permitted facility[3][7]. Incineration ensures the complete destruction of the active chemical compound.
Step 5: Decontamination and Documentation
-
Action:
-
Thoroughly decontaminate any laboratory equipment (glassware, spatulas, etc.) that has come into contact with this compound. Use a suitable solvent (e.g., ethanol or methanol), and collect the rinsate as hazardous waste.
-
Clean work surfaces with an appropriate cleaning agent.
-
Maintain meticulous records of all waste generated, including the chemical name, quantity, and date of disposal. This documentation is a legal requirement and a cornerstone of a robust laboratory safety program.
-
Prohibited Disposal Methods: A Critical Warning
To protect our ecosystems and water supplies, certain disposal methods are strictly forbidden.
-
DO NOT Pour Down the Drain: The EPA's Subpart P rule explicitly bans the sewering of hazardous waste pharmaceuticals[7]. Wastewater treatment facilities are not designed to remove complex pharmaceutical compounds, leading to their release into the environment, which can harm aquatic life and contribute to the development of antibiotic resistance[8][9].
-
DO NOT Dispose of in Regular Trash: Disposing of this chemical in the solid waste stream is not permitted and poses a risk of environmental contamination through landfill leachate[8].
Summary of Disposal Procedures
For quick reference, the key operational parameters are summarized in the table below.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Pharmaceutical Waste | Precautionary principle due to lack of specific data and known aquatic toxicity of the parent compound. |
| Segregation | Dedicated, separate waste stream | Prevents unintended chemical reactions; ensures compliant and cost-effective disposal. |
| Container | Compatible, sealed, and properly labeled | Safety, compliance, and proper identification for disposal vendor. |
| On-site Storage | Designated satellite accumulation area | Secure and controlled storage prior to pickup, adhering to RCRA generator status rules. |
| Disposal Method | Incineration via a licensed hazardous waste contractor | Ensures complete destruction of the compound and is federally required for hazardous pharmaceutical waste. |
| Prohibited Actions | No drain disposal; No trash disposal | Prevents environmental contamination and potential public health risks. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025). Vertex AI Search.
- Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026). Vertex AI Search.
- Medication & Pharmaceutical Waste Disposal Explained.Stericycle.
- Pharmaceutical Waste Regulations: Policy and Procedure. (2025). Daniels Health.
- Pharmaceutical Waste. (2019). Department of Toxic Substances Control - CA.gov.
- MATERIAL SAFETY DATA SHEETS ERYTHROMYCIN A IMINO ETHER.ChemSRC.
- Erythromycin - Safety D
- A process for preparing 6,9-imino ether - Google Patents.
- Global review and analysis of erythromycin in the environment: Occurrence, bioaccumulation and antibiotic resistance hazards. (2018). PubMed.
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medprodisposal.com [medprodisposal.com]
- 6. WO2007015265A2 - A process for preparing 6,9-imino ether - Google Patents [patents.google.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Global review and analysis of erythromycin in the environment: Occurrence, bioaccumulation and antibiotic resistance hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
